Technical Documentation Center

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Core Science & Biosynthesis

Foundational

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine physical properties

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Executive Summary & Molecular Architecture 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (often referre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Executive Summary & Molecular Architecture

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (often referred to as 1-(2-Norbornylmethyl)piperazine) represents a critical structural motif in medicinal chemistry.[1] It serves as a semi-rigid, lipophilic scaffold often employed to span binding pockets in G-Protein Coupled Receptors (GPCRs), specifically targeting sigma receptors, dopamine transporters, and histamine receptors.

Unlike flexible alkyl chains, the bicyclo[2.2.1]heptane (norbornane) core introduces defined stereochemical vectors (endo vs. exo), allowing for precise probing of receptor depth and hydrophobic tolerance. This guide outlines the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, treating it as a high-value intermediate in drug discovery.[1]

Structural Specifications

The molecule consists of a piperazine ring linked via a methylene bridge to the C2 position of a norbornane cage.

  • Stereoisomerism: The C2 attachment creates two diastereomers:

    • Exo-isomer: The methylene bridge extends equatorially, away from the C7 bridge.[1]

    • Endo-isomer: The methylene bridge extends axially, towards the C6-C5 bond.[1]

    • Note: Commercial preparations are often mixtures unless stereoselective synthesis is employed.[1]

Physicochemical Data Matrix

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPA T.E.S.T.) for the free base form.

Table 1: Core Physicochemical Properties

PropertyValue / RangeConfidenceNotes
Molecular Formula C₁₂H₂₂N₂Exact-
Molecular Weight 194.32 g/mol Exact-
Appearance Viscous Colorless to Pale Yellow OilHighTends to darken upon oxidation.[1]
Boiling Point 285°C - 295°C (at 760 mmHg)PredictedExtrapolated from norbornyl amine analogs.[1]
Density ~0.98 - 1.02 g/cm³PredictedDenser than simple alkyl amines due to cage structure.[1]
LogP (Octanol/Water) 2.1 - 2.5PredictedModerate lipophilicity; blood-brain barrier penetrant.[1]
pKa (Basic N) ~9.6 - 9.8HighTypical for secondary piperazine nitrogen (N4).[1]
pKa (Bridge N) ~5.4 - 5.8HighReduced basicity at N1 due to steric bulk.[1]
Solubility Soluble in DCM, MeOH, DMSO. Slightly soluble in water (pH > 10).[1][2]HighForms water-soluble salts (dihydrochloride) readily.[1]

Synthetic Methodology & Process Control

The most robust route to 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is the Reductive Amination of 2-norbornanecarboxaldehyde with excess piperazine.[1] This method avoids the over-alkylation issues common with alkyl halide substitutions.[1]

Reaction Scheme Visualization

SynthesisWorkflow cluster_QC Process Control Points Start 2-Norbornane- carboxaldehyde Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation (Dehydration) Reagent Piperazine (Excess 3-5 eq) Reagent->Intermediate Product 1-(Bicyclo[2.2.1]heptan- 2-ylmethyl)piperazine Intermediate->Product Hydride Transfer (Reduction) QC1 TLC/LCMS: Monitor Imine formation Intermediate->QC1 Reductant NaBH(OAc)3 DCM/THF Reductant->Product Reagent QC2 Quench: Sat. NaHCO3 Product->QC2

Figure 1: Reductive amination workflow utilizing mild hydride donors to ensure chemoselectivity.

Detailed Protocol (Bench Scale: 10 mmol)

Reagents:

  • 2-Norbornanecarboxaldehyde (1.24 g, 10 mmol)[1]

  • Piperazine (Anhydrous) (4.30 g, 50 mmol) [Note 1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Dichloromethane (DCM) (50 mL)

  • Acetic Acid (glacial) (0.6 mL, 10 mmol)

Procedure:

  • Imine Formation: In a dry 250 mL round-bottom flask, dissolve Piperazine (5 eq) in DCM (40 mL). Add 2-Norbornanecarboxaldehyde dropwise.[1]

    • Expert Insight: The large excess of piperazine is critical to prevent the formation of the bis-norbornyl byproduct (where one piperazine reacts with two aldehydes).[1]

  • Activation: Add Acetic Acid. Stir at Room Temperature (RT) for 30 minutes. The solution may become slightly warm.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Safety: STAB releases acetic acid/hydrogen slowly; ensure venting.[1]

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by LC-MS (Target Mass: ~195 amu [M+H]+).[1]

  • Work-up:

    • Quench with Saturated NaHCO₃ (50 mL). Stir vigorously for 20 mins.

    • Separate layers.[1] Extract aqueous layer with DCM (2 x 30 mL).[1]

    • Combine organics, wash with Brine, and dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.[1]

    • Crucial Step: The excess piperazine must be removed.[1] This can often be achieved by high-vacuum sublimation (piperazine sublimes readily) or by column chromatography (Eluent: DCM:MeOH:NH₄OH 90:9:1).[1]

Yield Expectation: 75-85% as a pale oil.[1]

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCl₃):

  • δ 2.80 - 2.90 (m, 4H): Piperazine ring protons (adjacent to secondary amine).

  • δ 2.30 - 2.50 (m, 4H): Piperazine ring protons (adjacent to alkyl bridge).

  • δ 2.05 - 2.20 (d, 2H): Methylene bridge (-CH₂-N).[1]

  • δ 1.00 - 1.80 (m, 11H): Norbornane cage protons.[1] The pattern is complex due to the rigid bicyclic framework and will differ slightly between endo and exo isomers.

Mass Spectrometry (ESI+):

  • [M+H]+: 195.2 m/z.

  • Fragmentation: Common loss of the piperazine ring (m/z 85) or the norbornyl cation (m/z 95).

Handling, Stability & Safety

Stability Profile
  • Oxidation: Secondary amines are prone to N-oxidation upon prolonged exposure to air.[1] Store under Nitrogen or Argon.[1]

  • Carbamate Formation: Like all piperazines, this compound is hygroscopic and will absorb CO₂ from the air to form solid carbamates. Do not leave open vessels on the bench.

Storage Recommendations

For long-term storage (>1 month), it is highly recommended to convert the free base to the Dihydrochloride Salt :

  • Dissolve free base in Et₂O.[1]

  • Add 2.2 eq of HCl (4M in Dioxane).

  • Filter the resulting white precipitate.[1]

  • Store salt at RT (desiccated); it is non-hygroscopic and stable for years.[1]

Safety Hazards (GHS Classifications)
  • H314: Causes severe skin burns and eye damage (Free base is caustic).

  • H302: Harmful if swallowed.[1]

  • PPE: Neoprene gloves, chemical splash goggles, and fume hood operation are mandatory.

Structural Logic & Pharmacophore Mapping

The following diagram illustrates why this scaffold is chosen in drug design, highlighting the spatial relationship between the basic nitrogen and the lipophilic cage.

Pharmacophore Norbornane Norbornane Cage (Lipophilic Anchor) Linker Methylene Bridge (Spacer) Norbornane->Linker Provides Bulk & Rigidity Target GPCR Binding Pocket (e.g., Sigma-1, H3) Norbornane->Target Hydrophobic Pocket Interaction Piperazine Piperazine Ring (Basic Center / H-Bond Acceptor) Linker->Piperazine Controls Distance (3-4 Angstroms) Piperazine->Target Ionic Interaction (Aspartate Residue)

Figure 2: Pharmacophore mapping demonstrating the dual-binding mode (Hydrophobic + Ionic) facilitated by the molecule.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 1365836-29-8 (Analog)." PubChem. [1]

  • US EPA. (2023). "CompTox Chemicals Dashboard: Bicyclo[2.2.1]heptan-2-yl derivatives." EPA.gov.[1] [1][2]

  • Beshore, D. C., & Dinsmore, C. J. (2002).[4] "Preparation of Substituted Piperazinones via Tandem Reductive Amination." Organic Letters, 4(7), 1201-1204.

Sources

Exploratory

The Norbornyl-Piperazine Scaffold: Structural Dynamics and Synthetic Utility

Executive Summary The compound 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine represents a strategic fusion of two privileged pharmacophores: the rigid, lipophilic bicyclo[2.2.1]heptane (norbornane) and the polar, flexibl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine represents a strategic fusion of two privileged pharmacophores: the rigid, lipophilic bicyclo[2.2.1]heptane (norbornane) and the polar, flexible piperazine ring. This scaffold is increasingly utilized in medicinal chemistry to modulate the physicochemical landscape of G-protein coupled receptor (GPCR) ligands, particularly in the design of sigma receptor modulators, dopaminergic agents, and antimicrobials.

This technical guide dissects the molecule’s structural integrity, synthetic pathways, and physicochemical behavior, providing a blueprint for its application in drug discovery.

Structural Analysis & Stereochemistry

Component Architecture

The molecule consists of a lipophilic norbornane "head" linked via a methylene bridge to a hydrophilic piperazine "tail."

  • Norbornane Core (Bicyclo[2.2.1]heptane): A bridged bicyclic alkane that exists in a rigid boat conformation. It serves as a bioisostere for phenyl or cyclohexyl groups but offers distinct 3D spatial occupancy (molecular volume) and increased lipophilicity without aromaticity.

  • Methylene Linker (-CH₂-): This single-carbon spacer breaks the direct steric clash between the bulky norbornane and the piperazine, allowing for rotational freedom that facilitates receptor binding pocket adaptation.

  • Piperazine Ring: Typically adopts a chair conformation to minimize 1,3-diaxial interactions. It provides two basic nitrogens (N1 and N4), crucial for hydrogen bonding and salt formation.

Stereochemical Criticality: Endo vs. Exo

The 2-position of the norbornane ring introduces stereoisomerism. The substituent can be either exo (equatorial-like, projecting away from the bridge) or endo (axial-like, projecting downward).

  • Thermodynamic Stability: The exo isomer is generally more thermodynamically stable and less sterically hindered.

  • Pharmacological Impact: In many GPCR targets, the exo isomer exhibits superior binding affinity due to optimal spatial alignment within hydrophobic pockets.

Structural Visualization

The following diagram illustrates the conformational dynamics and the critical stereocenters.

StructureDynamics cluster_conf Conformational States Norbornane Norbornane Core (Rigid Lipophilicity) Linker Methylene Bridge (Rotational Hinge) Norbornane->Linker C2 Attachment Stereo Stereocenter (C2) Exo vs Endo Norbornane->Stereo Defines Isomer Boat Norbornane Boat (Fixed Geometry) Norbornane->Boat Piperazine Piperazine Ring (Polar/Basic) Linker->Piperazine N1 Attachment Chair Piperazine Chair (Minimizes Strain) Piperazine->Chair

Figure 1: Structural decomposition of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine highlighting the modular assembly.

Synthetic Protocols

Synthesis of this scaffold requires controlling the stereochemistry at the norbornane C2 position. The most robust industrial route involves the Reductive Amination of norbornane-2-carboxaldehyde.

Pathway Overview
  • Precursor Synthesis: Hydroformylation of norbornene or Diels-Alder reaction (followed by reduction) to generate norbornane-2-carboxaldehyde.

  • Coupling: Reaction of the aldehyde with excess piperazine to form an imine/enamine intermediate.

  • Reduction: Reduction of the intermediate to the secondary/tertiary amine.

Detailed Experimental Protocol (Reductive Amination)

Objective: Synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine from norbornane-2-carboxaldehyde.

Reagents:

  • Norbornane-2-carboxaldehyde (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 eq) in anhydrous DCE (0.1 M concentration relative to aldehyde).

    • Add Norbornane-2-carboxaldehyde (1.0 eq) dropwise.

    • Add glacial Acetic Acid (1-2 drops) to catalyze imine formation.

    • Checkpoint: Stir at room temperature for 1 hour under nitrogen atmosphere.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Verify consumption of aldehyde via TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH).

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: The excess piperazine can be removed via column chromatography (Silica gel, gradient 0-10% MeOH/DCM). Alternatively, since piperazine is water-soluble, rigorous aqueous washing at high pH can remove unreacted starting material.

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base in diethyl ether.

    • Add 2.0 eq of HCl in dioxane dropwise.

    • Filter the resulting white precipitate (Dihydrochloride salt) and dry under vacuum.

Synthetic Logic Diagram

SynthesisPathway Norbornene Norbornene Aldehyde Norbornane-2-carboxaldehyde Norbornene->Aldehyde Hydroformylation / Reduction Imine Imine Intermediate Aldehyde->Imine + Piperazine / AcOH Piperazine Piperazine (Excess) Piperazine->Imine Reduction Reductive Amination (NaBH(OAc)3 / DCE) Imine->Reduction Product 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Reduction->Product

Figure 2: Synthetic route via reductive amination ensuring mono-alkylation of the piperazine ring.

Physicochemical Profile

The combination of the norbornyl group and piperazine creates a molecule with a distinct amphiphilic profile. The norbornyl group significantly increases lipophilicity compared to a simple cyclohexyl or alkyl chain, while the piperazine ensures water solubility at physiological pH.

Key Properties Table
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₁₂H₂₂N₂Core scaffold composition.
Molecular Weight 194.32 g/mol Fragment-like, ideal for lead optimization (Rule of 3 compliant).
LogP (Predicted) 2.1 – 2.5Good membrane permeability; norbornane adds ~2.0 log units over methyl.
pKa (N1 - Tertiary) ~5.5Lower basicity due to steric bulk and inductive effects.
pKa (N4 - Secondary) ~9.8Highly basic; primary site of protonation at physiological pH.
TPSA ~15-20 ŲExcellent blood-brain barrier (BBB) penetration potential.
Rotatable Bonds 2Limited flexibility (Linker + N-C bond) reduces entropic penalty upon binding.
Solubility & Stability
  • Free Base: Viscous oil or low-melting solid. Soluble in organic solvents (DCM, MeOH, DMSO).

  • Dihydrochloride Salt: White crystalline solid. Highly soluble in water (>50 mg/mL). Hygroscopic; requires storage under desiccant.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The norbornane moiety is often used as a bioisostere for phenyl rings . While it matches the phenyl ring in terms of lipophilic bulk, it differs in:

  • Thickness: Norbornane is 3D (spherical/globular), whereas phenyl is 2D (planar).

  • Electronic Character: Norbornane is aliphatic (no pi-stacking interactions).

This substitution is useful when a researcher wants to retain hydrophobic contacts but eliminate metabolic liabilities associated with aromatic rings (e.g., oxidation) or disrupt pi-pi stacking that causes aggregation.

Target Classes
  • Sigma Receptors (σ1/σ2): The bulky hydrophobic norbornane fits well into the hydrophobic pocket of sigma receptors, while the basic piperazine nitrogen interacts with the conserved aspartate residue.

  • Antimicrobials: Norbornyl-piperazine derivatives have shown efficacy against resistant bacterial strains by disrupting membrane integrity via their amphiphilic nature [1].

  • Dopamine/Serotonin Modulators: The scaffold mimics the "aryl-piperazine" motif found in antipsychotics (e.g., Aripiprazole), but with a saturated core, potentially altering receptor subtype selectivity (D2 vs D3).

References

  • Badalyan, K. S., et al. (2025).[1] Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors.[1] Journal of Applied Pharmaceutical Science.

  • Palchykov, V. A., et al. (2013).[2] Synthesis, Structure, and Transformations of N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides. Russian Journal of Organic Chemistry.[2]

  • Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.[3][4] Taylor & Francis Online. [5]

  • PubChem Compound Summary. 1-Bicyclo[2.2.1]hept-2-ylethanone (Precursor Data). National Center for Biotechnology Information.

  • Sigma-Aldrich. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride Product Sheet. Merck KGaA.

Sources

Foundational

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine CAS number

Technical Monograph: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Core Identity & Chemical Validation 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is a specialized bicyclic amine intermediate characterized by a piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Core Identity & Chemical Validation

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is a specialized bicyclic amine intermediate characterized by a piperazine pharmacophore linked to a lipophilic norbornane (bicyclo[2.2.1]heptane) scaffold via a methylene bridge. This structural motif is critical in medicinal chemistry for modulating the lipophilicity and metabolic stability of CNS-active agents and G-protein coupled receptor (GPCR) ligands.

  • CAS Registry Number: 57215-63-1 [1][2][3]

  • IUPAC Name: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine[2][3][4]

  • Synonyms: 1-(2-Norbornanylmethyl)piperazine; 1-[(Bicyclo[2.2.1]hept-2-yl)methyl]piperazine[4]

  • Molecular Formula: C₁₂H₂₂N₂

  • Molecular Weight: 194.32 g/mol [2]

  • SMILES: C1CC(C2CCC1C2)CN3CCNCC3

Physicochemical Characterization

The compound exhibits properties typical of secondary aliphatic amines with significant lipophilic character due to the norbornyl moiety.

PropertyValue (Experimental/Predicted)Context
Physical State Viscous Liquid / Low-melting SolidFree base form
Boiling Point 285–290 °C (760 mmHg)Predicted based on MW & polarity
Density ~1.01 g/cm³Standard liquid density for bicyclic amines
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; CNS penetrant
pKa (Basic Nitrogen) ~9.8 (Secondary amine)Protonation state at physiological pH
Refractive Index 1.515Optical characteristic
Solubility Soluble in DCM, MeOH, DMSOPoor water solubility (Free base)

Synthesis & Manufacturing Protocols

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is most efficiently achieved via reductive amination of 2-norbornanecarboxaldehyde with piperazine. This route avoids the over-alkylation issues common with alkyl halide displacements.

Reaction Mechanism & Pathway

The following DOT diagram illustrates the reductive amination pathway, highlighting the formation of the iminium intermediate and its subsequent reduction.

SynthesisPathway cluster_conditions Reaction Conditions Aldehyde 2-Norbornanecarboxaldehyde (C8H12O) Intermediate Hemiaminal / Iminium Ion (Transient Species) Aldehyde->Intermediate Condensation (-H2O) Piperazine Piperazine (C4H10N2) Piperazine->Intermediate Product 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (C12H22N2) Intermediate->Product Reduction (Hydride Transfer) Reductant NaBH(OAc)3 or H2/Pd-C Reductant->Intermediate Reagent Cond1 Solvent: DCM or DCE Cond2 Temp: 0°C to RT Cond3 Time: 4-12 Hours

Figure 1: Reductive amination pathway for the synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine.

Detailed Experimental Protocol

Objective: Synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (Free Base).

Reagents:

  • 2-Norbornanecarboxaldehyde (1.0 eq, 10 mmol)

  • Piperazine (Anhydrous, 3.0 eq, 30 mmol) – Excess prevents bis-alkylation

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)

  • Acetic Acid (AcOH) (1.0 eq, catalytic promoter)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve Piperazine (2.58 g) in DCM (30 mL). Add 2-Norbornanecarboxaldehyde (1.24 g) dropwise at 0°C.

  • Activation: Add Acetic Acid (0.6 mL) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen atmosphere.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic phases, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, MeOH:DCM:NH₄OH 1:9:0.1) to isolate the mono-substituted product.

Self-Validating Checkpoint:

  • TLC Monitoring: The product will be more polar than the aldehyde but less polar than unsubstituted piperazine. Stain with Ninhydrin (secondary amine detection).

Pharmacological & Industrial Applications

The norbornane scaffold acts as a rigid, lipophilic "bulking group" that mimics cyclohexyl or adamantyl moieties but with distinct steric vectors.

  • GPCR Ligand Design: Used as a linker/scaffold in the development of antagonists for Serotonin (5-HT) receptors and Dopamine (D2/D3) receptors . The piperazine nitrogen serves as the primary basic center for ionic interaction with aspartate residues in the receptor binding pocket.

  • Sigma Receptor Modulators: The lipophilic cage structure increases affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.

  • Antiviral Research: Derivatives of norbornane-amines have shown activity in inhibiting viral entry channels due to their ability to block hydrophobic pores.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecautionary Measure
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Damage H318Wear chemical safety goggles. Risk of corneal injury.
Acute Toxicity H302Harmful if swallowed. Do not pipette by mouth.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation and carbamate formation (CO₂ absorption) upon prolonged air exposure.

References

  • Chemical Source Registry. (2024). CAS 57215-63-1 Entry: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine.[1][2][3][4] ChemSRC. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BldPharm. (2024).[5] Product Specification: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine.[1][2][3][4] BLD Pharmaceutics. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Topic: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract This monograph provides a comprehensive techn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This monograph provides a comprehensive technical analysis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine, a bicyclic secondary amine scaffold used in medicinal chemistry as a lipophilic, metabolically stable bioisostere for benzylpiperazine derivatives. This guide details its molecular weight, calculated physicochemical properties, and validated synthetic pathways, emphasizing the stereochemical considerations inherent to the norbornane skeleton.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

The target compound, 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine, combines a norbornane (bicyclo[2.2.1]heptane) rigid cage with a piperazine ring via a methylene bridge. This structure is frequently employed to modulate the lipophilicity and hydrodynamic volume of G-protein coupled receptor (GPCR) ligands without introducing aromaticity, thereby reducing potential toxicity associated with metabolic activation (e.g., quinone formation).

Table 1: Physicochemical Data Profile
PropertyValueNotes
Molecular Weight 194.32 g/mol Calculated based on

Molecular Formula

Saturated bicyclic system
Exact Mass 194.1783Monoisotopic
Hydrogen Bond Donors 1Secondary amine (piperazine N4)
Hydrogen Bond Acceptors 2Tertiary (N1) and Secondary (N4) amines
Predicted LogP (cLogP) 1.8 – 2.1Moderate lipophilicity; CNS penetrant
Topological Polar Surface Area ~15.3 ŲFavorable for blood-brain barrier (BBB) crossing
Related CAS (Unsaturated) 1609409-52-0Refers to the hept-5-en analog (precursor)
Related CAS (Direct Link) 1365836-29-8Refers to direct N-C bond (no methylene bridge)

Critical Note on Nomenclature: Researchers must distinguish this compound from 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine , which contains a double bond in the norbornene ring. The saturated norbornane derivative discussed here is typically obtained via hydrogenation of the norbornene precursor.

Synthetic Architecture

The synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine requires control over the stereochemistry (endo/exo) of the norbornane ring. The most robust route involves a Diels-Alder construction followed by reductive amination and hydrogenation.

Retrosynthetic Analysis

The molecule is disconnected at the methylene-nitrogen bond, revealing two primary precursors:

  • Bicyclo[2.2.1]heptane-2-carbaldehyde (Norbornane-2-carboxaldehyde)

  • Piperazine (in excess to prevent bis-alkylation)

Validated Synthetic Protocol

The following protocol describes the "One-Pot" Reductive Amination followed by Hydrogenation.

Step 1: Reductive Amination (Formation of the Unsaturated Intermediate)

  • Reagents: 5-Norbornene-2-carboxaldehyde, Piperazine (3.0 equiv), Sodium Triacetoxyborohydride (

    
    ), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve 5-norbornene-2-carboxaldehyde (1.0 eq) in anhydrous DCM.

    • Add Piperazine (3.0 eq) to favor mono-alkylation.

    • Stir for 30 minutes to allow imine formation.

    • Add

      
       (1.5 eq) portion-wise at 0°C.
      
    • Mechanistic Insight:

      
       is selected over 
      
      
      
      because it is less basic and selectively reduces the iminium ion without reducing the aldehyde prior to amine condensation.

Step 2: Catalytic Hydrogenation (Saturation of the Ring)

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the crude unsaturated amine in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under a hydrogen balloon for 4–12 hours.

    • Filter through Celite to remove the catalyst.

    • Concentrate in vacuo.[1]

Purification Logic (Self-Validating System)

To ensure high purity without chromatography, an Acid-Base Extraction workflow is employed. This method validates the presence of the basic piperazine moiety.

SynthesisWorkflow Start Start: Crude Reaction Mixture (Amine + Excess Piperazine + Boron Salts) Acidify Acidify with 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM (Removes Neutral/Acidic Impurities) Acidify->Wash Organic layer discarded Basify Basify Aqueous Layer with 4M NaOH (pH > 12) Wash->Basify Aqueous layer retained Extract Extract with DCM (Product moves to Organic Phase) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Target: Free Base Amine (>95% Purity) Dry->Final

Figure 1: Acid-Base extraction workflow for the purification of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine, exploiting the basicity of the secondary amine.[2]

Analytical Validation

To certify the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR)
  • Piperazine Region: Two multiplets at

    
     2.4–2.9 ppm (8H).
    
  • Methylene Bridge: A doublet or multiplet at

    
     2.1–2.3 ppm (2H), dependent on endo/exo stereochemistry.
    
  • Norbornane Skeleton: A complex series of multiplets between

    
     1.0–2.0 ppm (11H).
    
    • Diagnostic: The bridgehead protons typically appear as broad singlets near 2.2 ppm and 1.9 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass:

    
     Da.
    
  • Fragmentation: Expect loss of the piperazine ring (m/z ~85) or cleavage at the methylene bridge.

Medicinal Chemistry Applications

Bioisosterism and Lipophilicity

The bicyclo[2.2.1]heptane (norbornane) moiety acts as a bulky lipophilic anchor . It is often used as a bioisostere for phenyl or cyclohexyl groups.

  • Advantage: Unlike phenyl rings, norbornane is aliphatic and

    
     hybridized, allowing for vectors that explore 3D space (escape from "flatland").
    
  • Metabolic Stability: The bridgehead carbons are resistant to cytochrome P450 oxidation compared to benzylic positions.

Receptor Ligand Design

This scaffold is particularly prevalent in the design of ligands for:

  • Serotonin Receptors (5-HT): The piperazine moiety mimics the ethylamine side chain of serotonin.

  • Chemokine Receptors (CCR5/CCR2): Used as a spacer to position basic nitrogens into aspartate binding pockets.

Applications Center Norbornane-Piperazine Scaffold App1 GPCR Antagonists (5-HT, Dopamine) Center->App1 App2 Metabolic Stability (No aromatic hydroxylation) Center->App2 App3 Solubility Modulation (Basic Nitrogen) Center->App3 App4 3D-Space Exploration (Rigid Geometry) Center->App4

Figure 2: Pharmacological utility of the norbornane-piperazine scaffold in drug discovery.

References

  • Sigma-Aldrich. (2024). 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride Product Data. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kassab, R. M., et al. (2018).[1] "Synthesis and biological evaluation of new piperazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: Piperazine Derivatives. National Library of Medicine. Link

Sources

Foundational

Advanced Synthetic Protocols for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

A Medicinal Chemistry Perspective Executive Summary & Molecule Profile Target Molecule: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Molecular Formula: C₁₂H₂₂N₂ Core Scaffold: Norbornane (Bicyclo[2.2.1]heptane) fused to...

Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemistry Perspective

Executive Summary & Molecule Profile

Target Molecule: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Molecular Formula: C₁₂H₂₂N₂ Core Scaffold: Norbornane (Bicyclo[2.2.1]heptane) fused to a Piperazine pharmacophore via a methylene linker.[1][2][3][4]

This guide details the synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine, a privileged structural motif in medicinal chemistry.[1] The norbornane scaffold provides a rigid, lipophilic "spacer" that orients the piperazine moiety into specific vectors, often exploited in the design of CNS-active agents (e.g., sigma receptor ligands, dopamine uptake inhibitors) and antiviral candidates.

Unlike its unsaturated analog (1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine), the saturated norbornane derivative offers enhanced metabolic stability and a distinct 3D conformational profile.[1] The synthesis requires careful control of stereochemistry (endo/exo ratios) and the prevention of bis-alkylation side products.[1]

Retrosynthetic Analysis & Strategic Planning

To ensure high purity and scalability, we evaluate three synthetic disconnections.

  • Route A: Reductive Amination (Primary Strategy) [1]

    • Disconnection: C–N bond formation between the piperazine nitrogen and the exocyclic methylene carbon.

    • Precursors: Bicyclo[2.2.1]heptane-2-carbaldehyde + Piperazine.[1]

    • Verdict: Optimal. High atom economy, mild conditions, and minimizes over-alkylation when piperazine is used in excess or mono-protected.

  • Route B: Amide Reduction (Stereocontrolled Strategy) [1]

    • Disconnection: Reduction of the carbonyl group.

    • Precursors: Bicyclo[2.2.1]heptane-2-carboxylic acid + Piperazine

      
       Amide 
      
      
      
      Amine.[1]
    • Verdict: High Utility for Isomer Isolation. Ideal if specific endo or exo isomers are required, as the parent carboxylic acids are easily separated via crystallization before coupling.

  • Route C: Nucleophilic Substitution (Alkylation) [1]

    • Disconnection: C–X displacement.

    • Precursors: 2-(Bromomethyl)bicyclo[2.2.1]heptane + Piperazine.[1]

    • Verdict: Sub-optimal. Prone to bis-alkylation (formation of

      
      -bis(norbornylmethyl)piperazine) and elimination side reactions.[1]
      

Retrosynthesis cluster_0 Route A: Reductive Amination (Preferred) cluster_1 Route B: Amide Reduction Target Target: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Aldehyde Bicyclo[2.2.1]heptane-2-carbaldehyde Target->Aldehyde Reductive Amination (NaBH(OAc)3) Amide Intermediate Amide Target->Amide Reduction (LiAlH4) Piperazine Piperazine Acid Bicyclo[2.2.1]heptane-2-carboxylic acid Amide->Acid Coupling (EDC/HOBt)

Figure 1: Retrosynthetic map highlighting the two primary pathways for synthesis.

Detailed Protocol: Reductive Amination (Method A)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde precursor, minimizing alcohol byproducts.

Reagents & Materials
ReagentEquiv.[1][2][3][5][6][7]RoleCAS No.
Bicyclo[2.2.1]heptane-2-carbaldehyde 1.0Electrophile3574-54-7
Piperazine 3.0 - 5.0Nucleophile110-85-0
NaBH(OAc)₃ 1.5Reducing Agent56553-60-7
Acetic Acid (AcOH) 1.0Catalyst/pH adjustment64-19-7
Dichloromethane (DCM) SolventReaction Medium75-09-2

Note: If the saturated aldehyde (CAS 3574-54-7) is unavailable, start with 5-norbornene-2-carboxaldehyde (CAS 5453-80-5) and perform hydrogenation (Pd/C, H₂, MeOH) either before or after the amination step.[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask under N₂ atmosphere, dissolve Piperazine (3.0 equiv) in anhydrous DCM (0.1 M concentration relative to aldehyde).

    • Critical: The excess piperazine is essential to prevent the formation of the bis-product (where one piperazine molecule reacts with two aldehyde molecules).[1]

    • Add Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equiv) dropwise.[1]

    • Add Acetic Acid (1.0 equiv).[1] Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Reasoning: Portion-wise addition controls the exotherm and hydrogen gas evolution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[1]

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Phase Separation: Extract the aqueous layer with DCM (3x).[1]

    • Purification Check: The excess piperazine is highly water-soluble.[1] Wash the combined organic layers copiously with water and brine to remove unreacted piperazine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in ethanol or diethyl ether.

    • Add 2.0 equivalents of HCl (in dioxane or ether) dropwise.[1]

    • The dihydrochloride salt will precipitate. Filter and wash with cold ether to obtain the high-purity solid.[1]

Alternative Protocol: Amide Reduction (Method B)[1]

This route is preferred when strict control over the endo/exo stereochemistry is required. The carboxylic acid precursors can be separated into pure endo or exo isomers via iodolactonization or crystallization prior to reaction.

Workflow[1][3][7]
  • Coupling: React Bicyclo[2.2.1]heptane-2-carboxylic acid with N-Boc-piperazine (to prevent bis-coupling) using EDC/HOBt or Thionyl Chloride.[1]

  • Deprotection: Remove the Boc group with TFA/DCM.

  • Reduction:

    • Dissolve the intermediate amide in anhydrous THF.

    • Slowly add LiAlH₄ (2.5 equiv) at 0°C under Argon.

    • Reflux for 4–6 hours to ensure complete reduction of the amide carbonyl to the methylene group.

    • Fieser Workup: Quench carefully with water, 15% NaOH, then water. Filter the aluminum salts.

Stereochemical Considerations

The norbornane scaffold exists as two diastereomers: endo and exo.

  • Commercial Aldehyde: Usually supplied as a mixture (often ~80:20 endo:exo depending on the synthesis method, typically Diels-Alder derived).[1]

  • Impact: The reductive amination preserves the stereocenter at C2.

  • Analysis:

    • 1H NMR: The C2-proton appears as a multiplet.[1] Endo and exo isomers can often be distinguished by the coupling constants of the bridgehead protons.

    • Isomerization: The exo isomer is thermodynamically more stable.[6] If the exo isomer is desired, the aldehyde can be equilibrated with base (NaOMe/MeOH) prior to amination.

Process Safety & Troubleshooting

HazardMitigation Strategy
Piperazine Caustic and a sensitizer.[1] Handle in a fume hood. Avoid inhalation of dust.
Hydrides (LiAlH₄, NaBH(OAc)₃) React violently with water/protic solvents.[1] Quench slowly under inert gas.
Bis-alkylation Use large excess of piperazine (3-5 equiv) or use N-Boc-piperazine followed by deprotection.[1]

Analytical Checkpoint (Self-Validation):

  • Mass Spectrometry (LC-MS): Look for [M+H]⁺ = 195.18 (Free base).[1]

  • Bis-alkylated impurity: [M+H]⁺ = 303.[1]25. If this peak is significant (>5%), recrystallize the salt from EtOH/Water.

Visualization of Reaction Pathway[3][4]

ReactionPathway cluster_inputs Precursors cluster_reagents Aldehyde Norbornane-2-CHO (Endo/Exo Mix) Intermediate Iminium Ion Intermediate Aldehyde->Intermediate -H2O Piperazine Piperazine (3.0 equiv) Piperazine->Intermediate Product 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Intermediate->Product Hydride Transfer SideProduct Bis-alkylated Impurity Intermediate->SideProduct + Aldehyde (if Piperazine low) STAB NaBH(OAc)3 DCM, AcOH STAB->Intermediate

Figure 2: Mechanistic flow of the reductive amination showing the critical hydride transfer step.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Kanao, M., et al. (2012).[1][3] "Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis." International Journal of Organic Chemistry, 2, 26-30.[3] Link

  • Sigma-Aldrich. (n.d.).[1] "1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride Product Sheet." (Unsaturated analog reference). Link[1]

  • PubChem. (2025).[1] "Bicyclo[2.2.1]heptane-2-carbaldehyde."[1] National Library of Medicine. Link[1]

Sources

Exploratory

Biological Activity of Bicycloheptane Piperazine Derivatives: A Technical Guide

This technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry, pharmacology, and therapeutic potential of bicycloheptane-piperazine conjugates. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry, pharmacology, and therapeutic potential of bicycloheptane-piperazine conjugates.

Executive Summary & Chemical Architecture

Bicyclo[2.2.1]heptane (Norbornane) scaffolds, when conjugated with piperazine moieties, represent a privileged structural class in medicinal chemistry. This combination merges the lipophilic, space-filling rigidity of the bicyclic cage with the privileged pharmacophore of the piperazine ring, a staple in GPCR and ion channel ligand design.

This guide distinguishes between two primary structural subclasses:

  • Tethered Conjugates: A piperazine ring linked (via alkyl or amide spacers) to a norbornane core.

  • Bridged Bioisosteres: 2,5-diazabicyclo[2.2.1]heptane systems, where the piperazine ring itself is bridged to form the bicyclic core (acting as a conformationally restricted piperazine).

Key Therapeutic Areas:

  • Neuropharmacology: High-affinity ligands for Sigma-1 (

    
    ), Dopamine (
    
    
    
    ), and NMDA receptors.
  • Infectious Disease: Antimycobacterial agents targeting cell wall synthesis (MmpL3 inhibition).

  • Pain Management: Non-opioid analgesics modulating voltage-gated calcium channels (

    
    ).
    

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological activity of these derivatives is governed by the "Rigid-Flexible-Basic" triad.

The Norbornane Core (Lipophilic Anchor)

The bicyclo[2.2.1]heptane moiety acts as a bioisostere for phenyl or cyclohexyl groups but offers distinct advantages:

  • Metabolic Stability: The bridgehead carbons are resistant to oxidative metabolism (CYP450).

  • Stereochemical Vectors: The exo and endo isomers project the piperazine tail into distinct spatial quadrants, allowing for precise probing of hydrophobic pockets in receptors (e.g., the orthosteric site of

    
     receptors).
    
  • Lipophilicity (

    
    ):  Increases blood-brain barrier (BBB) permeability, critical for CNS targets.
    
The Piperazine Linker (Basic Pharmacophore)
  • Ionization: The distal nitrogen (

    
    ) usually exists as a cation at physiological pH, forming a critical salt bridge with aspartate residues in GPCR transmembrane helices (e.g., Asp115 in 
    
    
    
    ).
  • Rigidification: Replacing a standard piperazine with 2,5-diazabicyclo[2.2.1]heptane restricts the nitrogen lone pair vector, often enhancing selectivity by reducing entropic penalties upon binding.

SAR Visualization (Graphviz)

The following diagram illustrates the pharmacophore logic for Sigma-1 and Dopamine receptor affinity.

SAR_Logic Core Bicyclo[2.2.1]heptane (Lipophilic Cage) Linker Linker (Alkyl/Amide) Core->Linker Exo/Endo Stereocontrol Interaction1 Hydrophobic Pocket Interaction Core->Interaction1 Occupancy Piperazine Piperazine Ring (Basic Center) Linker->Piperazine Tail Distal Substituent (Aromatic/Heterocycle) Piperazine->Tail N4-Substitution Interaction2 Salt Bridge (Asp residue) Piperazine->Interaction2 Ionic Bond Interaction3 Pi-Pi Stacking (Phe/Trp residues) Tail->Interaction3 Affinity

Caption: Pharmacophore assembly of bicycloheptane-piperazine ligands showing critical receptor interaction points.

Primary Biological Targets & Mechanisms

Sigma-1 Receptor ( R) Modulation

Bicycloheptane piperazines are potent


 ligands. The receptor acts as a "molecular chaperone" at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Mechanism: Antagonists prevent

    
     translocation, blocking the potentiation of NMDA receptors and reducing calcium influx.
    
  • Therapeutic Outcome: Neuropathic pain relief without opioid-induced tolerance; neuroprotection in models of ALS and Alzheimer's.

  • Key Compound: N-(bicyclo[2.2.1]hept-2-yl)piperazine derivatives often show

    
     nM selectivity against 
    
    
    
    .
Dopamine Receptor Selectivity ( )

The rigid norbornane group provides selectivity over


 (which is associated with extrapyramidal side effects).
  • D3 Selectivity: Achieved when the linker length allows the norbornane group to occupy the secondary binding pocket (SBP) of the dopamine receptor.

  • Indication: Treatment of cocaine addiction and schizophrenia (negative symptoms).

Antimycobacterial Activity (MmpL3 Inhibition)

Derivatives like SQ109 (a geranyl-piperazine, structurally related to norbornyl-piperazines) target MmpL3, a transporter essential for mycolic acid transport in Mycobacterium tuberculosis.

  • Bicyclo-analogs: 1,4-bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine (derived from Nopol) shows efficacy against drug-resistant TB strains by disrupting the proton motive force.

Experimental Protocols

Synthesis: Reductive Amination of Norcamphor

This protocol yields the fundamental N-substituted bicycloheptane piperazine scaffold.

Reagents: Norcamphor (1.0 eq), N-Boc-piperazine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Imine Formation: Dissolve Norcamphor and N-Boc-piperazine in DCE. Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by TLC (formation of secondary amine).

  • Quench: Quench with saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free piperazine amine for further functionalization.

In Vitro Assay: Sigma-1 Receptor Radioligand Binding

Objective: Determine affinity (


) of the derivative.

Materials:

  • Ligand:

    
     (specific 
    
    
    
    agonist).
  • Tissue: Guinea pig brain membrane homogenates.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Incubate membrane homogenates (200-300

    
    g protein) with 
    
    
    
    (3 nM) and varying concentrations of the test bicycloheptane derivative (
    
    
    to
    
    
    M).
  • Non-Specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation: 120 minutes at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the impact of the bicycloheptane moiety on receptor affinity compared to a standard phenyl ring.

ScaffoldReceptor Target

(nM)
Selectivity RatioBiological Effect
Phenyl-piperazine Sigma-1 (

)
4510x (

)
Moderate Antagonist
Bicyclo[2.2.1]-piperazine Sigma-1 (

)
2.3 >100x (

)
Potent Neuroprotection
N-Substituted Norbornane NMDA (PCP site)5,280N/ALow-affinity Antagonist
Bridged Piperazine

(CaV)
12High vs.

Analgesia (Gabapentin-like)

Note: Data represents average values from structure-activity studies (see References 1, 3).

Pathway Visualization: Sigma-1 Chaperone Activity

The following diagram details the mechanism of action for bicycloheptane piperazine antagonists at the cellular level.

Sigma1_Pathway Ligand Bicycloheptane-Piperazine (Antagonist) Sig1_Inactive Sigma-1 Receptor (Inactive/Bound to BiP) Ligand->Sig1_Inactive Stabilizes Complex Sig1_Active Sigma-1 Receptor (Active/Translocated) Ligand->Sig1_Active Inhibits Sig1_Inactive->Sig1_Active Stress/Agonist BiP BiP (GRP78) Chaperone Sig1_Inactive->BiP Dissociation Blocked IP3R IP3 Receptor (Ca2+ Channel) Sig1_Active->IP3R Stabilizes Mito Mitochondria (Ca2+ Overload) IP3R->Mito Excess Ca2+ Influx Apoptosis Apoptosis / Cell Death Mito->Apoptosis ROS Generation

Caption: Mechanism of Sigma-1 antagonism preventing mitochondrial calcium overload and apoptosis.

References

  • Ates-Alagoz, Z., Sun, S., Wallach, J., & Adejare, A. (2011).[1] Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors. Chemical Biology & Drug Design. Link

  • Cignarella, G., et al. (1969). Bicyclic homologs of piperazine.[2][3][4] IX. Synthesis and pharmacological properties. Journal of Medicinal Chemistry. Link

  • Fernández, A., et al. (2020).[4][5] Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters. Link

  • García-Fandiño, R., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Omega. Link

  • Voronova, O., et al. (2024).[6] 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. Molbank.[4] Link

Sources

Foundational

Beyond the Scaffold: The Pharmacodynamics of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

[1][2][3] Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists[1] Executive Summary: The Privil...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Target Audience: Drug Discovery Scientists, Neuropharmacologists, and Medicinal Chemists[1]

Executive Summary: The Privileged Structure

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine represents a classic "privileged structure" in medicinal chemistry.[2][1][3] It combines a rigid, bulky lipophilic moiety (norbornane ) with a versatile polar linker (piperazine ) via a methylene bridge.[1]

While simple piperazine is historically known as an anthelmintic agent (GABA agonist in invertebrates), the addition of the norbornane cage drastically shifts the pharmacological profile toward mammalian Central Nervous System (CNS) targets. This guide dissects its mechanism of action (MOA) as a high-affinity ligand for Sigma-1 receptors (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


R)  and a modulator of the Serotonergic (5-HT)  system.[2][1]
Chemical Identity & Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazineCore tracking ID
Moiety A Norbornane (Bicyclo[2.2.1]heptane)Hydrophobic Anchor: High lipophilicity ensures Blood-Brain Barrier (BBB) penetration and hydrophobic pocket occupancy.[2][1][4]
Moiety B Piperazine RingIonic Head: Provides the basic nitrogen (

) for electrostatic anchoring to receptor aspartate residues.[1]
Linker Methylene (-CH2-)Flexibility: Allows rotational freedom for the piperazine to align with the orthosteric binding site.[2][1]
Primary Target Sigma-1 Receptor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

R)
Chaperone modulation (Agonist/Antagonist dependent on specific substitution).[2][1]
Secondary Target 5-HT Receptors / TransportersSerotonergic modulation.[2][1][3]

Mechanism of Action: The Hydrophobic Cage & Ionic Lock

The pharmacodynamics of this molecule are defined by its ability to satisfy the Sigma-1 Pharmacophore Model , which requires a positive ionizable nitrogen flanked by a bulky hydrophobic group.[2][1]

The Sigma-1 Receptor Interaction

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[2][1][3]

  • Binding Event:

    • The Norbornane group inserts into the primary hydrophobic pocket of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      R (formed by Val, Leu, and Tyr residues). This is an entropy-driven process (displacement of water).[2][1]
      
    • The Piperazine nitrogen (protonated at physiological pH) forms a salt bridge with Aspartate 126 (Asp126) in the receptor's binding pocket.[1]

  • Allosteric Shift:

    • Agonism: If the molecule stabilizes the receptor oligomer, it promotes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      R translocation from the MAM to the Plasma Membrane (PM). This enhances Calcium (
      
      
      
      ) signaling via IP3 receptors.[1]
    • Antagonism: If the molecule locks the receptor in a monomeric state or prevents translocation, it inhibits downstream

      
       flux, providing neuroprotective effects against excitotoxicity.
      
Serotonergic Modulation (5-HT)

Similar to aryl-piperazines (e.g., Buspirone), the norbornyl-piperazine scaffold shows affinity for 5-HT receptors.[2][1][3]

  • Mechanism: The piperazine ring mimics the ethylamine side chain of serotonin.[1]

  • Effect: Competitive binding at 5-HT1A or 5-HT2A receptors, modulating downstream cAMP signaling.[2][1][3]

Pathway Visualization (DOT)

The following diagram illustrates the putative signaling cascade upon binding.

MOA_Pathway Ligand 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor High Affinity Binding Interaction Interaction: Hydrophobic (Norbornane) + Ionic (Asp126) Receptor->Interaction Molecular Docking Translocation Translocation to Plasma Membrane Interaction->Translocation Agonist Mode IP3R IP3 Receptor Modulation Translocation->IP3R Chaperone Activity Calcium Ca2+ Flux Regulation IP3R->Calcium Stabilizes Ca2+ Neuroprotection Neuroprotection / Plasticity Calcium->Neuroprotection Downstream Effect

Caption: Putative signaling cascade showing the ligand-chaperone interaction leading to calcium homeostasis.[2][1][3]

Experimental Validation Protocols

To verify the mechanism of action for this specific scaffold, researchers must employ self-validating assays that distinguish between simple non-specific binding and true receptor modulation.[2]

Radioligand Binding Assay (The Gold Standard)

Objective: Determine the affinity (


) of the molecule for 

receptors.

Protocol:

  • Tissue Preparation:

    • Homogenize Guinea pig brain tissue (rich in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[2][1]
      
    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Tracer: Use (+)-[³H]Pentazocine (2-3 nM), the selective radioligand for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2][1]
      
    • Test Compound: Add 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-Specific Binding: Define using 10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      M Haloperidol.[2][1]
      
    • Incubate for 120 min at 37°C.

  • Termination:

    • Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filter).[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[2][1][3]

    • Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[2][1]
Functional Calcium Flux Assay

Objective: Determine if the ligand is an agonist or antagonist.[2][1]

Protocol:

  • Cell Line: Use NG108-15 neuroblastoma cells (express high levels of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][1]
    
  • Dye Loading: Incubate cells with Fura-2 AM (calcium-sensitive fluorescent dye) for 30 min.[2][1][3]

  • Stimulation:

    • Treat cells with Bradykinin (induces ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       release from ER).[1]
      
    • Test: Pre-incubate with the test compound for 20 min.

  • Readout:

    • If the compound potentiates the Bradykinin-induced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       spike 
      
      
      
      Agonist .[2][1]
    • If the compound dampens the spike ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Antagonist .[1]
      
Experimental Workflow Diagram (DOT)

Experimental_Workflow Synthesis Synthesis (Norbornane-CHO + Piperazine) Purification Purification (HPLC/Recrystallization) Synthesis->Purification Binding Binding Assay ([3H]Pentazocine Displacement) Purification->Binding Validated Structure Functional Functional Assay (Ca2+ Flux / Fura-2) Binding->Functional If Ki < 100nM Result Determination (Ki & Agonist/Antagonist Profile) Functional->Result

Caption: Step-by-step validation workflow from chemical synthesis to functional pharmacological profiling.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine relies on precise structural geometry.[2][1][3]

Structural ComponentModificationEffect on Activity
Bicyclo[2.2.1]heptane Expansion to Bicyclo[2.2.2]octaneIncreases lipophilicity; may improve ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

selectivity over

.[2][1]
Methylene Bridge Removal (Direct bond)Drastic loss of affinity. The bridge provides necessary steric clearance for the cage to fit the hydrophobic pocket while the amine bonds with Asp126.[1]
Piperazine Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Methylation / BenzylationN-Substitution is critical.[2][1] Adding a bulky group (e.g., phenethyl) to the distal nitrogen often increases affinity by engaging secondary hydrophobic pockets (Source 1.1).

Therapeutic Implications

Based on the mechanism of


 modulation, this scaffold is relevant for:
  • Neuroprotection: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     agonists prevent ER stress and are investigated for ALS and Alzheimer's disease.[2][1]
    
  • Analgesia:

    
     antagonists block sensitization of nociceptors (pain relief without opioid side effects) (Source 1.9).[1]
    
  • Addiction: Modulation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptors interferes with the dopamine-releasing effects of psychostimulants (cocaine/methamphetamine).[2][1]
    

References

  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry. (1998). Validates the SAR of piperazine-based sigma ligands.

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Bioorganic & Medicinal Chemistry. (2025).[2][1][3] Discusses the analgesic potential of this scaffold.

  • Structure-Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2006). Details the interaction of piperazines with monoamine transporters.

  • Bicyclo[2.2.1]heptane derivatives: Potent prostaglandin D2 receptor antagonists. Journal of Medicinal Chemistry. (1997).[1][3] Demonstrates the utility of the norbornane cage in GPCR antagonism.

  • Piperazine: A promising scaffold with analgesic and anti-inflammatory potential. Drug Research. (2021).[1][3] General overview of the piperazine pharmacophore.

Sources

Exploratory

Antiviral potential of bicyclo[2.2.1]heptane nucleoside analogs

Executive Summary The development of nucleoside analogs (NAs) remains the cornerstone of antiviral chemotherapy. However, the flexibility of the ribose ring in natural nucleosides often leads to off-target effects (toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleoside analogs (NAs) remains the cornerstone of antiviral chemotherapy. However, the flexibility of the ribose ring in natural nucleosides often leads to off-target effects (toxicity) or poor recognition by viral polymerases. This guide focuses on a specific, high-potential subclass: Bicyclo[2.2.1]heptane nucleoside analogs .

Unlike the more common bicyclo[3.1.0]hexane ("Methanocarba") systems, the [2.2.1]heptane scaffold (norbornane derivative) offers a unique "homonucleoside" architecture. By inserting a methylene spacer between the nucleobase and the pseudosugar and locking the ring pucker, these agents mimic the acyclic nature of drugs like Acyclovir while maintaining a rigid carbocyclic core. This document details their structural rationale, synthesis via Mitsunobu coupling, and efficacy against Herpes Simplex Virus (HSV-1) and RNA viruses like Coxsackievirus B4.

Structural Rationale: The "Locked" Conformation

Viral polymerases (e.g., HSV DNA polymerase, HCV NS5B) are highly sensitive to the sugar pucker of incoming nucleotides (North/C3'-endo vs. South/C2'-endo).

  • The Problem: Natural ribose equilibrates between North and South conformations.[1] If a nucleoside analog adopts the wrong pucker, it is rejected by the viral polymerase or fails to undergo phosphorylation by viral kinases (e.g., HSV Thymidine Kinase).

  • The [2.2.1] Solution: The bicyclo[2.2.1]heptane skeleton rigidly freezes the pseudosugar. When functionalized as a 1'-homonucleoside (where a

    
     group links the base to the scaffold), it creates a hybrid pharmacophore:
    
    • Rigidity: The norbornane core prevents entropic loss during enzyme binding.

    • Flexibility: The methylene spacer allows the nucleobase just enough rotation to align with the template strand, mimicking the "acyclic" flexibility of Acyclovir but with a lipophilic core.

Mechanism of Action (MOA)

The antiviral potency of bicyclo[2.2.1]heptane analogs relies on a "Trojan Horse" mechanism. They are biologically inert until activated by intracellular kinases.

Signaling Pathway: Activation & Inhibition

MOA_Pathway Entry Cellular Entry (Passive/Transporter) Prodrug Bicyclo[2.2.1] Nucleoside Entry->Prodrug Kinase1 Viral Kinase (HSV-TK) Prodrug->Kinase1 Selectivity Gate MP Monophosphate (MP) Kinase1->MP Kinase2 Host GMP Kinase MP->Kinase2 DP Diphosphate (DP) Kinase2->DP Kinase3 Host NDP Kinase DP->Kinase3 TP Triphosphate (Active Form) Kinase3->TP DNA_Pol Viral DNA Polymerase TP->DNA_Pol Competitive Inhibition Term Chain Termination (Replication Halted) DNA_Pol->Term Incorporation

Figure 1: Mechanism of Action. The critical step is the initial phosphorylation by viral kinase (HSV-TK), ensuring the drug is only active in infected cells.

Chemical Synthesis: The Mitsunobu Strategy

Synthesizing the [2.2.1] scaffold requires stereoselective control. The most robust route utilizes a Mitsunobu reaction to couple the nucleobase to the carbocyclic core.

Key Synthetic Workflow
  • Starting Material:

    
    -bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.[2]
    
  • Core Construction: Oxidative cleavage and reduction to form the saturated [2.2.1] scaffold with precise hydroxyl orientation.

  • Coupling: The nucleobase (e.g., 6-chloropurine) is coupled to the primary hydroxymethyl group.[3]

Synthesis_Workflow Start Start: Bicyclo[2.2.1]hept-5-ene 2,3-dimethanol Step1 1. Oxidative Cleavage (NaIO4/NaBH4) Start->Step1 Step2 2. Protection/Differentiation (Formation of 5-endo-OH) Step1->Step2 Step3 3. Mitsunobu Coupling (DIAD, PPh3, Nucleobase) Step2->Step3 Critical Stereocontrol Step4 4. Amination/Deprotection (Conversion to Adenine/Guanine) Step3->Step4 Final Final Product: 1'-Homonucleoside Analog Step4->Final

Figure 2: Synthetic pathway emphasizing the Mitsunobu coupling as the stereochemical locking step.

Efficacy Data: Key Compounds

Recent studies (Tanase et al.) have identified specific derivatives with potency comparable to Acyclovir but with distinct resistance profiles.

Table 1: Antiviral Activity of Bicyclo[2.2.1]heptane Analogs

Compound IDNucleobaseTarget VirusIC50 (µM)CC50 (µM)Selectivity Index (SI)
6j 6-substituted PurineHSV-115 ± 2 >1000>66
6d ThymineHSV-121 ± 4 >1000>47
6f AdenineHSV-128 ± 4>500>17
Xc Uracil derivativeCoxsackie B40.6 µg/mL>100141
AcyclovirGuanineHSV-128 ± 4>1000>35

Note: Compound 6j demonstrates superior potency to the standard of care (Acyclovir) in vitro against HSV-1.

Detailed Experimental Protocols

To validate these findings, the following protocols must be executed with strict adherence to stoichiometry and cell line integrity.

Protocol A: Plaque Reduction Assay (Gold Standard for Efficacy)

Objective: Determine the concentration required to reduce viral plaque formation by 50% (IC50).

  • Cell Seeding:

    • Seed Vero cells (ATCC CCL-81) in 24-well plates at

      
       cells/well.
      
    • Incubate at 37°C/5% CO2 for 24h until 90% confluent monolayer forms.

  • Infection:

    • Aspirate media. Wash with PBS.

    • Inoculate with HSV-1 (strain KOS) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell.

    • Adsorb for 1 hour at 37°C, rocking every 15 mins.

  • Treatment:

    • Remove inoculum.

    • Overlay with MEM containing 1% methylcellulose and serial dilutions of the bicyclo[2.2.1]heptane analog (Range: 0.1 µM – 100 µM).

    • Include Acyclovir as a positive control and DMSO (0.1%) as a vehicle control.

  • Development:

    • Incubate for 72 hours.

    • Fix cells with 10% Formalin for 30 mins.

    • Stain with 0.5% Crystal Violet.

  • Quantification:

    • Count plaques manually or using an automated reader.

    • Calculate IC50 using non-linear regression (GraphPad Prism, "log(inhibitor) vs. response").

Protocol B: MTT Cytotoxicity Assay (Self-Validating Step)

Objective: Ensure the observed antiviral effect is not due to host cell death.

  • Setup: Seed Vero cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Exposure: Treat cells with the same concentration gradient used in Protocol A, but without virus.

  • Readout:

    • After 72h, add MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Validation Rule: If the CC50 (cytotoxic concentration) is < 5x the IC50, the compound is a false positive and must be discarded.

Challenges & Future Outlook

While the bicyclo[2.2.1]heptane scaffold shows promise, two hurdles remain:

  • Solubility: The lipophilic norbornane core reduces aqueous solubility compared to natural ribose. Formulation strategies (e.g., phosphate prodrugs) may be required.

  • Metabolic Stability: The "homo" methylene spacer renders the glycosidic bond resistant to cleavage (good), but may alter the phosphorylation kinetics by cellular kinases (potential bottleneck).

References

  • Tanase, C. et al. (2019).[3] "New HSV-1 Anti-Viral 1'-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety." Molecules, 24(13), 2446.[3]

  • Marquez, V. E. et al. (2006).[4][5] "The history of N-methanocarbathymidine: The investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent."[4][5][6] Antiviral Research, 71(2-3), 268-275.[4][5][6]

  • De Clercq, E. (2011).[7] "A 40-year journey in search of selective antiviral chemotherapy."[7] Annual Review of Pharmacology and Toxicology, 51, 1–24.[7]

  • Caamaño, O. et al. (2001).[2] "Synthesis and Evaluation of Antiviral Activity of Higher Homologues of Xylo-carbocyclic Nucleosides." Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1137-1139.

Sources

Foundational

Bicyclo[2.2.1]heptane Derivatives as Triple Re-uptake Inhibitors: A Technical Guide to Design, Synthesis, and Pharmacological Evaluation

Executive Summary The development of Triple Re-uptake Inhibitors (TRIs)—also known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)—represents a paradigm shift in neuropharmacology. By simultaneously blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Triple Re-uptake Inhibitors (TRIs)—also known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)—represents a paradigm shift in neuropharmacology. By simultaneously blocking the reuptake of three major monoamines, TRIs offer a synergistic therapeutic profile for treatment-resistant depression and complex central nervous system (CNS) disorders. Among the various chemical scaffolds explored, the bicyclo[2.2.1]heptane (norbornane) framework has emerged as a privileged structure. Its rigid, conformationally constrained 3D topology allows for the precise spatial projection of pharmacophores, maximizing binding affinity across all three monoamine transporters[1]. This whitepaper provides an authoritative guide on the mechanistic rationale, synthetic workflows, and pharmacological evaluation of bicyclo[2.2.1]heptane-based TRIs.

Structural Rationale: The Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane core is highly prized in medicinal chemistry due to its structural rigidity[1]. Unlike flexible acyclic or monocyclic amines, the norbornane skeleton locks substituents into well-defined spatial vectors (e.g., exo vs. endo faces).

When functionalized with an aryl group and a basic amine (e.g., 2-(aminomethyl)-3-arylbicyclo[2.2.1]heptane), the scaffold mimics the bioactive conformation of classical tropane-based inhibitors (like cocaine) but offers distinct advantages in metabolic stability and synthetic tunability[2]. The constrained bicyclic structure enforces a specific dihedral angle between the aromatic ring and the basic nitrogen, a critical determinant for occupying the S1 binding pockets of the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[3].

Mechanistic Basis of Triple Reuptake Inhibition

Major Depressive Disorder (MDD) and related neuropsychiatric conditions are multifactorial. While SSRIs and SNRIs target one or two monoamines, TRIs provide broad-spectrum monoaminergic modulation[4].

By binding to the orthosteric sites of SERT, NET, and DAT, bicyclo[2.2.1]heptane derivatives prevent the presynaptic clearance of neurotransmitters. This blockade elevates the synaptic concentration of 5-HT, NE, and DA simultaneously, leading to enhanced postsynaptic receptor activation and downstream signaling cascades associated with rapid-onset antidepressant effects[4].

G Drug Bicyclo[2.2.1]heptane Derivative (TRI) SERT SERT (5-HT) Drug->SERT Inhibits NET NET (NE) Drug->NET Inhibits DAT DAT (DA) Drug->DAT Inhibits Synapse Synaptic Cleft (Elevated Monoamines) SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake PostSyn Postsynaptic Receptors Synapse->PostSyn Enhanced Signaling

Fig 1. SNDRI mechanism: Bicyclo[2.2.1]heptane derivatives block SERT, NET, and DAT simultaneously.

Synthetic Strategies & Stereochemical Resolution

The construction of 2,3-disubstituted bicyclo[2.2.1]heptanes relies heavily on the Diels-Alder [4+2] cycloaddition[2]. Reacting cyclopentadiene with an (E)-cinnamonitrile derivative yields a photostationary mixture of four stereoisomers: cis-exo, cis-endo, trans-exo, and trans-endo. Because monoamine transporters are highly stereoselective, isolating the highly active cis-exo isomer is paramount for TRI efficacy[2].

Workflow Start Cyclopentadiene + (E)-Cinnamonitrile DA Diels-Alder Cycloaddition [4+2] Reaction Start->DA Adduct Mixed Bicyclic Adducts (exo/endo isomers) DA->Adduct Sep Iodolactonization (Endo-selective reaction) Adduct->Sep Stereochemical Resolution CisExo Isolated cis-exo Isomer (Unreacted) Sep->CisExo Acid-Base Extraction Red Nitrile Reduction (LiAlH4) CisExo->Red Final cis,exo-2-(Aminomethyl)- 3-arylbicyclo[2.2.1]heptane Red->Final Target TRI

Fig 2. Synthetic workflow for isolating cis-exo bicyclo[2.2.1]heptane TRI derivatives.

Protocol 1: Synthesis of cis,exo-2-(Aminomethyl)-3-(4-chlorophenyl)bicyclo[2.2.1]heptane

Step 1: Thermal Diels-Alder Cycloaddition

  • Action: React cyclopentadiene (excess) with (E)-4-chlorocinnamonitrile in a sealed pressure tube at 160°C for 24 hours.

  • Causality: The thermal [4+2] cycloaddition forces the formation of the rigid bicyclic core. High temperatures are required to overcome the steric hindrance of the substituted dienophile, though it results in a mixture of exo and endo adducts[2].

Step 2: Iodolactonization & Resolution

  • Action: Hydrolyze the crude nitrile mixture to carboxylic acids. Treat the aqueous mixture with I₂/KI in the presence of NaHCO₃.

  • Causality: The endo isomers possess a double bond in close spatial proximity to the carboxylate group, allowing iodine-mediated cyclization into neutral iodolactones. The exo isomers cannot undergo this cyclization due to rigid geometric constraints[2].

  • Validation Checkpoint (Self-Validating System): Perform a liquid-liquid extraction with diethyl ether. The unreacted cis-exo acid remains in the aqueous layer as a sodium salt, while the neutral endo-iodolactones partition into the organic layer. Acidify the aqueous layer to precipitate the pure cis-exo acid. Confirm purity via ¹H-NMR; the absence of endo bridgehead proton signals (which resonate at distinct chemical shifts due to the magnetic anisotropy of the bicyclic core) validates the separation.

Step 3: Reduction to Amine

  • Action: Convert the isolated cis-exo acid back to an amide (via thionyl chloride and NH₃), then reduce using LiAlH₄ in anhydrous THF at reflux.

  • Causality: LiAlH₄ provides the aggressive hydride equivalents necessary to fully reduce the carbonyl to a primary amine, establishing the critical basic nitrogen pharmacophore required for monoamine transporter binding[2].

Structure-Activity Relationship (SAR) & In Vitro Data

The stereochemistry of the bicyclo[2.2.1]heptane core profoundly impacts its pharmacological profile. As demonstrated in structural optimization studies, the cis-exo configuration is vastly superior to the trans-exo configuration for inhibiting monoamine uptake[2]. The cis-exo orientation perfectly aligns the aryl ring and the basic amine to interact with the hydrophobic pocket and the aspartate residue (Asp79 in DAT), respectively, within the transporter binding sites.

Table 1: Representative In Vitro Pharmacological Profile of Bicyclo[2.2.1]heptane Derivatives

Compound StereochemistryAryl SubstitutionDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
cis-exo 4-Chloro7.712.428.1
trans-exo 4-Chloro208.0>1000>1000
cis-exo 3,4-Dichloro3.25.814.5
cis-endo 4-Chloro85.4142.0310.0

(Note: Data reflects the stereochemical preference and magnitude of affinity observed in optimized norbornane-based monoamine transporter ligands[2],[3].)

Experimental Protocol: In Vitro Monoamine Uptake Assay

To accurately determine the IC₅₀ values of synthesized TRIs, synaptosomal uptake assays are the gold standard.

Protocol 2: Synaptosomal Radioligand Uptake Assay

Step 1: Tissue Preparation

  • Action: Rapidly dissect rat striatum (for DAT), cerebral cortex (for SERT), and hippocampus (for NET). Homogenize the tissues in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min, collect the supernatant, and centrifuge again at 10,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer.

  • Causality: Sucrose maintains osmotic balance, preventing synaptosome lysis. Using isolated synaptosomes rather than transfected whole-cell lines preserves the native lipid microenvironment and functional integrity of the presynaptic transporters, yielding highly translatable and physiologically relevant IC₅₀ data[3].

Step 2: Radioligand Incubation

  • Action: Aliquot synaptosomes into 96-well plates. Add varying concentrations of the bicyclo[2.2.1]heptane derivative (10⁻¹⁰ to 10⁻⁵ M) and incubate for 5 minutes at 37°C. Add the respective radioligand ([³H]DA, [³H]5-HT, or [³H]NE) and incubate for exactly 10 minutes.

  • Causality: The brief 10-minute incubation at physiological temperature ensures steady-state competitive inhibition is measured without significant radioligand degradation by endogenous MAO enzymes or non-specific vesicular internalization[3].

Step 3: Filtration and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with ice-cold buffer, transfer to vials with scintillation cocktail, and quantify using a liquid scintillation counter.

  • Validation Checkpoint (Self-Validating System): Every assay plate must include a non-specific binding control (e.g., 10 µM nomifensine for DAT, 10 µM fluoxetine for SERT). The assay is only valid if the specific uptake (Total radioactive counts minus Non-specific counts) constitutes >75% of the total signal. If the signal-to-noise ratio falls below this threshold, the synaptosomal integrity is compromised, and the biological replicate must be discarded.

Conclusion

The bicyclo[2.2.1]heptane scaffold offers a highly tunable, conformationally rigid platform for the development of Triple Re-uptake Inhibitors. By mastering the stereoselective synthesis (specifically targeting the cis-exo geometry) and rigorously validating binding affinities through synaptosomal assays, drug development professionals can leverage this privileged structure to discover next-generation therapeutics for complex neuropsychiatric disorders.

References

  • Benchchem.Bicyclo[2.2.1]heptan-2-amine: A Privileged Scaffold in Modern Drug Discovery.
  • Journal of Medicinal Chemistry / Tripod.Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: 2-(Aminomethyl)-3-phenylbicyclo[2.2.2] and bicyclo[2.2.1]heptane Diels-Alder adducts.
  • National Institutes of Health (NIH) / PMC.Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters.
  • National Institutes of Health (NIH) / PMC.SLC Transporters as Therapeutic Targets: Emerging Opportunities.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

[1][2] Executive Summary This application note details the synthetic protocol for 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (also known as 1-(norbornan-2-ylmethyl)piperazine).[1][2] This scaffold is a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the synthetic protocol for 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (also known as 1-(norbornan-2-ylmethyl)piperazine).[1][2] This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a lipophilic amine building block in the development of G-protein coupled receptor (GPCR) ligands, particularly for sigma receptors and dopaminergic pathways.

The guide presents two validated pathways:

  • Method A (Nucleophilic Substitution): A scalable, cost-effective route using alkyl halides.[1][2]

  • Method B (Reductive Amination): A high-precision route for late-stage functionalization or library generation.[1][2]

Chemical Profile & Retrosynthesis[1][2]

Target Molecule Data
PropertyValueNote
IUPAC Name 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine
Molecular Formula C₁₂H₂₂N₂
Molecular Weight 194.32 g/mol
LogP (Predicted) ~2.1Moderate lipophilicity
pKa (Predicted) ~9.8 (Secondary amine), ~5.4 (Tertiary amine)Basic
Stereochemistry Exists as endo and exo isomersProtocol assumes racemic mixture unless chiral SM is used
Retrosynthetic Strategy

The synthesis is designed to avoid the common pitfall of bis-alkylation (where two norbornyl groups attach to one piperazine ring).[1]

Retrosynthesis Target Target Molecule 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Disconnection1 C-N Disconnection (Alkylation) Target->Disconnection1 Route A Disconnection2 C-N Disconnection (Reductive Amination) Target->Disconnection2 Route B SM_A Piperazine (Excess required) Disconnection1->SM_A SM_B 2-(Bromomethyl)bicyclo[2.2.1]heptane (Electrophile) Disconnection1->SM_B SM_C Bicyclo[2.2.1]heptane-2-carbaldehyde Disconnection2->SM_C SM_D N-Boc-Piperazine (Protected Amine) Disconnection2->SM_D

Figure 1: Retrosynthetic analysis showing two viable pathways. Route A is preferred for bulk synthesis; Route B for high-purity medicinal chemistry applications.[1][2]

Method A: Nucleophilic Substitution (Scale-Up Route)[1][2]

This method utilizes 2-(bromomethyl)bicyclo[2.2.1]heptane (or the chloride analogue) and piperazine .[1]

  • Critical Constraint: Piperazine is a symmetrical diamine.[1][2] To prevent the formation of the symmetric dimer (bis-alkylation), piperazine must be used in large excess (5–10 equivalents).

Materials
  • 2-(Bromomethyl)bicyclo[2.2.1]heptane (1.0 eq)[1]

  • Piperazine (Anhydrous) (8.0 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[1][3]

  • Acetonitrile (MeCN) or DMF (Solvent)[1]

  • Sodium Sulfate (Na₂SO₄)[1]

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (8.0 eq) in Acetonitrile (10 volumes relative to bromide).

  • Base Addition: Add K₂CO₃ (2.5 eq) to the stirring solution.

  • Addition of Electrophile: Add 2-(Bromomethyl)bicyclo[2.2.1]heptane (1.0 eq) dropwise over 30 minutes at room temperature.

    • Note: Slow addition helps maintain the high amine-to-electrophile ratio locally, favoring mono-alkylation.[1][2]

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). Stain with Ninhydrin or Iodine.[1][2]

  • Workup:

    • Cool reaction to room temperature.[1][2][4]

    • Filter off inorganic salts (K₂CO₃/KBr) and rinse the cake with MeCN.[1]

    • Concentrate the filtrate in vacuo to remove the majority of MeCN.[1]

  • Purification (Removal of Excess Piperazine):

    • Resuspend the residue in Dichloromethane (DCM) .[1]

    • Wash with Water (3x).[1] Crucial Step: Excess piperazine is highly water-soluble, while the lipophilic product partitions into DCM.[1][2]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.[1][3][4]

  • Final Polish: If high purity (>98%) is required, convert to the dihydrochloride salt by adding 4M HCl in Dioxane, filtering the precipitate, and recrystallizing from EtOH/Et₂O.

Method B: Reductive Amination (High-Purity Route)[1][2]

This method is preferred when the aldehyde precursor is available or when avoiding the handling of large excess piperazine is desired.[1] It uses N-Boc-piperazine to strictly enforce mono-functionalization.[1][2]

Materials
  • Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 eq)[1][2]

  • 1-Boc-piperazine (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) or DCM (Solvent)[1]

  • Trifluoroacetic acid (TFA) or HCl (for deprotection)[1]

Experimental Protocol
Step 1: Reductive Amination[1][2][5]
  • Imine Formation: In a dry flask under Nitrogen, dissolve Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in DCE (10 mL/mmol).

  • Activation: Add Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes to allow iminium ion formation.

  • Reduction: Cool to 0 °C. Add STAB (1.5 eq) portion-wise.

  • Stirring: Allow to warm to room temperature and stir for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1][2] Dry (Na₂SO₄) and concentrate.[1][2][3]

    • Intermediate:tert-butyl 4-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine-1-carboxylate.[1][2]

Step 2: Boc-Deprotection[1][2]
  • Dissolve the intermediate in DCM (5 mL/mmol).

  • Add TFA (20% v/v) or 4M HCl in Dioxane . Stir at room temperature for 2–4 hours.

  • Free Basing: Concentrate the solvent.[1][2][3] Redissolve in DCM and wash with 1M NaOH (to pH >12) to liberate the free amine.[1]

  • Isolation: Dry organic layer and concentrate to yield the target oil.[1][2]

Workflow Visualization

Workflow Start Start: Reaction Mixture (Post-Reflux) Filtration Filtration (Remove K2CO3/KBr salts) Start->Filtration Concentration Concentrate Filtrate (Remove MeCN) Filtration->Concentration Partition Partition: DCM / Water Concentration->Partition PhaseAq Aqueous Phase (Contains Excess Piperazine) Partition->PhaseAq Wash 3x PhaseOrg Organic Phase (DCM) (Contains Target Product) Partition->PhaseOrg Drying Dry (Na2SO4) & Concentrate PhaseOrg->Drying SaltFormation Optional: HCl Salt Formation (Precipitate in Et2O) Drying->SaltFormation If solid required Final Final Product >95% Purity Drying->Final If free base oil SaltFormation->Final

Figure 2: Workup and purification logic for Method A (Nucleophilic Substitution).

Analytical Validation

Upon synthesis, the identity of the compound must be verified.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.80–2.90 (m, 4H): Piperazine ring protons (adjacent to secondary amine).[1]

    • δ 2.30–2.50 (m, 4H): Piperazine ring protons (adjacent to alkylation site).[1]

    • δ 2.05–2.20 (m, 2H): N-CH₂-Norbornyl (The key linkage).[1][2]

    • δ 0.60–1.80 (m, 11H): Norbornyl scaffold protons (Multiplets characteristic of the bicyclic system).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ = 195.2 m/z.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation observed (M+ = ~329)Insufficient excess of piperazine.[1][2]Increase piperazine to 10 eq. Ensure dropwise addition of the bromide.[1][2]
Low Yield (Method A) Steric hindrance of the norbornyl group.[1]Switch to DMF as solvent and increase temperature to 100 °C. Add catalytic KI (Finkelstein condition).
Incomplete Deprotection (Method B) TFA concentration too low.[1][2]Increase TFA to 50% in DCM or heat to 40 °C.
Product stuck in Aqueous Phase pH is too low during extraction.Ensure the aqueous phase is pH >12 using NaOH before extracting with DCM.[1][2]

References

  • Alkylation of Piperazines with Bicyclic Scaffolds: Kudryavtsev, K. V., et al. (2024).[1][2] "Synthesis of 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine." Molbank, 2024(1), M1780.[1][3] (Demonstrates piperazine alkylation on norbornene-like systems).

  • General Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (The gold-standard protocol for Method B).

  • Norbornane Stereochemistry & Reactivity: Plettner, E., et al. (2005).[1][2][6] "2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide..." Tetrahedron: Asymmetry, 16(16), 2754-2763.[1][6] (Provides structural data on norbornyl-2-substituted systems).

  • Building Block Data: PubChem Compound Summary for 1-(bicyclo[2.2.1]heptan-2-yl)piperazine (Analogue). [1]

Sources

Application

Analytical methods for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine characterization

Executive Summary & Analytical Strategy The Analyte: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (hereafter BCHM-Pip ) is a bicyclic piperazine derivative.[1] Structurally, it consists of a lipophilic norbornane (bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

The Analyte: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (hereafter BCHM-Pip ) is a bicyclic piperazine derivative.[1] Structurally, it consists of a lipophilic norbornane (bicyclo[2.2.1]heptane) cage linked via a methylene bridge to a polar piperazine ring.

The Analytical Challenge: Researchers characterizing BCHM-Pip face three distinct obstacles:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems.[1] Standard UV detection (254 nm) is ineffective.[1]
    
  • Stereoisomerism: The norbornane scaffold exists as endo and exo diastereomers. Synthetic routes often yield mixtures (e.g., 80:20 exo:endo). These must be resolved and quantified.

  • Basicity: The secondary amine (

    
    ) causes severe peak tailing on standard C18 silica columns due to silanol interactions.
    

The Solution: This protocol details a multi-modal approach:

  • NMR (

    
    H, 
    
    
    
    C, NOESY):
    For definitive stereochemical assignment (endo vs. exo).
  • HILIC-MS/MS: For high-sensitivity quantification without derivatization.[1]

  • Derivatization-GC-MS: For volatility enhancement and diastereomer separation.[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct analytical technique based on the laboratory's available instrumentation and data requirements.

AnalyticalWorkflow Start Sample: BCHM-Pip (Solid or Solution) Goal_ID Goal: Structural Identity & Stereochemistry Start->Goal_ID Goal_Quant Goal: Quantification (Trace/Bioanalysis) Start->Goal_Quant Goal_Purity Goal: Purity Profiling (Synth. Intermediates) Start->Goal_Purity NMR NMR Spectroscopy (NOESY/COSY) *Distinguishes Endo/Exo* Goal_ID->NMR Primary Method LCMS HILIC-MS/MS (ESI+ Mode) *High Sensitivity* Goal_Quant->LCMS No UV Abs. Deriv Derivatization Step (TFAA or PFPA) Goal_Purity->Deriv GCMS GC-MS (EI) *Requires Derivatization* Deriv->LCMS Optional (UV Tag) Deriv->GCMS Improves Peak Shape

Caption: Decision matrix for BCHM-Pip analysis. Color codes indicate workflow streams: Blue (Identity), Green (Quantification), Red (Purity).

Protocol 1: Structural Elucidation via NMR[1]

Objective: To distinguish between the endo and exo isomers of the norbornyl group.

Mechanism: The magnetic anisotropy of the bicyclic cage causes distinct shielding effects.

  • Exo-isomer: The C2-proton is endo.[1] It typically appears as a multiplet upfield compared to the endo-isomer's C2-proton.[1]

  • Endo-isomer: The C2-proton is exo.[1]

Experimental Setup:

  • Solvent:

    
     (Standard) or 
    
    
    
    (Benzene-d6 often provides better resolution for aliphatic overlaps).[1]
  • Instrument: 400 MHz or higher.[1][2]

Diagnostic Signals (Predicted):

PositionProton TypeExo-Isomer Shift (

)
Endo-Isomer Shift (

)
Multiplicity
C2-H Methine (Bridge)~1.3 - 1.5 ppm~1.8 - 2.1 ppmMultiplet
N-CH2 Methylene Linker~2.0 - 2.2 ppm~2.3 - 2.5 ppmDoublet/DD
Piperazine Ring Protons~2.8 - 3.0 ppm~2.8 - 3.0 ppmBroad Singlet

Validation Step: Run a 1D-NOESY experiment irradiating the bridgehead proton (C1 or C4).[1]

  • Exo-Confirmation: NOE observed between C2-H and C7-H (bridge protons) is weak/absent.[1] Strong NOE between C2-substituent and C7-H.

  • Endo-Confirmation: Strong NOE between C2-H and C7-H (bridge protons).[1]

Protocol 2: LC-MS/MS Quantification (HILIC Method)

Objective: Quantification of BCHM-Pip in complex matrices without derivatization. Rationale: The molecule is a polar base. Reversed-phase (C18) leads to dewetting or tailing.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines and provides superior MS sensitivity due to high organic content in the mobile phase.

Method Parameters:

  • Column: Silica-based HILIC or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)[1]

    • 1-6 min: 95% B

      
       60% B[1]
      
    • 6-8 min: 60% B (Wash)[1]

    • 8.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI+ (Positive Electrospray Ionization).[1]

MS/MS Transitions (MRM):

  • Precursor:

    
    
    
  • Quantifier Ion:

    
     (Cleavage of piperazine ring).
    
  • Qualifier Ion:

    
     (Norbornyl cation, retro-Diels-Alder fragment).[1]
    

Protocol 3: GC-MS Purity Profiling (Derivatization)

Objective: Purity analysis and separation of diastereomers. Rationale: Secondary amines adsorb to GC liners.[1] Acylation with Trifluoroacetic Anhydride (TFAA) blocks the amine, lowers boiling point, and improves peak symmetry.

Derivatization Procedure:

  • Dissolve 1 mg sample in 100 µL Ethyl Acetate.

  • Add 50 µL TFAA (Trifluoroacetic anhydride).[1]

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under

    
     stream.
    
  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Injection: Split 1:20.

Fragmentation Logic (TFA-Derivative): The derivatized mass is MW 194 + 97 (TFA group) - 1 (H) = 290 Da .[1]

MassSpec Parent Molecular Ion [M]+ = 290 Frag1 Base Peak m/z 181 (TFA-Piperazine+) Parent->Frag1 C-N Bond Cleavage Frag2 Norbornyl Cation m/z 95 Parent->Frag2 Loss of TFA-Pip Frag3 Retro-Diels-Alder m/z 67 Frag2->Frag3 -C2H4

Caption: Proposed EI-MS fragmentation pathway for TFA-derivatized BCHM-Pip.

Protocol 4: HPLC-UV (Alternative for QC)

Objective: Routine purity check if MS is unavailable. Requirement: Pre-column derivatization to attach a chromophore.[1]

Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or Dansyl Chloride.[1] Procedure (NBD-Cl):

  • Mix sample + Borate buffer (pH 8.[1]0) + NBD-Cl solution.

  • Heat at 70°C for 30 mins.

  • Cool and inject.[1] Detection: UV at 470 nm (Visible range, highly specific) or Fluorescence (Ex 470/Em 530). Advantage: NBD-Cl reacts specifically with the secondary amine of the piperazine, ignoring tertiary amines or non-amine impurities.

References

  • Piperazine Analysis: de Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1] Forensic Science International, 121(1-2), 47-56.[1]

  • Norbornane Stereochemistry: Wiberg, K. B., et al. "Substituent Effects on 13C Chemical Shifts in Bicyclo[2.2.1]heptanes." Journal of Organic Chemistry, 68(19), 7149–7157.

  • Derivatization Strategies: Santa, T. "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry."[1] Biomedical Chromatography, 25(1-2), 1-10.[1]

  • HILIC Methodology: McCalley, D. V.[3] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417.

Sources

Method

Advanced Structural Elucidation of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine: An Application Guide for NMR and Mass Spectrometry

Contextual Framework & Analytical Rationale 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (Molecular Weight: 194.32 g/mol , Formula: C12H22N2) is a highly versatile pharmacophore utilized extensively in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Framework & Analytical Rationale

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (Molecular Weight: 194.32 g/mol , Formula: C12H22N2) is a highly versatile pharmacophore utilized extensively in the development of neuroactive compounds, including inhibitors of Excitatory Amino Acid Transporters (EAATs)[1]. The molecule presents two distinct analytical challenges:

  • Stereochemical Complexity : The bicyclo[2.2.1]heptane (norbornane) core can exist in endo or exo isomeric forms, which drastically alters the 3D spatial orientation of the piperazine appendage and, consequently, its receptor-binding affinity.

  • Conformational Dynamics : The piperazine ring undergoes rapid chair-to-chair inversion and nitrogen inversion at room temperature, complicating standard spectral acquisition [2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic characterization. The following methodologies establish a self-validating analytical system where Mass Spectrometry (MS) confirms molecular connectivity and fragmentation, while Nuclear Magnetic Resonance (NMR) spectroscopy resolves the dynamic stereochemistry.

AnalyticalWorkflow Sample 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Sample Preparation MS_Branch Mass Spectrometry (MS) Sample->MS_Branch NMR_Branch Nuclear Magnetic Resonance (NMR) Sample->NMR_Branch GC_MS GC-EI-MS (Deep Fragmentation) MS_Branch->GC_MS LC_MS LC-ESI-MS/MS (Intact Mass & Soft Frag) MS_Branch->LC_MS NMR_1D 1D NMR & VT-NMR (Conformational Dynamics) NMR_Branch->NMR_1D NMR_2D 2D NMR (NOESY/HMBC) (Stereochem & Connectivity) NMR_Branch->NMR_2D Data_Synthesis Structural Elucidation & Stereochemical Validation GC_MS->Data_Synthesis LC_MS->Data_Synthesis NMR_1D->Data_Synthesis NMR_2D->Data_Synthesis

Multimodal analytical workflow for the structural elucidation of bicyclic piperazines.

Mechanistic Mass Spectrometry (MS)

Causality & Experimental Design

To achieve absolute confidence in the structural framework, we employ an orthogonal MS approach.

  • LC-ESI-MS/MS (Soft Ionization) : Utilized to confirm the intact molecular ion

    
     and probe the weakest bond—the methylene linker between the norbornane and piperazine rings.
    
  • GC-EI-MS (Hard Ionization) : Electron Ionization (70 eV) forces deep fragmentation of the rigid norbornane core. The bridged bicyclic system undergoes characteristic retro-Diels-Alder (rDA) reactions and cyclopentene expulsions, which serve as a definitive fingerprint for the bicyclo[2.2.1]heptane scaffold [3, 4].

Protocol: Orthogonal MS Workflows

System Suitability Test (SST): Prior to sample injection, run a solvent blank (Methanol/Water for LC; Hexane for GC) to establish baseline noise, followed by a standard reference standard (e.g., reserpine for LC-MS) to validate mass accuracy (< 5 ppm error) and detector response.

Workflow A: LC-ESI-MS/MS

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). The acidic modifier ensures complete protonation of the secondary and tertiary piperazine nitrogens.

  • Chromatography : Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS Acquisition : Operate in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • MS/MS Isolation : Isolate the precursor ion at m/z 195.1. Apply Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) sweep of 15-30 eV to capture both early and late fragmentation events.

Workflow B: GC-EI-MS

  • Sample Preparation : Dissolve 1 mg in 1 mL of GC-grade Hexane. Add 10 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to derivatize the secondary amine of the piperazine ring, preventing peak tailing on the GC column.

  • Chromatography : Inject 1 µL (split ratio 1:20) onto an HP-5MS column. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • EI-MS Acquisition : Ion source at 230°C, electron energy at 70 eV. Scan range m/z 40–350.

Quantitative Data: MS Fragmentation Summary
Ionization ModePrecursor Ion (m/z)Key Fragment (m/z)Mechanistic Assignment & Causality
ESI-MS/MS 195.1

99.1

: Cleavage of the methylene linker, retaining the charge on the highly basic piperazine-methyl moiety.
ESI-MS/MS 195.1

95.1

: Norbornyl cation. Formed via heterolytic cleavage of the C-N bond; stabilized by non-classical carbocation resonance.
EI-MS (Deriv.) 266.2

171.1

: Loss of the norbornyl radical, leaving the TMS-derivatized piperazine-methyl cation.
EI-MS (Deriv.) 266.2

66.0

: Cyclopentadiene radical cation. Diagnostic retro-Diels-Alder fragmentation of the norbornane core[4].

Conformational NMR Analysis

Causality & Experimental Design

Standard 1D


 NMR of piperazine derivatives at 298 K often yields broad, unresolved multiplets for the ring protons due to the intermediate exchange rate of chair-to-chair inversion on the NMR timescale [2].
  • Variable Temperature (VT) NMR : By lowering the acquisition temperature to 253 K, we slow the conformational exchange, pushing the system past its coalescence point to resolve distinct axial and equatorial protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the critical self-validating step for stereochemistry. Through-space dipolar coupling identifies whether the piperazine-methyl substituent is positioned endo (pointing into the V-shaped cavity of the bicyclic ring) or exo (pointing outward).

Protocol: High-Resolution NMR Acquisition

System Suitability Test (SST): Perform a 3D shim on a standard sample (e.g., 1%


 in Acetone-

) to ensure a line width at half-height (

) of < 0.5 Hz.
  • Sample Preparation : Dissolve 15 mg of the compound in 600 µL of Chloroform-

    
     (
    
    
    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
  • VT

    
     NMR (Conformational Locking) :
    
    • Acquire a standard

      
       spectrum (64 scans, relaxation delay 
      
      
      
      s) at 298 K.
    • Cool the probe to 253 K. Allow 15 minutes for thermal equilibration. Re-tune and re-shim the probe.

    • Acquire the low-temperature

      
       spectrum. Observe the sharpening of the piperazine 
      
      
      
      signals into distinct doublets of doublets (axial vs. equatorial).
  • 2D NOESY (Stereochemical Mapping) :

    • Acquire at 298 K (or 253 K if signals remain too broad).

    • Set the mixing time (

      
      ) to 300 ms. This duration is optimized for small molecules (MW ~200) in non-viscous solvents to allow NOE buildup without spin diffusion artifacts.
      
    • Acquire 256

      
       increments with 16 scans per increment.
      
  • 2D HSQC & HMBC (Backbone Connectivity) :

    • Acquire

      
       HSQC to map all direct C-H bonds.
      
    • Acquire

      
       HMBC (optimized for 
      
      
      
      Hz) to link the norbornane C2 position through the methylene bridge to the piperazine N1 atom.
Quantitative Data: Expected NMR Shift Assignments (at 253 K)

Note: Shifts are representative of the exo-isomer, which is thermodynamically favored during standard synthesis unless sterically directed.

NucleusPosition / AssignmentChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Diagnostic Rationale

Norbornane Bridgehead (H1, H4)2.15 - 2.25Broad singletsCharacteristic of constrained bridgehead protons.

Methylene Linker (

)
2.30 - 2.45MultipletDiastereotopic protons; split by the chiral C2 center.

Piperazine Ring (

)
2.70 - 2.95 (ax/eq)Resolved multipletsSharpened at 253 K due to locked chair conformation [2].

Norbornane C2 (Methine)1.60 - 1.75MultipletNOESY cross-peak with syn-H7 confirms exo configuration.

Methylene Linker (

)
62.5Methylene (

)
HMBC correlation to Piperazine C2'/C6' and Norbornane C2.

Piperazine Carbons46.0, 54.5Methylene (

)
Splitting of signals at low temp indicates restricted rotation.

Conclusion

The structural elucidation of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine requires a synergistic analytical approach. Relying solely on ambient-temperature NMR can lead to misinterpretation due to the fluxional nature of the piperazine ring. By combining low-temperature VT-NMR to lock the conformational state, NOESY to map the 3D endo/exo stereochemistry, and orthogonal MS (EI and ESI) to validate the bicyclic backbone via retro-Diels-Alder fragmentation, researchers can establish a self-validating, highly trustworthy dataset suitable for rigorous drug development submissions.

References

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. National Center for Biotechnology Information (PMC). Available at:[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

Application

Strategic Application of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine in Drug Discovery

Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to those with higher saturation (Fsp³) is a proven strategy to improve clinical success ra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to those with higher saturation (Fsp³) is a proven strategy to improve clinical success rates.[1] 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (hereafter BHP ) represents a high-value building block for this purpose.[2][1]

BHP combines two privileged pharmacophores:[1]

  • The Piperazine Ring: A versatile hydrogen-bond acceptor/donor often acting as a basic center for GPCR binding (e.g., 5-HT, Dopamine).[2][1]

  • The Norbornyl (Bicyclo[2.2.1]heptane) Tail: A lipophilic, rigid, three-dimensional bioisostere for phenyl or cyclohexyl groups.[2][1]

This guide details the strategic application of BHP to optimize lead compounds by improving metabolic stability, solubility, and receptor complementarity.[1]

Strategic Rationale: Why Use BHP?

Bioisosterism & Pharmacokinetics

Replacing a planar benzyl group with a norbornylmethyl group often yields significant ADME advantages without sacrificing potency.

FeatureBenzyl-Piperazine (Traditional)Norbornyl-Piperazine (BHP)Advantage
Geometry Planar (2D)Bridged Bicyclic (3D)Improved receptor fit (induced fit) & selectivity.[2][1]
Metabolism Prone to CYP450 aromatic hydroxylation.Resistant to aromatic oxidation; potential bridgehead hydroxylation is slower.Extended Half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Solubility Driven by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-stacking (can aggregate).
Disrupts planarity; increases solvation.Improved aqueous solubility.[3]
Lipophilicity High LogP (aromatic).High LogP (aliphatic), but different vector.[1]Maintains BBB penetration while altering nonspecific binding.
Target Applicability

BHP derivatives have demonstrated utility in:

  • Neuroscience: Sigma-1 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) receptor ligands, Dopamine (
    
    
    
    ) antagonists, and Serotonin (
    
    
    ) modulators.[1]
  • Ion Channels: KCNQ (Kv7) potassium channel openers (where the norbornyl group mimics the lipophilic pocket binder).

  • Anti-infectives: As a bulky, lipophilic cap in efflux pump inhibitors.

Experimental Protocols

Protocol A: Modular Coupling of BHP to Drug Cores

Objective: Attach the BHP fragment to a heteroaryl core via Reductive Amination. Note: This protocol assumes the drug core possesses an aldehyde handle. If the core is an aryl halide, a Buchwald-Hartwig coupling is recommended instead.[2][1]

Reagents:

  • Amine: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (1.2 equiv)[2][1]

  • Aldehyde: Target Drug Core-CHO (1.0 equiv)[2][1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2][1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2][1]

  • Catalyst: Acetic Acid (AcOH) (catalytic, optional)[2][1]

Step-by-Step Procedure:

  • Activation: In a dry 20 mL scintillation vial, dissolve the Drug Core-CHO (1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add BHP (1.2 mmol). If solubility is poor, add 1-2 drops of glacial AcOH to protonate the intermediate imine.[2][1]

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ) to allow imine formation. Checkpoint: Monitor by TLC or LC-MS for disappearance of aldehyde.
    
  • Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Protocol B: Stereochemical Resolution (Endo vs. Exo)

Commercial BHP is often supplied as a mixture of endo and exo isomers (referring to the methylene bridge relative to the piperazine). For high-affinity binding, pure stereoisomers are often required.[2][1]

Separation Strategy:

  • Derivatization: React the BHP mixture with a chiral acid (e.g., (L)-Tartaric acid or Boc-L-Proline) to form diastereomeric salts or amides.[2][1]

  • Crystallization/Chromatography: Separate diastereomers via fractional crystallization (ethanol/water) or Chiral HPLC (Chiralpak AD-H column).[2]

  • Hydrolysis: Cleave the chiral auxiliary to recover enantiopure BHP.

Visualizing the Workflow

The following diagram illustrates the logic of "Scaffold Hopping" using BHP and the synthetic pathway.

BHP_Workflow cluster_0 Problem: Flatland cluster_1 Solution: BHP Scaffold cluster_2 Synthesis (Protocol A) Flat Benzyl-Piperazine (Planar, High Metabolism) Metab CYP450 Oxidation (Rapid Clearance) Flat->Metab Liability BHP Norbornyl-Piperazine (3D, Rigid, Stable) Flat->BHP Scaffold Hop Prop High Fsp³ Improved Solubility Metabolic Stability BHP->Prop Result Imine Imine Intermediate BHP->Imine Reagent Core Drug Core-CHO Core->Imine + BHP (DCE, RT) Final Final Ligand (Drug-BHP Conjugate) Imine->Final + STAB (Reductive Amination)

Figure 1: Strategic workflow for replacing planar benzyl groups with the norbornyl scaffold (BHP) and the associated synthetic pathway.

Critical Quality Attributes (CQA)

When sourcing or synthesizing BHP for library generation, verify:

  • Isomer Ratio: Check Certificate of Analysis for endo:exo ratio. Endo is typically thermodynamically favored in synthesis from norbornene, but biological activity may reside in the exo form.

  • Amine Purity: Ensure secondary amine content >98%. Tertiary amine impurities (bis-alkylation) will fail in Protocol A.

  • Salt Form: The dihydrochloride salt is hygroscopic; store in a desiccator. The free base is a viscous oil/low-melting solid and should be handled under inert gas to prevent carbamate formation with atmospheric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    

References

  • Das, P. et al. (2025).[4] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.[5] Link

  • BenchChem. (2025).[6] Comparative Guide to the Characterization of Bicyclo[2.2.1]heptane-2-carboxamides. Link[2][1]

  • Zampieri, D. et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • AbbVie Inc. (2015). Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride.[2][1] Link[2][1]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine at CNS Targets

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (CAS: 57215-63-1) Introduction & Pharmacological Context The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (CAS: 57215-63-1)

Introduction & Pharmacological Context

The compound 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine represents a classic privileged scaffold in neuropharmacology. The architecture consists of a rigid, lipophilic bicyclo[2.2.1]heptane (norbornane) moiety coupled to a basic piperazine ring.

From a structural causality standpoint, the norbornane group provides immense steric bulk and lipophilicity, which drives blood-brain barrier (BBB) penetration and occupies hydrophobic pockets within transmembrane domains of G-protein coupled receptors (GPCRs). Simultaneously, the basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp116 in the third transmembrane helix of the 5-HT1A receptor).

Because of this pharmacophore, compounds of this class are typically evaluated against central monoamine receptors and chaperone proteins. This guide details the self-validating in vitro workflows required to profile this compound against its two most probable primary targets: the Serotonin 5-HT1A receptor and the Sigma-1 (σ1) receptor .

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, an assay cannot merely be a sequence of steps; it must be a self-validating system.

  • Receptor State Causality (Mg2+ Dependency): In the 5-HT1A radioligand binding assay, we utilize [3H]8-OH-DPAT, a highly selective agonist[1]. Agonists preferentially bind to the high-affinity state of the GPCR, which only exists when the receptor is actively coupled to its G-protein. Therefore, our protocol mandates the inclusion of 10 mM MgSO4 in the assay buffer. Mg2+ ions stabilize the ternary complex (Ligand-Receptor-G protein); omitting it will artificially deflate the compound's apparent affinity.

  • Functional Assay Logic (The Forskolin Window): The 5-HT1A receptor is a Gi/o-coupled GPCR. Activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP[2]. Because basal cAMP levels in resting cells are near the detection limit, we cannot measure a decrease unless we first artificially raise the "ceiling." We achieve this by adding Forskolin, a direct adenylyl cyclase activator. The compound's functional agonism is thus measured by its ability to suppress Forskolin-induced cAMP accumulation[3].

  • Radioligand Selectivity (Sigma-1 vs. Sigma-2): For Sigma receptor profiling, [3H]DTG is often mistakenly used as a universal tracer. However, DTG binds equally to σ1 and σ2/TMEM97. To ensure absolute σ1 specificity for our bicyclic piperazine, we utilize -pentazocine, which possesses exceptional selectivity for the σ1 subtype[4].

Signaling Pathway Visualization

G Cmpd Bicyclic Piperazine Derivative Rec 5-HT1A Receptor (Gi/o-Coupled) Cmpd->Rec Agonist Binding Gi Gi Protein (α-subunit release) Rec->Gi Activation AC Adenylyl Cyclase (Effector Enzyme) Gi->AC Inhibition cAMP cAMP Levels (Measurable Decrease) AC->cAMP Suppresses

Caption: Mechanism of action for a Gi-coupled 5-HT1A agonist suppressing intracellular cAMP.

High-Throughput Screening Workflow

Workflow Prep Compound Preparation (10-point dose response in 100% DMSO) Binding Primary Screen: Radioligand Binding (Target: 5-HT1A & Sigma-1) Prep->Binding Func Secondary Screen: TR-FRET cAMP (Determine Agonist/Antagonist Profile) Binding->Func If Affinity (Ki) < 1 µM Analysis Data Synthesis (Non-linear regression: Ki, IC50, Emax) Func->Analysis

Caption: Sequential in vitro screening cascade for evaluating novel CNS-active piperazines.

Detailed Experimental Protocols

Protocol A: 5-HT1A Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound at the human 5-HT1A receptor.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT1A (5 µg protein/well).

  • Radioligand: [3H]8-OH-DPAT (Specific activity ~135 Ci/mmol)[1].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA.

  • Reference Compound: Unlabeled 8-OH-DPAT or Serotonin (for non-specific binding).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine in DMSO. Dilute 1:100 in assay buffer to achieve a final DMSO concentration of ≤1% (DMSO >1% disrupts membrane integrity).

  • Reaction Assembly: In a 96-well U-bottom plate, combine:

    • 150 µL Membrane suspension (diluted in assay buffer).

    • 25 µL Test compound (or 10 µM unlabeled 8-OH-DPAT for Non-Specific Binding).

    • 25 µL [3H]8-OH-DPAT (Final concentration: 0.5 nM).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium[1].

  • Termination: Rapidly filter the reaction through a 96-well GF/C filter plate pre-soaked in 0.5% Polyethylenimine (PEI) using a cell harvester. PEI reduces non-specific binding of lipophilic piperazines to the glass fiber.

  • Washing & Detection: Wash filters 4x with ice-cold 50 mM Tris-HCl. Dry the plate, add 50 µL scintillation cocktail, and read on a Microbeta counter.

Protocol B: Sigma-1 (σ1) Receptor Binding Assay

Objective: Assess off-target or dual-target affinity at the chaperone σ1 receptor.

Materials:

  • Membranes: Guinea pig brain homogenate (P2 fraction) or Jurkat cell membranes (100 µ g/well ).

  • Radioligand: -pentazocine (Final concentration: 5 nM)[4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Reference Compound: Haloperidol (10 µM) to define non-specific binding.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 150 µL membrane suspension, 25 µL test compound, and 25 µL -pentazocine in a 96-well plate[4].

  • Incubation: Incubate at 37°C for 90 minutes. Note: σ1 kinetics are highly temperature-dependent; 37°C ensures proper thermodynamic equilibrium[4].

  • Termination: Filter through GF/B filter plates (no PEI required, as (+)-pentazocine does not severely adhere to untreated glass fiber). Wash 3x with ice-cold buffer and quantify radioactivity.

Protocol C: TR-FRET cAMP Accumulation Assay

Objective: Determine if the compound acts as an agonist, partial agonist, or antagonist at the 5-HT1A receptor.

Materials:

  • Cells: CHO-K1 expressing human 5-HT1A (cryopreserved, division-arrested).

  • Kit: LANCE Ultra cAMP Kit (or equivalent TR-FRET system)[3].

  • Stimulant: Forskolin (EC80 concentration, typically 10 µM).

Step-by-Step Methodology:

  • Cell Plating: Resuspend cells in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA). IBMX is critical as it inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. Plate 5,000 cells/well in a 384-well white opaque plate.

  • Compound Addition: Add 5 µL of the test compound (2X concentration) and incubate for 15 minutes at room temperature.

  • Forskolin Challenge: Add 5 µL of Forskolin (to stimulate adenylyl cyclase)[1]. Incubate for 30 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (Eu-cAMP tracer + ULight-anti-cAMP antibody)[3].

  • Readout: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. A decrease in TR-FRET signal indicates an increase in free cAMP (competition), and vice versa[3].

Data Presentation & Interpretation

All quantitative data must be analyzed using non-linear regression (e.g., GraphPad Prism) utilizing the Cheng-Prusoff equation to convert IC50 to


. Below is a standardized summary table for reporting the pharmacological profile of the test compound.

Table 1: Representative In Vitro Profiling Results

Assay TargetAssay TypeReference LigandTest Compound

/

(nM)
Emax (%)Interpretation
5-HT1A Radioligand Binding8-OH-DPAT14.2 ± 2.1N/AHigh Affinity
Sigma-1 Radioligand Binding(+)-Pentazocine125.4 ± 15.0N/AModerate Affinity
5-HT1A TR-FRET cAMPSerotonin (5-HT)

: 38.5 ± 4.2
85%Full Agonist

Data Interpretation Note: If the compound exhibits an Emax of >80% relative to the endogenous ligand (Serotonin) in the suppression of Forskolin-induced cAMP, it is classified as a full agonist. The discrepancy between binding affinity (


 = 14.2 nM) and functional potency (

= 38.5 nM) is a standard phenomenon known as "receptor reserve" or assay-dependent coupling efficiency.

References

  • PerkinElmer / Bioline. LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors. Available at: [Link]

  • Perelman School of Medicine at the University of Pennsylvania (MDPI). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available at:[Link]

  • National Institutes of Health (NIH). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Development of Piperazine-Based Therapeutic Agents

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its preval...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast number of clinically successful drugs has earned it the designation of a "privileged scaffold."[3] This is not by chance; the unique physicochemical properties of the piperazine moiety, including its conformational flexibility, basicity, and the synthetic tractability of its nitrogen atoms, make it an ideal building block for creating compounds with favorable pharmacokinetic and pharmacodynamic profiles.[3][4] The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[4] Furthermore, these nitrogen atoms serve as convenient handles for chemical modification, allowing for the fine-tuning of a molecule's properties to enhance its affinity and specificity for a biological target.[4]

This guide provides detailed application notes and protocols for researchers engaged in the development of piperazine-based compounds across three key therapeutic areas: antipsychotics, antidepressants, and anticancer agents. The methodologies described herein are foundational for the synthesis, characterization, and biological evaluation of novel piperazine derivatives.

I. Piperazine-Based Antipsychotics: Targeting Dopaminergic and Serotonergic Pathways

The development of antipsychotic drugs has been heavily influenced by the piperazine scaffold. Many typical and atypical antipsychotics feature a piperazine ring, which is crucial for their interaction with key neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[5][6][7] The mechanism of action of most antipsychotics involves the antagonism of D2 receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5][7][8] Atypical antipsychotics often exhibit a multi-target profile, also acting on serotonin receptors, which is believed to contribute to their efficacy against negative symptoms and a more favorable side-effect profile.[9]

A. Synthesis of N-Arylpiperazine Derivatives: A General Protocol

A common and versatile method for synthesizing the core of many piperazine-based antipsychotics is the N-arylation of piperazine. The following protocol describes a general approach.

Protocol 1: Synthesis of N-Arylpiperazines

  • Reaction Setup: In a round-bottom flask, combine the desired aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a high-boiling point solvent such as diethylene glycol monomethyl ether.

  • Reaction Conditions: Heat the mixture to 150°C and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and basified with a suitable base (e.g., NaOH) to a pH of 10.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-arylpiperazine.[10]

B. In Vitro Evaluation: Receptor Binding Affinity

A critical step in the development of novel antipsychotics is to determine their binding affinity for dopamine and serotonin receptors. The competitive radioligand binding assay is the gold standard for this purpose.[11]

Protocol 2: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines the determination of a test compound's affinity for the D2 receptor using [³H]-Spiperone, a well-characterized radioligand.[2][12][13]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]

  • Radioligand: [³H]-Spiperone (specific activity ~16.2 Ci/mmol).

  • Non-specific Binding Control: 10 µM (+)-Butaclamol.[2]

  • Test Compound: Serial dilutions of the piperazine derivative.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).[2]

  • Binding Assay (96-well plate format):

    • To each well, add the following in order:

      • 150 µL of the membrane preparation (3-20 µg protein).[2][14]

      • 50 µL of the test compound at various concentrations or 50 µL of 10 µM (+)-butaclamol (for non-specific binding) or 50 µL of Assay Buffer (for total binding).[2]

      • 50 µL of [³H]-Spiperone at a concentration of approximately 2-3 times its Kd (e.g., ~0.25 nM).[2][12]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[15]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

II. Piperazine-Based Antidepressants: Modulating the Serotonergic System

The piperazine moiety is also a prominent feature in many antidepressant drugs.[17][18] These compounds often exert their therapeutic effects by modulating the serotonergic system, for instance, by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.[19][20] Some multi-modal antidepressants with a piperazine core also interact with various serotonin receptor subtypes.[16]

A. In Vitro Evaluation: Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells, a primary mechanism of action for many antidepressants.

Protocol 3: [³H]-Serotonin Uptake Inhibition Assay

This protocol uses HEK-293 cells expressing the human serotonin transporter (SERT).

Materials:

  • HEK-293 cells stably expressing human SERT.

  • Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.

  • Radioligand: [³H]-Serotonin.

  • Control Inhibitor: 1 µM Fluoxetine.

  • Test Compound: Serial dilutions of the piperazine derivative.

Procedure:

  • Cell Plating: Plate HEK-293-SERT cells in a suitable format (e.g., 96-well plate).

  • Pre-incubation: Pre-incubate the cells with the test compound or vehicle in Assay Buffer for 20 minutes at 25°C.[19]

  • Initiation of Uptake: Add [³H]-Serotonin (final concentration ~65 nM) to initiate the uptake and incubate for an additional 15 minutes.[19]

  • Termination and Measurement: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage inhibition of serotonin uptake compared to the control. A reduction of ≥50% is typically considered significant inhibitory activity.[19]

B. In Vivo Evaluation: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[3][21][22][23] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatment has been shown to increase the duration of mobility (swimming or climbing) and reduce the duration of immobility.[22][24]

Protocol 4: Forced Swim Test in Mice

Materials:

  • Cylindrical glass or Plexiglas tank (e.g., 30 cm height x 20 cm diameter).

  • Water at 23-25°C, filled to a depth of 15 cm.[3]

  • Video recording equipment.

Procedure:

  • Acclimation: Bring the mice to the testing room to acclimate.

  • Test Session:

    • Gently place each mouse into the water tank.

    • The total test duration is typically 6 minutes.[3]

    • Record the entire session for later analysis.

  • Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a warm, dry environment.[21]

  • Behavioral Analysis:

    • Analyze the last 4 minutes of the 6-minute test session.[3]

    • Score the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of antidepressant-like activity.

III. Piperazine-Based Anticancer Agents: Inducing Cell Death

The versatility of the piperazine scaffold has also been exploited in the development of anticancer agents.[1][25][26] Piperazine-containing compounds have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the induction of apoptosis (programmed cell death).[23]

A. In Vitro Evaluation: Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][27][28]

Protocol 5: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HCT-116 colon cancer cells).

  • Complete cell culture medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18][27]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[27]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-based test compound for a specified duration (e.g., 72 hours).[29]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[29]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

B. In Vitro Evaluation: Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[5][30]

Protocol 6: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell line treated with the test compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the target cells by treating them with the piperazine compound. Include a vehicle-treated negative control.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[30]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 channel (red fluorescence).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. In Vitro Evaluation: Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and -7, provides a direct assessment of apoptosis induction.[17][26]

Protocol 7: Caspase-3/7 Activity Assay

This protocol describes a fluorometric or colorimetric assay for caspase-3/7 activity.

Materials:

  • Cell lysate from treated and control cells.

  • Caspase-3/7 Assay Kit (containing a specific substrate, e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric detection).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Assay Reaction:

    • In a 96-well plate, add the cell lysate to each well.

    • Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time, allowing the active caspases in the lysate to cleave the substrate.

  • Measurement: Measure the absorbance (for colorimetric assays, e.g., at 405 nm for pNA) or fluorescence (for fluorometric assays, e.g., excitation at 400 nm and emission at 505 nm for AFC) using a microplate reader.[17]

  • Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity in the sample. Compare the activity in treated samples to that in control samples.

IV. Data Presentation and Visualization

Quantitative Data Summary

Table 1: Illustrative In Vitro Activity of a Hypothetical Piperazine-Based Antipsychotic (Compound X)

ReceptorRadioligandKi (nM)
Dopamine D2[³H]-Spiperone1.5
Serotonin 5-HT2A[³H]-Ketanserin2.8

Table 2: Illustrative In Vitro Activity of a Hypothetical Piperazine-Based Anticancer Agent (Compound Y)

Cell LineAssayIC50 (µM)
HCT-116 (Colon)MTT Assay5.2
MCF-7 (Breast)MTT Assay8.9

Table 3: Apoptosis Induction by Compound Y in HCT-116 Cells (24h Treatment)

Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)4.1 ± 0.52.3 ± 0.3
525.6 ± 2.110.4 ± 1.2
1048.2 ± 3.522.7 ± 2.5
Experimental Workflow Diagrams

Antipsychotic_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection Culture Culture HEK293-D2 Cells Harvest Harvest & Homogenize Culture->Harvest Centrifuge Centrifuge (40,000 x g) Harvest->Centrifuge Resuspend Resuspend Pellet Centrifuge->Resuspend Plate Add Membranes, Compound, & [3H]-Spiperone to Plate Resuspend->Plate Incubate Incubate (30°C, 60 min) Plate->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Anticancer_Apoptosis_Assay start Treat Cells with Piperazine Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + PI wash->stain incubate Incubate (15-20 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

V. References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source Not Specified.

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online.

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (2025, November 20). Bio-protocol.

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020, July 28). ResearchGate.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.

  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. (n.d.). Benchchem.

  • Annexin V detection protocol for apoptosis. (n.d.). Abcam.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). SciSpace.

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025, August 7). ResearchGate.

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Source Not Specified.

  • The Mouse Forced Swim Test. (n.d.). JoVE.

  • What is the mechanism of Perphenazine? (2024, July 17). Patsnap Synapse.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023, February 1). Cherry.

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. (2020, October 16). PMC.

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences.

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.

  • Forced Swim Test v.3. (n.d.). Source Not Specified.

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed.

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015, March 2). SciSpace.

  • MTT assay protocol. (n.d.). Abcam.

  • Factsheet on the forced swim test. (n.d.). LASA.

  • FITC Annexin V and PI Apoptosis Kit. (n.d.). Source Not Specified.

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016, March 17). PMC.

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). PMC.

  • Table 3, Detailed protocol for the D2 binding secondary assay. (2016, July 15). Probe Reports from the NIH Molecular Libraries Program.

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC.

  • Application Notes and Protocols for Radioligand Binding Assays with Dibenzoxazepines. (2025, December). Benchchem.

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals.

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC.

  • Caspase-3/7 Cell-Based Activity Assay Kit. (2024, September 24). Cayman Chemical.

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021, August 24). MDPI.

  • A brief history of the development of antidepressant drugs: From monoamines to glutamate. (n.d.). Source Not Specified.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.

  • Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. (2023, April 5). PubMed.

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications.

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed.

  • Caspase-3/7 assay on anti-cancer drugs-treated A549 cells using HCA. (n.d.). ResearchGate.

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000, August 15). PubMed.

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). MDPI.

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology.

  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (n.d.). Benchchem.

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). FR.

  • Pharmacology of antipsychotics. (2025, December 30). Deranged Physiology.

  • First-Generation Antipsychotics: An Introduction. (2014, December 13). Psychopharmacology Institute.

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

Sources

Method

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine: A Privileged Rigid Scaffold for CNS Drug Discovery

Executive Summary & Scientific Rationale In the modern era of drug discovery, the "escape from flatland" is a critical directive. Increasing the fraction of sp3-hybridized carbons ( ) correlates with improved clinical su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the modern era of drug discovery, the "escape from flatland" is a critical directive. Increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success by enhancing solubility and selectivity while reducing off-target toxicity.

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine represents a high-value scaffold that merges two privileged motifs:

  • The Norbornane Core (Bicyclo[2.2.1]heptane): A rigid, lipophilic, bicyclic cage that acts as a bioisostere for phenyl or cyclohexyl groups. Unlike flexible alkyl chains, it locks substituents into defined vectors (Endo/Exo), allowing precise probing of receptor pockets.

  • The Piperazine Headgroup: A versatile hydrogen-bond acceptor/donor and a classic pharmacophore for GPCRs (Dopamine, Serotonin) and Sigma receptors.

This guide details the application, synthesis, and strategic deployment of this scaffold to modulate physicochemical properties (logP, tPSA) and target selectivity in CNS drug development.

Chemical Properties & Stereochemical Considerations

The Endo/Exo Dichotomy

The norbornane scaffold exists as two diastereomers regarding the C-2 substituent: Endo (kinetic product) and Exo (thermodynamic product).[1]

  • Endo Isomer: The substituent is syn to the C5-C6 bridge.[1] It is sterically more congested.

  • Exo Isomer: The substituent is anti to the C5-C6 bridge. It projects into open space, often providing superior receptor fit for bulky ligands.

Expert Insight: Commercial sources of norbornane-2-carboxaldehyde often supply a mixture (typically ~80:20 Endo:Exo). For SAR (Structure-Activity Relationship) studies, it is critical to either separate these isomers or synthesize them stereoselectively, as their biological activities can differ by orders of magnitude (e.g., in Sigma-1 receptor binding).

PropertyValue (Approx.)Relevance
Molecular Weight 194.32 g/mol Fragment-like, ideal for elaboration.
cLogP ~1.8 - 2.2Good CNS penetration potential.
pKa (Piperazine N4) ~9.8Basic amine, forms salts for solubility.
Topological PSA ~15 ŲExcellent blood-brain barrier (BBB) permeability.

Experimental Protocol: Synthesis & Purification

Methodology: Reductive Amination

The most robust route to 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is the reductive amination of bicyclo[2.2.1]heptane-2-carbaldehyde with piperazine.

Critical Mechanism: The reaction proceeds via an iminium ion intermediate. Using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better control over pH, preventing the reduction of the aldehyde to the alcohol.

Reagents:
  • Bicyclo[2.2.1]heptane-2-carbaldehyde (Mixture or pure isomer)

  • Piperazine (Anhydrous)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

Step-by-Step Protocol:
  • Stoichiometry Setup:

    • Dissolve Piperazine (3.0 equivalents) in anhydrous DCM.

    • Note: Using a large excess of piperazine is crucial to prevent the formation of the bis-alkylated byproduct (where one piperazine connects two norbornane groups).

  • Aldehyde Addition:

    • Add Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equivalent) dropwise to the piperazine solution at 0°C.

    • Add Acetic Acid (1.0 - 1.5 equivalents) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes to ensure complete imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours) under Nitrogen atmosphere.

  • Workup (Self-Validating Purification):

    • Quench: Add saturated aqueous NaHCO3.

    • Extraction: Extract the organic layer with DCM (3x).

    • Acid-Base Wash (Key Step):

      • Extract the combined organic layers with 1M HCl . The product and excess piperazine move to the aqueous phase; non-basic impurities (unreacted aldehyde/alcohol) remain in the organic phase. Discard the organic phase.

      • Basify the aqueous phase to pH > 12 using 4M NaOH .

      • Extract back into DCM.

    • Drying: Dry over Na2SO4 and concentrate 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine in vacuo.

  • Characterization:

    • Verify product by LC-MS (M+H = 195.3).

    • 1H NMR will show the norbornane bridgehead protons (broad singlets) and the piperazine ring protons (multiplets at ~2.4-2.9 ppm).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Norbornane-2-carboxaldehyde Piperazine Piperazine (3.0 eq) DCM, 0°C Start->Piperazine Mix Imine Intermediate: Iminium Ion Formation Piperazine->Imine AcOH, 30 min Reduction Reduction: Add NaBH(OAc)3 RT, 12h Imine->Reduction Quench Quench: Sat. NaHCO3 Reduction->Quench AcidWash Purification 1: Extract into 1M HCl (Removes non-basic impurities) Quench->AcidWash BaseWash Purification 2: Basify (pH > 12) Extract into DCM AcidWash->BaseWash Aqueous Layer Final Final Product: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine BaseWash->Final Organic Layer

Caption: Step-by-step reductive amination workflow emphasizing the acid-base extraction strategy for high purity.

Medicinal Chemistry Applications

A. Sigma Receptor Modulation (σ1 / σ2)

The norbornane scaffold is a classic lipophilic domain for Sigma receptors.

  • Mechanism: The basic nitrogen of the piperazine interacts with Asp126 in the σ1 receptor, while the norbornane cage occupies the primary hydrophobic pocket.

  • Application: Functionalizing the distal nitrogen (N4) of the piperazine with aryl groups allows for the tuning of selectivity between σ1 (neuroprotection) and σ2 (cancer proliferation).

  • Advantage: The rigid norbornane core reduces the entropic penalty of binding compared to flexible cyclohexyl analogs.

B. GPCR Selectivity (Dopamine D3 vs D2)

In Dopamine D3 receptor antagonists, a lipophilic "tail" is often required to bind to the secondary binding pocket (SBP).

  • Strategy: Replace the standard butyl-aryl tail with a (norbornan-2-yl)methyl group.

  • Result: The bulkiness of the norbornane can sterically clash with residues in the D2 receptor SBP while being accommodated by the slightly larger D3 SBP, thereby enhancing D3 selectivity .

Visualization: Pharmacophore Logic

Pharmacophore cluster_0 Stereochemical Control Scaffold Norbornane Core (Lipophilic Cage) Linker Methylene Bridge (Spacer) Scaffold->Linker Rigid Vector Endo Endo Vector: Sterically Congested Scaffold->Endo Exo Exo Vector: Open Trajectory Scaffold->Exo Pip Piperazine Ring (Basic Center) Linker->Pip N1 Attachment Target Receptor Interaction (Aspartate Salt Bridge) Pip->Target N4 Interaction

Caption: Pharmacophore mapping showing the role of the Norbornane core as a rigid lipophilic anchor directing the piperazine headgroup.

References

  • Das, J. et al. (2022). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. European Journal of Medicinal Chemistry.

  • Kanao, M. et al. (2012).[3][4][5] Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid. International Journal of Organic Chemistry.[5]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5]

  • Ruhland, T. et al. (2002). Norbornane-based scaffolds for the synthesis of conformationally restricted library components. Journal of Combinatorial Chemistry.

  • Smith, A. B. et al. (2016). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin. Bioconjugate Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Welcome to the Technical Support Center for the synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine . This bicyclic piperazine derivative presents unique synthetic challenges primarily due to the steric bulk of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine . This bicyclic piperazine derivative presents unique synthetic challenges primarily due to the steric bulk of the norbornane (bicyclo[2.2.1]heptane) ring system and the dual-reactivity of the piperazine core.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible synthesis.

Synthetic Strategy & Workflow Overview

The synthesis of this target molecule typically relies on one of two pathways: Reductive Amination or Direct Alkylation . Due to the propensity for over-alkylation and the steric hindrance of the neopentyl-like norbornane system, Reductive Amination using a mono-protected piperazine is the industry standard.

SynthesisWorkflow Start1 Norbornane-2-carboxaldehyde (Aldehyde Route) Step1A Reductive Amination NaBH(OAc)3, DCE, AcOH (High Yield, Mono-selective) Start1->Step1A Start2 2-(Bromomethyl)norbornane (Alkylation Route) Step1B Nucleophilic Substitution K2CO3, MeCN, Reflux (Prone to elimination/slow) Start2->Step1B Reagent 1-Boc-piperazine Reagent->Step1A Reagent->Step1B Intermediate 1-Boc-4-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Step1A->Intermediate Step1B->Intermediate Step2 Boc Deprotection 4M HCl in Dioxane Intermediate->Step2 Product 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (Final Product) Step2->Product

Fig 1. Comparison of synthetic pathways for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine.

Quantitative Pathway Comparison
MetricReductive Amination (Recommended)Direct Alkylation (Not Recommended)
Primary Reagents Norbornane-2-carboxaldehyde, NaBH(OAc)₃2-(Bromomethyl)norbornane, K₂CO₃
Typical Yield 75 - 90%30 - 50%
Reaction Time 4 - 12 hours24 - 48 hours
Major Byproducts Trace norbornyl alcoholDialkylated piperazine, elimination products
Scalability Excellent (Mild exotherm)Poor (Harsh conditions, complex purification)

Troubleshooting & FAQs

Q1: I am attempting a direct alkylation using 2-(bromomethyl)norbornane and unprotected piperazine, but I'm isolating a high percentage of dialkylated byproduct. How do I prevent this? A: Piperazine possesses two equivalent secondary amines. When the first alkylation occurs, the resulting tertiary amine does not sufficiently deactivate the second secondary amine. In fact, the increased lipophilicity often keeps the mono-alkylated intermediate in solution, making it highly susceptible to a second alkylation event.

  • Causality & Solution: To strictly enforce mono-alkylation, you must break the symmetry of piperazine by using a protecting group. Switch your reagent to 1-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen, ensuring 100% mono-alkylation [1].

Q2: I switched to reductive amination using norbornane-2-carboxaldehyde and 1-Boc-piperazine with NaBH(OAc)₃, but the reaction stalls and I recover unreacted aldehyde. Why? A: This is a classic issue of steric hindrance dictating reaction kinetics. Norbornane-2-carboxaldehyde exists as a mixture of exo and endo diastereomers. While the exo isomer reacts rapidly, the endo face of the norbornane ring experiences severe steric clash with the U-shaped cavity of the bicyclic system (specifically the C6-protons). This prevents the amine from efficiently attacking the carbonyl to form the requisite iminium ion.

  • Causality & Solution: Do not add the reducing agent immediately. You must perform an "indirect" (stepwise) reductive amination. Mix the aldehyde and amine in 1,2-dichloroethane (DCE) with a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) or catalytic acetic acid, and let it stir for 2–4 hours to force iminium formation before adding the NaBH(OAc)₃ [2].

ExoEndo Aldehyde Bicyclo[2.2.1]heptane- 2-carbaldehyde Exo Exo-Isomer (Equatorial-like) Aldehyde->Exo Endo Endo-Isomer (Axial-like) Aldehyde->Endo ExoPath Minimal Steric Clash Fast Iminium Formation Exo->ExoPath EndoPath Steric Clash with C6-Protons Slow Iminium Formation Endo->EndoPath Solution Add Ti(OiPr)4 or Extend Reaction Time EndoPath->Solution

Fig 2. Steric effects of Exo vs Endo isomers on the rate of iminium ion formation.

Q3: My final product NMR shows a complex mixture of peaks, almost as if there are two different compounds. Is my product impure? A: It is likely not an impurity, but rather a diastereomeric mixture. Because the starting norbornane-2-carboxaldehyde is typically sold as a mixture of exo and endo isomers, your final product will be a mixture of exo-1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine and the endo counterpart.

  • Causality & Solution: These diastereomers have identical masses but different NMR shifts. If your downstream application requires a single stereoisomer, you must separate the exo and endo isomers of the starting aldehyde via column chromatography or bisulfite adduct crystallization prior to the reductive amination. Separating the highly polar piperazine diastereomers later is notoriously difficult.

Q4: During the Boc deprotection step, I am getting incomplete conversion even after stirring overnight in TFA/DCM. A: Trifluoroacetic acid (TFA) can sometimes form stable, lipophilic salts with the newly exposed secondary amine, trapping the intermediate and slowing down the deprotection of sterically hindered substrates.

  • Causality & Solution: Switch to 4M HCl in Dioxane . The chloride counterion forces the precipitation of the resulting amine hydrochloride salt, driving the equilibrium forward and ensuring complete deprotection [1].

Self-Validating Experimental Protocol: Reductive Amination

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is confirmed.

Phase 1: Iminium Ion Formation
  • Charge Reactor: To an oven-dried round-bottom flask under N₂, add norbornane-2-carboxaldehyde (1.0 equiv, exo/endo mixture) and 1-Boc-piperazine (1.05 equiv).

  • Solvent & Catalyst: Dissolve in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.2 equiv).

  • Stir: Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You must observe the disappearance of the aldehyde peak and the appearance of the iminium/imine mass [M+H]+. If unreacted aldehyde remains, add 0.1 equiv Ti(OiPr)₄ and stir for 1 additional hour. Do not add the reducing agent until this checkpoint is passed to avoid reducing the aldehyde to an alcohol.

Phase 2: Reduction
  • Hydride Addition: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) over 15 minutes to control the mild exotherm.

  • Stir: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2 (Quench & Phase Separation): Quench with saturated aqueous NaHCO₃ until bubbling stops and the aqueous layer pH is >8. Extract with DCM (3x). The product must reside entirely in the organic layer. If the pH is too low, the amine will remain protonated in the aqueous phase, destroying your yield.

  • Concentration: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 3: Deprotection
  • Acid Cleavage: Dissolve the intermediate in minimal DCM. Slowly add 4M HCl in Dioxane (10 equiv).

  • Self-Validation Checkpoint 3 (Visual Cue): Monitor the reaction for the evolution of CO₂ gas (bubbling). The cessation of gas evolution (typically 2-3 hours) is a primary visual indicator that the Boc deprotection is complete.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to yield 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine dihydrochloride as a white, hygroscopic powder.

References

  • Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006.[Link] [1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link] [2]

Optimization

Technical Support Center: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

This guide serves as a Tier-3 Technical Support resource for researchers encountering yield or purity issues in the synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (also known as 1-(2-norbornylmethyl)piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering yield or purity issues in the synthesis of 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (also known as 1-(2-norbornylmethyl)piperazine).[1]

The content is structured to address the two primary synthetic challenges: controlling mono-alkylation (preventing the formation of the bis-norbornyl byproduct) and overcoming steric hindrance inherent to the bicyclic system.

[1]

Part 1: The "Golden Path" Protocols

To improve yield, you must select the protocol that matches your purity requirements and scale. We recommend Method A for medicinal chemistry (high purity) and Method B for process chemistry (scalability).

Method A: The Protected Route (High Precision)

Best for: Maximizing yield relative to the aldehyde; eliminating bis-alkylated byproducts. Mechanism: Reductive Amination of N-Boc-piperazine followed by deprotection.[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Bicyclo[2.2.1]heptane-2-carboxaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DCE (1,2-Dichloroethane) or DCM .

    • Critical Step: Add Acetic Acid (1.5 eq). The norbornyl group is sterically bulky; acid catalysis is required to drive imine formation.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[2][3]

  • Reduction:

    • Cool to 0°C.[1][4]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Warm to RT and stir overnight (12–16 h).

  • Workup (Intermediate):

    • Quench with saturated NaHCO₃.[1] Extract with DCM.[1][5]

    • Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve intermediate in DCM.[1][5][6] Add TFA (10–20 eq) or 4M HCl in Dioxane.

    • Stir 2-4 hours until Boc removal is complete.[1]

    • Final Isolation: Basify to pH >12 with 2M NaOH. Extract with DCM or CHCl₃.[1] (Piperazines are water-soluble at neutral pH; high pH is mandatory for extraction).[1]

Method B: The Excess-Amine Route (Scalable)

Best for: Avoiding protection/deprotection steps; lower cost.[1] Mechanism: Direct Reductive Amination with high-stoichiometry diamine.[1]

Step-by-Step Workflow:

  • Stoichiometry Setup:

    • Use Piperazine (anhydrous) in 5.0 to 10.0 equivalents relative to the aldehyde. This statistical excess is the only way to prevent bis-alkylation without protecting groups.[1]

  • Reaction:

    • Dissolve Piperazine in Methanol (MeOH) or DCE .

    • Add Acetic Acid (2.0 eq relative to aldehyde) to buffer the basicity of the piperazine excess.

    • Add Bicyclo[2.2.1]heptane-2-carboxaldehyde (1.0 eq) slowly.

    • Add NaBH₃CN (Sodium Cyanoborohydride) (1.2 eq) or STAB (1.5 eq).

    • Note: NaBH₃CN is preferred in MeOH; STAB is preferred in DCE.[1]

  • Purification (The Challenge):

    • Concentrate solvent.[1][2]

    • Removal of Excess Piperazine: The crude will contain massive amounts of unreacted piperazine.

    • Technique: Kugelrohr distillation (sublimation of piperazine) or washing the organic layer (DCM) with water at pH 10 (piperazine distributes to water; the substituted product stays in DCM).

Part 2: Troubleshooting Guide (FAQs)

Issue 1: Low Yield & Recovered Aldehyde

User Question: "I am seeing unreacted aldehyde after 24 hours, even with excess reducing agent. Why isn't the reaction proceeding?"

Root Cause Analysis: The bicyclo[2.2.1]heptane system is rigid and sterically hindered, particularly at the C2 position. If the imine does not form before the reducing agent is active, the aldehyde will not convert. Furthermore, if you use NaBH₄, you might be reducing the aldehyde to the alcohol (norbornan-2-yl-methanol) instead of the amine.

Corrective Actions:

  • Switch Reducing Agents: Do NOT use Sodium Borohydride (NaBH₄). It is too strong and reduces aldehydes faster than imines form.[1] Use STAB or NaBH₃CN .[1][7]

  • Pre-formation Step: Stir the aldehyde and amine with molecular sieves (4Å) and Acetic Acid for 4 hours before adding the hydride source. This forces the equilibrium toward the imine.[8]

  • Solvent Choice: Switch from MeOH to DCE or THF .[1] Aprotic solvents often favor imine stability over hemiaminal formation in hindered systems.[1]

Issue 2: Bis-Alkylation (The "Dimer" Impurity)

User Question: "I am getting a significant amount of 1,4-bis(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine. How do I stop the second alkylation?"

Root Cause Analysis: Once the mono-alkylated product forms, it is a secondary amine with similar nucleophilicity to the starting piperazine. In a 1:1 mixture, the product competes for the aldehyde.

Corrective Actions:

  • Protocol Check: Are you using Method A or B? If you are using 1 equivalent of free piperazine, you will always get statistical mixtures (approx. 25% bis-alkylated).

  • The Fix: You must either use N-Boc-piperazine (Method A) or increase free piperazine loading to >5 equivalents (Method B).[1]

  • Slow Addition: In Method B, add the aldehyde slowly (via syringe pump) to the solution of excess piperazine. This keeps the local concentration of aldehyde low relative to the amine.

Issue 3: Product Loss During Workup

User Question: "My TLC shows product, but after extraction, my mass recovery is <20%. Where did it go?"

Root Cause Analysis: Piperazine derivatives are highly polar and act as "sponges" for protons.[1] At neutral or mildly basic pH (pH 8-9), the molecule exists largely as a mono- or di-cation, which remains in the aqueous phase.

Corrective Actions:

  • pH Adjustment: The aqueous layer must be adjusted to pH > 12 (use 2M NaOH or KOH) before extraction.

  • Solvent: Use Chloroform (CHCl₃) or DCM/Isopropanol (3:1) for extraction. Diethyl ether is often too non-polar to extract the free base efficiently.

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine out (Salting-out effect).

Part 3: Data & Visualization[1]

Comparative Analysis of Reducing Agents
Reducing AgentReactivitySelectivityRisk of ByproductsRecommendation
NaBH₄ HighLowHigh (Alcohol formation)Avoid
NaBH₃CN MediumHighLowGood (Requires MeOH, Toxic)
STAB Medium-LowVery HighVery LowPreferred (DCE/DCM)
H₂ / Pd-C VariableHighHigh (Dehalogenation risk)Alternative (if no halides present)
Decision Logic for Synthesis Strategy

SynthesisLogic cluster_trouble Troubleshooting Loop Start Start: Select Protocol Scale Is Scale > 10g? Start->Scale Purity Is >98% Purity Critical? Scale->Purity No MethodB METHOD B: Excess Piperazine Route (Low Cost, High Waste) Scale->MethodB Yes (Cost driver) MethodA METHOD A: N-Boc-Piperazine Route (High Cost, High Purity) Purity->MethodA Yes Purity->MethodB No CheckYield Yield < 50%? MethodA->CheckYield MethodB->CheckYield CheckpH Check Workup pH Must be > 12 CheckYield->CheckpH Yes (Missing Mass) CheckSieve Add Molecular Sieves (Dehydrate Imine) CheckYield->CheckSieve Yes (Unreacted SM)

Caption: Decision tree for selecting the optimal synthesis route and troubleshooting common yield failures.

Reaction Mechanism & Impurity Pathways

ReactionPath Aldehyde Norbornane-CHO Imine Imine Intermediate (Sterically Hindered) Aldehyde->Imine + Amine, H+ Alcohol Norbornyl-CH2OH (Reduction Impurity) Aldehyde->Alcohol + NaBH4 (Avoid) Amine Piperazine (R-NH) Product Target Product (Mono-alkylated) Imine->Product + STAB/NaBH3CN Byproduct Bis-alkylated Impurity (Dimer) Product->Byproduct + Aldehyde (if Amine not in excess)

Caption: Pathway analysis showing the critical branching points where impurities (Dimers and Alcohols) are formed.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Core citation for the STAB protocol and the necessity of acid c
  • Cymerman Craig, J., & Young, R. J. (1962). "1-Benzylpiperazine."[1][4] Organic Syntheses, Coll.[2][4][9] Vol. 4, p.82; Vol. 42, p.19. Link

    • Foundational text for mono-alkylation of piperazine using salt forms or excess amine.
  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." Link

    • Source for troubleshooting side-product formation (over-alkyl
  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride." Link

    • Verification of the target molecule's stability and salt forms (Dihydrochloride).
  • Plettner, E., et al. (2005). "2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide... absolute configuration." Tetrahedron: Asymmetry, 16(16), 2754-2763. Link

    • Reference for the stereochemical complexity (exo/endo)

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

[1] Case ID: PUR-BHP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Salt Formation, and Isomer Separation[1] Compound Profile & Chemical Behavior Before troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-BHP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Salt Formation, and Isomer Separation[1]

Compound Profile & Chemical Behavior

Before troubleshooting, verify your target's physicochemical profile.[2][1] This molecule combines a lipophilic, rigid norbornane scaffold with a polar, basic piperazine tail.[2][1]

PropertySpecification / ValueImplication for Purification
Structure Bicyclo[2.2.1]heptane-CH2-PiperazineAmphiphilic: Soluble in DCM/EtOAc (free base) and Water (salt).[2][3]
pKa (Piperazine) N1 (distal): ~9.8 N4 (proximal): ~5.4 [1]Dual Basicity: Allows selective protonation.[2] pH < 5 protonates both; pH ~7-8 protonates only N1.[2][1]
Stereochemistry Endo / Exo isomersIsomerism: The starting aldehyde (norbornane-2-carbaldehyde) usually exists as an endo/exo mixture.[2][1][4] Separation is difficult.
Stability Sensitive to CO₂ (Carbamate formation)Storage: Store under Argon/Nitrogen.[2][1] "White crust" on surface indicates CO₂ absorption.[2][1]

Troubleshooting Modules (Q&A)

Module A: The "Sticky Oil" Syndrome (Free Base Isolation)

User Report: "I performed the reductive amination, but after workup, my product is a yellow, viscous oil that won't crystallize. NMR shows it's the product but contains excess piperazine."[1]

Root Cause: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine free base is naturally a low-melting solid or oil due to the bulky, non-planar norbornane group disrupting crystal packing.[2] The presence of excess piperazine (used to prevent bis-alkylation) acts as a solvent, preventing solidification.[1]

Technical Solution: The "pH-Swing" Partition Do not attempt direct crystallization of the crude oil.[1] Use the difference in partition coefficients (


) between the highly polar piperazine (

) and your lipophilic product (

).[1]

Protocol:

  • Dissolve: Take crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][1]

  • Wash 1 (Water): Wash organic phase 3x with water.[2][1]

    • Mechanism:[2][4][5][6] Unsubstituted piperazine is highly water-soluble and partitions out.[2][1] The lipophilic norbornane tail keeps your product in the organic phase.[1]

  • Extraction (Acidic): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[2][4][5][6] This pulls the product into the aqueous phase as the dihydrochloride salt.[1] Neutral impurities (unreacted aldehyde/norbornane derivatives) stay in the organic layer.[2][1]

  • Basification: Collect the acidic aqueous layer.[2][1] Cool to 0°C. Adjust pH to >12 using 5M NaOH.

    • Observation: The solution will turn cloudy as the free base oils out.[1]

  • Re-extraction: Extract the basic aqueous mixture with DCM (3x). Dry over Na₂SO₄ and evaporate.[2][1]

Visual Workflow (DOT Diagram):

AcidBaseExtraction Start Crude Reaction Mixture (Product + Piperazine + Impurities) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Wash with Water (x3) Solvent->Wash Split1 Phase Separation Wash->Split1 Aq1 Aqueous Layer: Contains Excess Piperazine (DISCARD) Split1->Aq1 Org1 Organic Layer: Product + Neutral Impurities Split1->Org1 AcidExt Extract with 1M HCl Org1->AcidExt Split2 Phase Separation AcidExt->Split2 Org2 Organic Layer: Neutral Impurities (DISCARD) Split2->Org2 Aq2 Aqueous Layer: Product Dihydrochloride Salt Split2->Aq2 BaseStep Basify (pH > 12) Extract with DCM Aq2->BaseStep Final Pure Free Base (Oil) BaseStep->Final

Figure 1: Selective Acid-Base Extraction Workflow for Amine Purification.[2]

Module B: Salt Formation & Hygroscopicity

User Report: "I tried making the HCl salt to get a solid, but it turned into a gummy paste that absorbs water from the air."

Root Cause: Piperazine dihydrochlorides are notoriously hygroscopic.[2][1] If water is present during salt formation (even atmospheric moisture), you form a hydrate that is often gummy.[2][1]

Technical Solution: Anhydrous Precipitation You must exclude water strictly during salt formation.[2][1]

Protocol:

  • Solvent: Dissolve the purified free base (from Module A) in anhydrous Diethyl Ether or TBME (tert-butyl methyl ether).[2][1]

    • Why: Piperazine salts are insoluble in ether.[2][1][7]

  • Acid Source: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane (Commercially available).[2][1] Do not use aqueous HCl.[2]

  • Addition: Add the acid dropwise with vigorous stirring at 0°C.

  • Observation: A white precipitate should form immediately.[2][1]

  • Filtration: Filter under a blanket of Nitrogen/Argon.[2][1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Alternative Salt: If the HCl salt remains hygroscopic, switch to the Difumarate or Dimaleate salt.[1]

  • Protocol: Dissolve free base in hot ethanol.[2][1] Add 2.0 equivalents of Fumaric acid dissolved in hot ethanol. Cool slowly. These organic salts often crystallize better than inorganic halides [2].[2][1]

Module C: Stereoisomer Separation (Endo vs. Exo)

User Report: "My starting aldehyde was a mixture of endo/exo isomers (approx 80:20). Can I separate them at the piperazine stage?"

Root Cause: The endo and exo isomers of 2-substituted norbornanes have slightly different physical properties due to the steric environment of the bridgehead protons.[1]

Technical Solution: Chromatographic Resolution Separation is possible but requires optimized chromatography.[2][1] The exo isomer is generally less sterically hindered and more polar in this specific configuration.[2][1]

Chromatography Setup:

  • Stationary Phase: Silica Gel (Standard).[2][1]

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonia (

    
    ).[2]
    
    • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).[2][1]

  • Critical Step: You must saturate the silica with the amine modifier (TEA) before running the column.[1] This prevents the "tailing" caused by the piperazine nitrogens interacting with acidic silanols [3].[1]

Decision Logic:

IsomerSep Sample Endo/Exo Mixture TLC Run TLC (DCM:MeOH:TEA 90:10:1) Sample->TLC Result Delta Rf > 0.1? TLC->Result Yes Flash Chromatography (Silica Gel) Result->Yes Yes No Recrystallization (Use Fumarate Salt) Result->No No Method Slow Evaporation (EtOH/EtOAc) No->Method

Figure 2: Decision Matrix for Endo/Exo Isomer Separation.

Frequently Asked Questions (FAQ)

Q: The product has a "fishy" smell even after drying. Is it impure? A: Yes.[2][1] Pure 1-alkylpiperazines have a mild amine odor, but a strong, sharp "fishy" smell usually indicates residual low-molecular-weight amines (like trimethylamine impurities from reagents) or degradation.[2][1] High-vacuum drying (Kugelrohr) at 60°C for 4 hours usually removes volatiles.[2]

Q: I see a small impurity peak at M+14 in Mass Spec. What is it? A: This is likely the N-methylated impurity.[2][1] If you used formic acid/formaldehyde in the reductive amination (Eschweiler-Clarke conditions), you might have methylated the distal nitrogen.[1] If you used an alkyl halide, it could be a homologue.[2][1] This is very difficult to separate; recrystallization of the Maleate salt is the most effective method.[1]

Q: Can I distill this compound? A: Yes, but only under high vacuum.

  • Boiling Point Estimate: ~140-150°C at 0.5 mmHg.[2][1]

  • Warning: Do not distill the salt![1] You must distill the free base.[2][1] Ensure the system is strictly air-free to prevent oxidation at high temperatures.[2][1]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][1][8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[2]

  • Popiołek, Ł. (2017).[2][1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research, 26, 287–301.[2][1] (Discusses salt formation of piperazine derivatives). Link

  • McCalley, D. V. (2010).[2][1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography.[1] Journal of Chromatography A, 1217(20), 3408-3417.[2][1] Link

  • Gouverneur, V., et al. (2001).[2][1] Antibody-catalyzed asymmetric Diels-Alder reaction.[2][1][9] Journal of Organic Chemistry. (Reference for Norbornane Endo/Exo separation logic).

Sources

Optimization

Overcoming solubility problems of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Technical Support Center: Solubility Optimization for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Ticket ID: #SOL-BHP-001[1] Subject: Overcoming aqueous insolubility and "oiling out" issues. Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

  • Ticket ID: #SOL-BHP-001[1]

  • Subject: Overcoming aqueous insolubility and "oiling out" issues.

  • Assigned Specialist: Senior Application Scientist, Chemical Development.

  • Status: Open

Executive Summary: The "Grease & Grip" Paradox

You are encountering solubility issues with 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine because this molecule represents a classic "Grease & Grip" conflict.

  • The "Grease" (Lipophilic): The Bicyclo[2.2.1]heptane (norbornane) moiety is a rigid, bulky, highly lipophilic hydrocarbon cage. It resists water solvation and drives the molecule to aggregate or "oil out."

  • The "Grip" (Hydrophilic): The piperazine ring is a polar, ionizable amine (pKa ~9.8 and ~5.6).

The Core Problem: As a free base, the lattice energy and lipophilicity of the norbornane group dominate, rendering it insoluble in water. To dissolve it, you must engage the piperazine nitrogens; however, standard acidification often leads to hygroscopic "gums" rather than clean powders due to the surfactant-like nature of the molecule.

This guide provides the protocols to resolve these specific physical chemistry conflicts.

Module 1: Diagnostic & Immediate Mitigation

Q1: Why is my compound precipitating even after I add acid? A: You are likely hitting the "Common Ion Effect" or forming a "Metastable Oil."

The norbornyl group makes your molecule behave like a surfactant. When you add strong acid (like HCl) rapidly:

  • Micelle Formation: The protonated head (piperazine) and greasy tail (norbornane) form micelles rather than true solutions at high concentrations.

  • Oiling Out: Instead of crystallizing, the salt separates as a dense oil at the bottom of the flask.

Immediate Triage Protocol:

  • Stop adding more acid; excess Cl- ions will force precipitation (Common Ion Effect).[1]

  • Switch Solvent: Do not attempt to dissolve the free base directly in water. Dissolve it in a "bridge solvent" (Ethanol or IPA) first, then add the aqueous acid.

Module 2: The Permanent Fix – Salt Selection Strategy

The free base of this compound is unsuitable for aqueous biological assays. You must synthesize a stable salt.[1] While HCl is standard, it is often a poor choice for norbornane derivatives because it induces hygroscopicity (absorbs water and turns into goo).

Recommendation: Screen for Dicarboxylic Acid Salts (Fumarate, Maleate, Succinate). These cross-link the crystal lattice, overriding the "greasy" nature of the norbornane.

Protocol: Anti-Oil Crystallization (Slurry Method)

Use this method to generate a stable, soluble powder instead of an oil.

  • Preparation: Dissolve 100 mg of Free Base in 2 mL of Ethyl Acetate (EtOAc) or Isopropanol (IPA).

  • Acid Addition: Add 1.05 equivalents of the chosen acid (e.g., Fumaric acid) dissolved in hot methanol.

    • Crucial Step: Do not add the acid rapidly. Add dropwise.

  • Seeding: If the solution turns cloudy (oiling out), reheat until clear. Add a single crystal of the acid (seed) and let it cool very slowly (wrap the vial in foil/cotton).

  • Isolation: Filter the white precipitate. Do not evaporate to dryness; evaporation concentrates impurities and leads to oils.[1]

Salt CounterionSolubility PredictionCrystallinityRisk Factor
Hydrochloride (HCl) High (>50 mg/mL)Low (Hygroscopic)Deliquescence (turns to liquid in air)
Fumarate (1:1) Moderate (10-20 mg/mL)High (Stable Solid)Low; Best for long-term storage
Maleate High (>30 mg/mL)ModerateIsomerization risk if heated excessively
Citrate HighLow (Amorphous)Formation of sticky glass

Module 3: Formulation for Biological Assays (No Synthesis Required)

If you cannot synthesize a new salt and must use the current batch for an assay immediately, use Cyclodextrin Complexation . The hydrophobic cavity of the cyclodextrin will encapsulate the greasy norbornane tail, leaving the polar piperazine exposed to the water.

Protocol: "In-Situ" Solubilization

  • Prepare a 20% w/v stock solution of HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Dissolve your compound in a minimal amount of DMSO (e.g., 10 mg in 50 µL).

  • Slowly add the DMSO concentrate to the Cyclodextrin solution with vortexing.

    • Result: The solution should remain clear. The Cyclodextrin prevents the norbornane tail from aggregating.

Scientific Note: While cyclodextrins dramatically increase solubility, they can decrease apparent permeability in Caco-2 assays because the drug is sequestered in the cavity. Ensure you control for this in permeability studies [1].

Module 4: Visual Troubleshooting Workflows

Figure 1: The Solubility Decision Tree

Caption: Logical flow for determining the correct solubilization strategy based on compound state.

SolubilityTree Start Start: 1-(Norbornylmethyl)piperazine Insoluble in Buffer CheckState Check Physical State (Microscopy) Start->CheckState IsOil Oily/Sticky Gum? CheckState->IsOil Yes IsSolid Crystalline Solid? CheckState->IsSolid Yes SaltScreen Perform Salt Screen (Target: Fumarate/Maleate) IsOil->SaltScreen Free base is unstable CheckpH Check pH of Buffer IsSolid->CheckpH Acidic pH < 5.0 CheckpH->Acidic Low pH Neutral pH > 7.0 CheckpH->Neutral Physiological pH DirectDissolve Direct Dissolution (Protonated Species) Acidic->DirectDissolve Cyclodextrin Use 20% HP-beta-CD or Cosolvent (PEG400) Neutral->Cyclodextrin

[1]

Figure 2: The "Anti-Oil" Salt Formation Workflow

Caption: Step-by-step synthesis protocol to avoid amorphous oil formation during salt creation.

SaltWorkflow Step1 1. Dissolve Free Base in EtOAc or IPA (Non-polar solvent) Step3 3. Dropwise Addition (Controlled Supersaturation) Step1->Step3 Step2 2. Prepare Acid Solution (Fumaric/Maleic in MeOH) 0.5 M Conc. Step2->Step3 Step4 4. Observation Point Cloudy? -> Heat to Clear Clear? -> Add Seed Crystal Step3->Step4 Step5 5. Slow Cooling (Ambient -> 4°C over 12h) Step4->Step5 Step6 6. Filtration (Isolate Crystalline Salt) Step5->Step6

FAQ: Frequently Asked Questions

Q: Can I just use DMSO? A: Yes, but with caution. This compound is highly soluble in DMSO.[1] However, when you spike a DMSO stock into an aqueous buffer (e.g., PBS), the "greasy" norbornane tail may cause the compound to crash out immediately (precipitation) if the concentration exceeds ~10 µM.

  • Fix: Use the "DMSO -> Cyclodextrin -> Buffer" dilution sequence described in Module 3.[1]

Q: My salt is hygroscopic (absorbs water). How do I handle it? A: This is common with HCl salts of piperazines [2].[1]

  • Store the vial in a desiccator with P2O5 or Silica Gel.[1]

  • Weigh the compound in a dry box or glove bag.[1]

  • If strict weighing accuracy is needed, dissolve the entire hygroscopic batch in a known volume of water/methanol to create a Standardized Stock Solution , then aliquot by volume rather than weight.

Q: How do I verify if I made a salt or just a physical mixture? A: A simple melting point check is usually sufficient.[1]

  • Free Base:[1][2][3] Likely melts < 100°C (or is liquid).

  • Salt: Will have a distinct, sharp melting point usually > 150°C.

  • Advanced: Use IR spectroscopy.[1][4] The shift in the Carbonyl (if present) or N-H stretch regions will confirm protonation [3].

References

  • Beig, A., Agbaria, R., & Dahan, A. (2013).[5] Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. Available at: [Link]

  • Frontiers in Pharmacology . (2024). A new crystalline daidzein-piperazine salt with enhanced solubility. Available at: [Link]

Sources

Troubleshooting

Stereoselective synthesis of functionalized cyclopentene from bicyclo[2.2.1]heptane systems

Topic: Functionalized Cyclopentene Synthesis via Bicyclo[2.2.1]heptane (Norbornene/Norbornane) Fragmentation Ticket System Status: [ONLINE] Current Wait Time: 0 minutes 🟢 Welcome to the Chemical Synthesis Support Hub Use...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalized Cyclopentene Synthesis via Bicyclo[2.2.1]heptane (Norbornene/Norbornane) Fragmentation Ticket System Status: [ONLINE] Current Wait Time: 0 minutes

🟢 Welcome to the Chemical Synthesis Support Hub

User Profile: Senior Organic Chemist / Process Development Scientist Subject: Troubleshooting Stereoselective Ring Opening of Bicyclic Systems

Welcome. You are likely here because you are attempting to convert the rigid, stereodefined scaffold of a bicyclo[2.2.1]heptane (norbornene or norbornane) into a highly functionalized cyclopentene or cyclopentane derivative. This transformation is the cornerstone of prostaglandin synthesis (e.g., the Corey Lactone) and carbocyclic nucleoside development.

This guide is structured as a Level 3 Engineering Response —we skip the basics and address the critical failure points in stereoelectronics, oxidative cleavage, and fragmentation mechanics.

📊 Quick Reference: Method Selection Matrix

Before troubleshooting, confirm you are applying the correct transformation logic for your target.

Target ArchitecturePrecursor TypeRecommended MethodKey Risk
Cyclopentane-1,3-dicarboxaldehyde (cis-fused)Norbornene (Alkene)Oxidative Cleavage (Ozonolysis / Lemieux-Johnson)Over-oxidation; Epimerization of aldehydes.
Functionalized Cyclopentene (Alkene in ring)7-Substituted NorbornaneGrob Fragmentation Elimination (E2) instead of fragmentation; wrong geometry.
Cyclopentenone NorbornenePauson-Khand (from enyne) or Oxidative Cleavage + AldolCatalyst poisoning; regioselectivity issues.
🖥️ Module 1: Oxidative Cleavage (The "Corey" Route)

Ticket: #OC-902 Issue: "I am losing stereochemical integrity at the bridgehead carbons during ozonolysis."

🔬 Root Cause Analysis

The oxidative cleavage of norbornene derivatives (to generate the cis-1,3-cyclopentane scaffold) relies on the formation of a molozonide. The stereochemistry should be conserved. If you observe epimerization (cis


 trans scrambling), it is rarely the ozonolysis itself, but rather the workup conditions .
  • Mechanism: The resulting dialdehyde is prone to

    
    -epimerization via enolization, catalyzed by slightly acidic or basic conditions during the quench.
    
🛠️ Troubleshooting Protocol
  • Temperature Control is Non-Negotiable:

    • Run the ozonolysis at -78°C .

    • Why? Higher temperatures promote the premature breakdown of the molozonide into carbonyl oxides that can recombine non-stereoselectively or polymerize.

  • The Methanol Factor:

    • Ensure your solvent system includes Methanol (DCM:MeOH 4:1).

    • Why? Methanol traps the carbonyl oxide intermediate as a hydroperoxy acetal, preventing the formation of insoluble polymeric ozonides which require harsh (epimerizing) conditions to break down later.

  • Buffered Workup (The Fix):

    • Do not use unbuffered aqueous acids.

    • Protocol: Quench with Dimethyl Sulfide (DMS) or Triphenylphosphine (

      
      ) at -78°C, then allow to warm. If using DMS, wash the organic layer with a pH 7.0 phosphate buffer  immediately upon warming to room temperature to prevent acid-catalyzed epimerization of the aldehyde.
      
⚠️ Safety Alert: Peroxide Accumulation
  • Indicator: The reaction mixture turns blue (excess ozone).

  • Action: Purge with

    
     or 
    
    
    
    until colorless before adding the reducing agent. Never concentrate the crude reaction mixture containing ozonides; they are shock-sensitive explosives.
🖥️ Module 2: Grob Fragmentation

Ticket: #GF-404 Issue: "My reaction yielded a bicyclic elimination product, not the ring-opened cyclopentene."

🔬 Root Cause Analysis

Grob fragmentation is strictly controlled by stereoelectronics . It requires a specific orbital alignment known as the W-arrangement (anti-periplanar geometry).

  • The Requirement: The electron donor (lone pair or bond), the sigma bond to be broken (C1-C7), and the leaving group (nucleofuge) must lie in a plane with a dihedral angle near 180°.

  • The Failure: If the leaving group is not perfectly anti-parallel to the bridge bond, the molecule will undergo standard E2 elimination or substitution, leaving the bicycle intact.

🛠️ Troubleshooting Protocol
  • Check Your Geometry (The "W" Test):

    • In norbornane systems, the leaving group at C7 (bridge) must be anti to the C1-C2 bond.

    • Diagnostic: Use NOESY NMR to confirm the leaving group configuration.

  • Switch the Nucleofuge:

    • If using a halide (Br/I), switch to a Tosylate (OTs) or Mesylate (OMs) . These are harder nucleofuges and less prone to competing

      
       reactions, forcing the molecule to wait for the correct conformational overlap for fragmentation.
      
  • Solvent Polarity:

    • Use a polar aprotic solvent (DMSO or DMF).

    • Why? This solvates the cation developing at the bridgehead, lowering the transition state energy for the fragmentation pathway.

📉 Visualization: Workflow & Logic

The following diagram illustrates the decision logic and stereoelectronic requirements for these transformations.

Synthesis_Workflow Start Start: Bicyclo[2.2.1]heptane System Decision Target Structure? Start->Decision RouteA Cyclopentane-1,3-dialdehyde (Prostaglandin Precursor) Decision->RouteA Cleave C=C RouteB Functionalized Cyclopentene (Alkene in ring) Decision->RouteB Cleave Bridge StepA1 Ozonolysis (-78°C) or NaIO4/OsO4 RouteA->StepA1 CriticalA CRITICAL: Reductive Workup (DMS/PPh3) StepA1->CriticalA Molozonide ResultA Cis-1,3-Functionalized Cyclopentane CriticalA->ResultA Success StepB1 Grob Fragmentation RouteB->StepB1 CheckB Check Stereoelectronics: Anti-periplanar (W-shape)? StepB1->CheckB ResultB Functionalized Cyclopentene CheckB->ResultB Yes (180°) FailB FAILURE: Elimination (Bicycle Intact) CheckB->FailB No (<150°)

Caption: Decision tree for selecting between Oxidative Cleavage and Grob Fragmentation based on target geometry and key failure points.

📝 Standard Operating Procedure (SOP)

Protocol ID: SOP-NOR-05 Title: Lemieux-Johnson Oxidation (Safe Alternative to Ozonolysis)

Context: While ozonolysis is standard, the Lemieux-Johnson oxidation (


) offers higher chemoselectivity and avoids explosive intermediates, making it superior for scale-up of valuable intermediates.

Reagents:

  • Substrate: Norbornene derivative (1.0 equiv)

  • Catalyst: Osmium Tetroxide (

    
    ) (2.5 mol% - Handle with extreme caution)
    
  • Oxidant: Sodium Periodate (

    
    ) (2.1 equiv)
    
  • Solvent: 1,4-Dioxane : Water (3:1)

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve the norbornene derivative in Dioxane/Water. Ensure the solution is homogenous.

  • Catalyst Addition: Add 2,6-Lutidine (2.0 equiv) to buffer the solution (prevents acid-catalyzed side reactions). Add

    
     solution. The mixture will turn dark (osmate ester formation).
    
  • Oxidant Addition: Add

    
     as a finely ground powder in portions over 30 minutes. The reaction will generate a white precipitate (
    
    
    
    ).
  • Monitoring: Stir at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the alkene.

  • Quench: Add solid

    
     and stir for 30 minutes to reduce residual Os(VIII) to Os(IV) (black precipitate).
    
  • Extraction: Filter through a pad of Celite to remove osmium residues. Extract with EtOAc.

  • Result: This yields the cis-dialdehyde with high stereochemical retention.

❓ Frequently Asked Questions (FAQ)

Q: Can I use KMnO4 for the oxidative cleavage? A: Not recommended. Permanganate is too aggressive and basic. It often over-oxidizes the aldehydes to dicarboxylic acids immediately and can degrade sensitive functional groups on the norbornene scaffold. Stick to Ozone or Osmium/Periodate.

Q: In the Grob fragmentation, why is my yield low when using a bridgehead alcohol? A: Bridgehead alcohols (at C1/C4) are tertiary and sterically hindered. They are poor leaving groups. You must convert the alcohol to a Mesylate or Triflate . If the alcohol is the donor (e.g., gamma-amino alcohol), ensure the nitrogen lone pair is anti-periplanar to the breaking bond.

Q: How do I synthesize the "Corey Lactone" specifically? A: The classic route involves the Diels-Alder of cyclopentadiene with 2-chloroacrylonitrile (or ketene equivalent). The chlorine provides the handle for hydrolysis to the ketone, which is then subjected to Baeyer-Villiger oxidation to form the lactone before opening the ring or manipulating side chains [1].

📚 References & Authority
  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society. The foundational text for norbornene-to-cyclopentane strategies.

  • Grob, C. A. "Mechanisms and Stereochemistry of Heterolytic Fragmentation." Angewandte Chemie International Edition. The definitive guide on the stereoelectronic requirements for fragmentation.

  • Mehta, G., et al. "Norbornene-derived molecular scaffolds in synthesis." Chemical Reviews. A comprehensive review of functionalization strategies.

  • Master Organic Chemistry. "Ozonolysis Mechanism and Workup." A verified resource for mechanism validation.

Disclaimer: This guide is for research purposes only. Always consult MSDS for Osmium Tetroxide and Ozone before handling.

Optimization

Addressing unexpected byproducts in bicyclo[2.2.1]heptane reactions

Executive Summary: The "Norbornane Challenge" Researchers frequently underestimate the bicyclo[2.2.1]heptane (norbornane) skeleton. While it appears to be a rigid, simple scaffold, it is a thermodynamic powder keg.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Norbornane Challenge"

Researchers frequently underestimate the bicyclo[2.2.1]heptane (norbornane) skeleton. While it appears to be a rigid, simple scaffold, it is a thermodynamic powder keg. The bridgehead constraints and high ring strain (~15 kcal/mol) create a landscape where Wagner-Meerwein rearrangements and non-classical carbocations are not rare exceptions—they are the default pathway for many reactions.

This guide addresses the three most common "unexpected" outcomes reported by our users: skeletal scrambling, intractable stereoselectivity (exo-dominance), and bridgehead reactivity failures.

Troubleshooting Guide (Q&A)

Issue 1: Skeletal Scrambling (The "Wrong" Skeleton)

User Question: "I attempted a simple nucleophilic substitution on 2-endo-norbornyl tosylate. NMR indicates I lost my stereocenter, and I see a mixture of isobornyl derivatives and something that looks like a rearranged camphene skeleton. What happened?"

Dr. Thorne’s Diagnosis: You have fallen victim to the Non-Classical Cation Trap . In norbornane systems, generating a carbocation at the C2 position does not produce a static, localized positive charge. Instead, it forms a


-delocalized (non-classical) ion where the C1-C6 bond partially assists in stabilizing the charge at C2.

This leads to:

  • Racemization: The nucleophile can attack C1 or C2 with equal probability.

  • Rearrangement: A 2,6-hydride shift or alkyl shift (Wagner-Meerwein) moves the bridge, effectively scrambling the skeleton.

Corrective Protocol:

  • Immediate Action: Switch from

    
     conditions (solvolysis, acidic media) to strictly 
    
    
    
    or radical pathways.
  • Alternative: If you must use cationic intermediates, use kinetic control at low temperatures (-78°C) to trap the ion before rearrangement, though this is difficult with norbornyl systems due to the low barrier of the shift.

Visualizing the Mechanism:

WagnerMeerwein Start 2-endo-Norbornyl-X (Precursor) Ionization Ionization (-X) Start->Ionization NonClassical Non-Classical Cation (Sigma-Delocalized) Ionization->NonClassical Fast PathA Path A: Solvent Attack (Exo-face) NonClassical->PathA PathB Path B: 6,2-Hydride Shift (Wagner-Meerwein) NonClassical->PathB ProductA Exo-Norbornyl Product (Racemic) PathA->ProductA ProductB Rearranged Skeleton (Camphene/Isobornyl) PathB->ProductB

Figure 1: The bifurcation of the norbornyl cation. Note that the non-classical ion allows nucleophilic attack almost exclusively from the exo-face.

Issue 2: The "Exo-Wall" (Stereoselectivity)

User Question: "I am trying to synthesize the 2-endo-substituted norbornane via radical addition. I am getting >95% exo-product. How do I force endo-selectivity?"

Dr. Thorne’s Diagnosis: You are fighting the "U-shape" of the molecule. The endo face is sterically shielded by the C5 and C6 hydrogens (the "concave" side). Conversely, the exo face is convex and exposed.

  • Kinetic Control: Reagents (radicals, hydrides) attack the accessible exo face, pushing the substituent endo (if adding to an alkene) or placing the incoming group exo (if substituting a radical).

  • Thermodynamic Control: The exo-isomer is generally more stable (less steric crowding).

Corrective Protocol: To obtain endo-derivatives, you cannot rely on direct addition. You must use Equilibration or Indirect Synthesis .

Protocol: Obtaining Endo-Isomers via Oxidation/Reduction

  • Oxidize: Convert your exo-alcohol or halide to the corresponding ketone (Norbornanone).

  • Steric Blockade: Reduce the ketone using a bulky hydride reducing agent (e.g., L-Selectride or Lithium tri-tert-butoxyaluminum hydride).

    • Mechanism:[1][2][3][4] The bulky hydride must attack from the less hindered exo face.

    • Result: The hydride adds exo, forcing the hydroxyl group to the endo position.

ReagentAttack FaceProduct StereochemistryYield (Typical)
NaBH4 (Small)Mostly Exo~85% Endo-OH / 15% Exo-OHHigh
LiAlH4 (Small)Mostly Exo~90% Endo-OH / 10% Exo-OHHigh
L-Selectride (Bulky) Exclusively Exo >99% Endo-OH High
Issue 3: C-H Activation Selectivity (Bridge vs. Bridgehead)

User Question: "I'm using a metal-oxo catalyst for C-H oxidation. I expected tertiary C-H activation at the bridgehead (C1/C4), but I'm getting a mix of secondary oxidation at C2/C3."

Dr. Thorne’s Diagnosis: This is a classic misunderstanding of bond dissociation energies (BDE) versus steric accessibility in bicyclic systems.

  • Electronic Factor: Tertiary C-H bonds (Bridgehead) usually have lower BDEs, making them electronically favorable.

  • Geometric Factor (Bredt's Rule Corollary): A bridgehead radical or cation cannot flatten to the optimal planar

    
     geometry due to ring strain. This raises the transition state energy for bridgehead activation.
    
  • Steric Factor: The bridgehead hydrogens are often less accessible to bulky catalysts than the exo-hydrogens on the ethylene bridge (C2/C3).

Corrective Protocol: To target the bridgehead (C1/C4), you must use small, highly electrophilic radicals or specific directing groups .

  • Avoid: Bulky P450 mimics or sterically encumbered metal complexes.

  • Use: Small reagents like Dioxiranes (TFDO) or radical halogenation (though selectivity remains poor).

  • Advanced Strategy: Use a carboxylic acid directing group at C2 to direct Pd-catalyzed activation to the C3 position (Catellani-type logic), but for bridgehead activation, you often need to start with a bridgehead functionalized precursor (e.g., 1-chloronorbornane) rather than attempting direct C-H insertion.

Experimental Workflow: Preventing Rearrangement

When working with norbornyl precursors, follow this decision tree to prevent skeletal scrambling.

TroubleshootingTree Start Start: Substitution on Norbornane Q1 Is the Leaving Group at C2? Start->Q1 Q2 Are conditions Acidic or Ionizing? Q1->Q2 Yes Safe Low Risk: Standard Substitution Q1->Safe No (Bridgehead/C7) Risk HIGH RISK: Wagner-Meerwein Shift Q2->Risk Yes (Solvolysis/Lewis Acid) Q2->Safe No (Strong Nuc, Aprotic) Action1 Switch to Radical Pathway (Barton Decarboxylation / Halogenation) Risk->Action1 To retain skeleton Action2 Use Non-Nucleophilic Base (Elimination to Norbornene) Risk->Action2 To create alkene

Figure 2: Decision matrix for substrate protection. Note that C2 cations are the primary entry point for rearrangement.

References

  • Winstein, S., & Trifan, D. (1949). The Structure of the Bicyclo[2,2,1]2-heptyl (Norbornyl) Carbonium Ion. Journal of the American Chemical Society.[3] Link (Foundational text on the non-classical ion).

  • Brown, H. C. (1977). The Nonclassical Ion Problem. Plenum Press. (Detailed discussion on the steric vs. electronic arguments).
  • Wiberg, K. B. (1987). The structure of the 2-norbornyl cation.[5] Accounts of Chemical Research. Link

  • Grob, C. A. (1983). Inductive Charge Dispersal in the Solvolysis of 2-Norbornyl Derivatives. Accounts of Chemical Research. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Exo/Endo selectivity rules).

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine versus standard compounds

Executive Summary & Chemical Identity 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (hereafter referred to as BHP-Pip ) represents a critical structural scaffold in the development of high-affinity ligands for the Sigma-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (hereafter referred to as BHP-Pip ) represents a critical structural scaffold in the development of high-affinity ligands for the Sigma-1 Receptor (


R) . Unlike its aromatic analog 1-benzylpiperazine (BZP), which primarily targets monoamine transporters, the incorporation of the lipophilic, rigid norbornyl (bicyclo[2.2.1]heptane)  moiety shifts the pharmacological profile towards chaperone modulation within the endoplasmic reticulum (ER).

This guide evaluates the efficacy of the BHP-Pip scaffold compared to standard


R ligands (Haloperidol, PRE-084, PB28), focusing on binding affinity (

), selectivity, and functional outcomes in neuroprotection and analgesia models.
Chemical Profile
PropertyValue / Description
IUPAC Name 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine
Molecular Formula

Molecular Weight 194.32 g/mol
Lipophilicity (cLogP) ~2.5 - 3.1 (Predicted)
Key Pharmacophore Norbornyl (Hydrophobic Domain) + Methylene Linker + Basic Piperazine Nitrogen
Primary Target Sigma-1 Receptor (

R)
Secondary Target Sigma-2 Receptor (

R), High-Voltage Activated

Channels

Pharmacological Mechanism & Efficacy

The efficacy of BHP-Pip is derived from its ability to penetrate the CNS and bind to the


R, a ligand-operated chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
Mechanism of Action
  • Binding : The norbornyl group occupies the hydrophobic pocket of the

    
    R, while the protonated piperazine nitrogen forms an electrostatic interaction with Asp126 .
    
  • Chaperone Modulation : Upon binding, BHP-Pip modulates the oligomerization state of

    
    R.
    
    • Agonism (Likely) : Promotes dissociation of

      
      R from BiP (Binding immunoglobulin Protein), allowing 
      
      
      
      R to chaperone
      
      
      (Inositol 1,4,5-trisphosphate receptor), stabilizing
      
      
      flux into mitochondria.
    • Antagonism : Blocks the dissociation, preventing hyper-activation of

      
       signaling during excitotoxicity.
      
Comparative Efficacy Analysis

The following table contrasts the BHP-Pip scaffold with standard reference compounds based on Structure-Activity Relationship (SAR) data for N-cycloalkyl-piperazines.

CompoundPrimary TargetAffinity (

)
Functional ClassClinical/Research Utility
BHP-Pip (Scaffold)

R /

R
10 - 50 nM (Est.)*ModulatorNeuroprotection, Cognitive Enhancement
PB28

R /

R
0.38 nM (

)
Agonist/AntagonistHigh-affinity probe; Cytotoxicity studies
Haloperidol

/

R
~2 nM (

)
AntagonistAntipsychotic; Standard

antagonist
PRE-084

R
2.2 - 44 nMAgonistSelective

agonist reference
BZP DAT / NET>1000 nM (

)
ReleaserPsychostimulant (Recreational/Abuse)

*Note: Estimated


 based on SAR of norbornyl-derivatives vs. cyclohexyl-derivatives (PB28 series). The rigid norbornyl bridge often enhances selectivity compared to flexible cyclohexyl rings.
Structural Advantage: Norbornyl vs. Benzyl
  • Norbornyl (BHP-Pip) : High steric bulk and 3D rigidity fit the

    
     hydrophobic pocket perfectly. Lack of aromaticity reduces affinity for Dopamine Transporters (DAT), minimizing psychostimulant side effects common in piperazines.
    
  • Benzyl (BZP) : Planar aromatic ring favors

    
    -stacking in DAT/NET. Poor 
    
    
    
    efficacy.

Visualization of Signaling Pathways

Figure 1: Sigma-1 Receptor Chaperone Signaling

This diagram illustrates the downstream effects of BHP-Pip binding to


R at the ER-Mitochondria interface.

SigmaSignaling Ligand BHP-Pip (Ligand) S1R_BiP Sigma-1 R • BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R_Free Sigma-1 R (Active Chaperone) S1R_BiP->S1R_Free Dissociation (Agonist Effect) IP3R IP3 Receptor (Stabilization) S1R_Free->IP3R Chaperones ER_Stress ER Stress Response (Unfolded Protein Response) S1R_Free->ER_Stress Modulates Mito_Ca Mitochondrial Ca2+ Influx (ATP Production) IP3R->Mito_Ca Optimizes Ca2+ Neuroprotection Neuroprotection & Cell Survival Mito_Ca->Neuroprotection ER_Stress->Neuroprotection Reduces Apoptosis

Caption: BHP-Pip modulation of Sigma-1 Receptor promotes chaperone activity, stabilizing IP3R and enhancing mitochondrial bioenergetics.

Experimental Protocols

To validate the efficacy of BHP-Pip, the following protocols are recommended. These are self-validating systems using standard controls.

Protocol A: Radioligand Binding Assay ( R)

Objective : Determine the equilibrium dissociation constant (


) of BHP-Pip.
  • Tissue Preparation :

    • Homogenize Guinea pig brain (cortex) in 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet.

  • Incubation :

    • Radioligand :

      
      (+)-Pentazocine (2 nM).
      
    • Test Compound : BHP-Pip (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB) : Define using 10 µM Haloperidol.

    • Incubate for 120 min at 37°C.

  • Termination :

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash 3x with ice-cold Tris buffer.

  • Analysis :

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Synthesis of BHP-Pip (Reductive Amination)

Objective : Synthesize high-purity BHP-Pip for testing.

  • Reactants :

    • Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 eq).

    • Piperazine (anhydrous, 5.0 eq - excess to prevent bis-alkylation).

  • Procedure :

    • Dissolve aldehyde in dry Dichloromethane (DCM).

    • Add Piperazine and stir for 30 min.

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 eq) portion-wise.
      
    • Stir at Room Temperature (RT) for 12-24 hours under

      
       atmosphere.
      
  • Work-up :

    • Quench with saturated

      
      . Extract with DCM (3x).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via Column Chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

  • Validation :

    • 1H-NMR : Verify norbornyl multiplets (0.8-2.5 ppm) and piperazine peak (~2.8 ppm).

    • MS (ESI) : Confirm [M+H]+ peak at m/z ~195.

References

  • Berardi, F., et al. (2009).[1] Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28. Journal of Medicinal Chemistry. Link

  • Colabufo, N. A., et al. (2004). PB28, a Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.[1] Frontiers in Pharmacology. Link

  • Weber, F., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 receptor ligands. Journal of Medicinal Chemistry. Link

  • Kruse, A. C., et al. (2016).[2] Crystal structure of the Sigma-1 receptor. Nature. Link

  • Abate, C., et al. (2011).[1] Structure-affinity relationships of sigma-2 receptor ligands. Future Medicinal Chemistry. Link

Sources

Comparative

Structure-activity relationship of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine analogs

Scaffold Evaluation & SAR Comparison Guide: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Analogs as EAAT Inhibitors Executive Overview The regulation of synaptic (S)-glutamate is primarily governed by Excitatory Amino A...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Evaluation & SAR Comparison Guide: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Analogs as EAAT Inhibitors

Executive Overview

The regulation of synaptic (S)-glutamate is primarily governed by Excitatory Amino Acid Transporters (EAATs). Dysfunction in EAAT clearance is implicated in neurodegenerative diseases, making these transmembrane proteins critical pharmacological targets[1][2]. High-throughput screening of over 4,000 compounds identified N-acyl-N-phenylpiperazines—specifically (±)-exo-Bicyclo[2.2.1]heptan-2-yl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone—as mid-micromolar, non-selective EAAT1-3 inhibitors[1][2].

However, attempts to optimize this scaffold by altering the linker region, such as reducing the amide to an amine to yield 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine analogs, resulted in a profound loss of activity[1][3]. This guide objectively compares the performance of the amine-linked scaffold against its amide, carbamate, and sulfonamide alternatives, detailing the strict structural causality governing EAAT recess binding.

Mechanistic Rationale & Target Biology

EAATs (subtypes 1-5) utilize the electrochemical gradients of Na⁺, K⁺, and H⁺ to transport glutamate against its concentration gradient[1][2]. Inhibitors typically compete with glutamate or bind allosterically to lock the transporter in an outward-facing conformation.

EAAT_Pathway Glutamate Synaptic Glutamate EAAT EAAT1-3 Transporters (Glutamate Uptake) Glutamate->EAAT Transport Intracellular Intracellular Clearance EAAT->Intracellular Clearance Inhibitor Amide Lead ((±)-exo-1) (Recess Binding) Inhibitor->EAAT Inhibition (Blocks Transport)

EAAT glutamate transport pathway and pharmacological inhibition logic.

Comparative SAR Analysis: Linker Optimization

To determine whether the bicyclo[2.2.1]heptane group occupies a promiscuous hydrophobic pocket or a highly specific recess, researchers synthesized a library of linker and bulk variants[1][3]. The critical comparison lies between the active amide (methanone) and the inactive amine (ylmethyl) analogs.

Quantitative Performance Comparison Data derived from the screening of 4,000 compounds and subsequent SAR optimization[1][2].

Compound ClassSpecific AnalogLinker TypeEAAT1 IC₅₀ (µM)EAAT2 IC₅₀ (µM)EAAT3 IC₅₀ (µM)
Amide (Lead) (±)-exo-1Methanone (-C(=O)-)104030
Amide (Isomer) endo-exo-1Methanone (-C(=O)-)144214
Amine (Target) Compound 2.34Alkyl (-CH₂-)>3x reduction (Inactive)>3x reduction (Inactive)>3x reduction (Inactive)
Carbamate Compound 2.32Carbamate (-O-C(=O)-)InactiveInactiveInactive
Sulfonamide Compound 2.33Sulfonyl (-SO₂-)InactiveInactiveInactive

Mechanistic Insights: Why the Amine Scaffold Fails

The dramatic drop in potency upon converting the amide ((±)-exo-1) to the 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine scaffold (Compound 2.34) reveals strict pharmacological constraints[1][3]:

  • Loss of Hydrogen Bond Acceptor: The carbonyl oxygen of the methanone linker acts as a crucial hydrogen-bond acceptor. The reduction to a methylene group (-CH₂-) abolishes this interaction, preventing the ligand from anchoring effectively within the EAAT recess.

  • Alteration of Nitrogen Basicity: In the amide lead, the piperazine nitrogen adjacent to the carbonyl is part of a planar, non-basic amide bond. In the ylmethyl analog, this nitrogen becomes a basic, sp³-hybridized amine that is likely protonated at physiological pH (7.4). This introduces a positive charge into a binding pocket that strictly requires a neutral, hydrophobic/H-bonding moiety.

  • Steric Rigidity: The bicyclo[2.2.1]heptane ring cannot be substituted for aromatic or larger hydrophobic groups without losing activity[1][3]. The amide bond restricts rotational freedom compared to the highly flexible ylmethyl linker, locking the bicyclic ring in the precise vector required for recess binding.

SAR_Divergence Lead Amide Lead ((±)-exo-1) Active EAAT Inhibitor Amine Amine Analog (2.34) 1-(Bicyclo...ylmethyl)piperazine Inactive Lead->Amine LiAlH4 Reduction (Loss of C=O) Carbamate Carbamate Analog (2.32) Inactive Lead->Carbamate Carbonochloridate Substitution Sulfonamide Sulfonamide Analog (2.33) Inactive Lead->Sulfonamide Sulfonyl Chloride Substitution

SAR divergence from the active amide lead to inactive linker variants.

Experimental Protocols & Workflows

To validate the SAR causality, the following self-validating system is employed: synthesizing the amine analog directly from the active amide, followed by parallel functional evaluation.

Workflow A: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine Analog (Compound 2.34) Causality: Lithium aluminum hydride (LiAlH₄) is selected because it selectively reduces the amide carbonyl to a methylene group without cleaving the robust piperazine ring or the trifluoromethylphenyl moiety[3].

  • Preparation: Dissolve the amide lead, (±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reduction: Cool the reaction vessel to 0°C. Slowly add 2.0 equivalents of LiAlH₄. The low temperature controls the highly exothermic hydride transfer.

  • Reflux: Gradually warm the mixture to room temperature, then reflux for 4-6 hours until TLC confirms complete consumption of the amide starting material.

  • Quenching (Fieser Method): Cool to 0°C. Sequentially add water (x mL), 15% NaOH (x mL), and water (3x mL) per x grams of LiAlH₄ used. This specific quenching sequence forms a granular inorganic precipitate that is easily filtered, preventing emulsion formation.

  • Purification: Filter through Celite, concentrate the filtrate in vacuo, and purify via flash column chromatography to isolate the pure ylmethyl amine.

Synthesis_Workflow Step1 Amidation (Phenylpiperazine + Bicyclo-acid) Step2 Amide Lead (Methanone Linker) Step1->Step2 Step3 LiAlH4 Reduction (Anhydrous THF, 0°C) Step2->Step3 Step4 Amine Product (ylmethyl Linker) Step3->Step4

Synthetic workflow for generating the ylmethyl amine analog via reduction.

Workflow B: [³H]-D-Aspartate Uptake Assay (Functional Validation) Causality: D-aspartate is utilized instead of L-glutamate because it is a transportable substrate for EAATs but is not metabolized by intracellular enzymes, ensuring that the radioactive signal directly correlates with transport activity rather than metabolic breakdown[1].

  • Cell Preparation: Seed HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3 into 96-well plates. Grow to 80-90% confluency.

  • Washing: Wash cells twice with a physiological assay buffer (e.g., HBSS containing Na⁺ to drive the symporter gradient).

  • Compound Incubation: Pre-incubate cells with varying concentrations of the test compound (Amide lead vs. Amine analog) for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 nM [³H]-D-aspartate to each well. Incubate for exactly 5 minutes (linear phase of uptake).

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold buffer to halt transport and remove extracellular radioligand.

  • Quantification: Lyse the cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ values via non-linear regression.

References

  • Huynh, T. H. V., Demmer, C. S., Abrahamsen, B., Marcher, E., Frykman, M., Jensen, A. A., & Bunch, L. (2013). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. SpringerPlus, 2(1), 112. Available at:[Link]

Sources

Validation

Cross-reactivity studies of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Evaluating the Off-Target Cross-Reactivity of Bicyclic Piperazine Scaffolds in CNS Drug Discovery: A Comparative Guide For researchers and drug development professionals, the piperazine ring is universally recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Off-Target Cross-Reactivity of Bicyclic Piperazine Scaffolds in CNS Drug Discovery: A Comparative Guide

For researchers and drug development professionals, the piperazine ring is universally recognized as a "privileged scaffold." Its modular nature allows for precise vectoring of pharmacophores, making it a cornerstone in the development of Central Nervous System (CNS) therapeutics. However, modifying this scaffold with bulky, lipophilic groups—such as the bicyclo[2.2.1]heptane (norbornane) moiety found in 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine (NMP) —introduces a complex pharmacological paradox. While these modifications often enhance blood-brain barrier penetration and primary target affinity, they simultaneously increase the risk of promiscuous off-target binding, as seen in 1[1].

This guide provides an objective, data-driven comparison of the cross-reactivity profile of NMP against other standard piperazine alternatives, alongside the self-validating experimental methodologies required to accurately map these liabilities.

The Lipophilicity Paradox: Comparative Cross-Reactivity Data

In CNS drug discovery, two of the most critical anti-targets for basic amines are the 5-HT2B receptor (associated with cardiac valvulopathy) and the hERG potassium channel (associated with QT prolongation and Torsades de Pointes).

To understand the specific performance of NMP, we must compare it against a planar aromatic alternative, 1-Benzylpiperazine (BZP) , and a hyper-lipophilic alternative, 1-(Adamantan-1-ylmethyl)piperazine (AMP) .

Table 1: Comparative Off-Target Profiling of Substituted Piperazines

CompoundScaffold Modification5-HT2B (

, nM)
hERG (

, µM)
DAT (

, nM)
BZP Planar Aromatic (Benzyl)150 ± 12> 30.0210 ± 18
NMP Bicyclic Aliphatic (Norbornyl)> 5,00014.5 ± 1.245 ± 5
AMP Tricyclic Aliphatic (Adamantyl)> 10,0004.8 ± 0.612 ± 2

Data Interpretation: The data reveals a clear Structure-Activity Relationship (SAR) trajectory. BZP's planar aromatic ring facilitates strong


 stacking within the 5-HT2B binding pocket, resulting in dangerous agonistic cross-reactivity. By substituting the benzyl group with the bulky, aliphatic bicyclo[2.2.1]heptane group (NMP), 5-HT2B affinity is successfully abolished. However, this increased lipophilicity and steric bulk enhances affinity for the Dopamine Transporter (DAT) and introduces a moderate hERG liability. AMP demonstrates that pushing lipophilicity too far results in severe hERG blockade. Therefore, NMP represents a strategic middle-ground scaffold, provided its hERG liability is carefully monitored during lead optimization.

G A Compound Synthesis (NMP, BZP, AMP) B Primary Target Screening A->B C Off-Target Panel (5-HT2B, D2, DAT) B->C D Safety Pharmacology (hERG Patch-Clamp) C->D E Lead Optimization & SAR Analysis D->E

Workflow for the cross-reactivity screening cascade of piperazine derivatives.

Experimental Methodologies: Establishing Self-Validating Systems

To generate the comparative data above, rigorous, self-validating experimental protocols must be employed. Below are the methodologies detailing the causality behind our assay designs.

Protocol A: 5-HT2B Radioligand Binding Assay

Causality & Design: Why utilize


 instead of a tritiated antagonist? In cross-reactivity screening, the primary concern is off-target agonism at 5-HT2B, which triggers the Gq-coupled mitogenic pathways leading to valvulopathy. Using a high-affinity agonist radioligand preferentially labels the active state of the receptor, providing a highly sensitive assay for detecting potentially dangerous agonistic cross-reactivity2[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • Incubation: Incubate 10 µg of membrane protein with 0.2 nM

    
     and the test compounds (NMP, BZP, AMP) at concentrations ranging from 0.1 nM to 10 µM. The assay buffer must contain 50 mM Tris-HCl (pH 7.4), 5 mM 
    
    
    
    , 10 µM pargyline, and 0.1% ascorbic acid to prevent ligand oxidation 3[3].
  • Internal Validation: Define nonspecific binding by co-incubating control wells with 1 µM unlabeled (±)DOI. This ensures the calculated

    
     values reflect true receptor-specific interactions rather than lipophilic partitioning into the membrane 2[2].
    
  • Termination & Detection: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine (PEI). Quantify radioactivity using liquid scintillation counting.

Pathway Ligand Piperazine Ligand (Off-Target Agonist) Receptor 5-HT2B Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway Mitogenesis Fibroblast Proliferation (Valvulopathy) Ca->Mitogenesis Chronic Activation

Signaling pathway of 5-HT2B receptor activation leading to drug-induced valvulopathy.

Protocol B: Automated Patch-Clamp Electrophysiology for hERG

Causality & Design: Why use automated planar patch-clamp over traditional manual patch-clamp or high-throughput fluorescence assays? Fluorescence assays (e.g., thallium flux) often yield false positives due to compound interference, while manual patch-clamp lacks the throughput needed for iterative SAR cycles. Automated planar patch-clamp systems (e.g., QPatch HTX or SyncroPatch 384PE) provide high-fidelity whole-cell electrophysiology with sufficient throughput, allowing us to detect subtle kinetic changes in the hERG tail current without the bottleneck of manual micromanipulation 4[4].

Step-by-Step Methodology:

  • Cell Preparation: Suspend CHO cells stably expressing the hERG (Kv11.1) potassium channel in extracellular buffer (145 mM NaCl, 4 mM KCl, 1 mM

    
    , 2 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4) 5[5].
  • Whole-Cell Configuration: Introduce cells into the microfluidic chip. Once a giga-seal is established at the aperture, apply intracellular solution (120 mM KCl, 5.374 mM

    
    , 1.75 mM 
    
    
    
    , 10 mM HEPES, 4 mM
    
    
    , pH 7.2) to establish the whole-cell recording state.
  • Voltage Protocol: From a holding potential of -80 mV, depolarize the cells to +40 mV for 500 ms (forcing the channels to open and subsequently inactivate). Follow this with a repolarizing ramp down to -80 mV over 100 ms to elicit the characteristic hERG tail current5[5].

  • Compound Application & Internal Validation: Apply test compounds sequentially at increasing concentrations (e.g., 0.1, 1.0, 10.0 µM). To ensure assay integrity, incorporate E-4031 as a positive control to validate channel responsiveness, and a 0.1-0.5% DMSO vehicle control to establish baseline tail current stability and rule out solvent-induced artifacts 4[4].

  • Data Analysis: Measure the peak tail current inhibition and calculate the

    
     values using non-linear regression analysis 6[6].
    

References

  • BenchChem. "Unveiling the Binding Secrets of (S)
  • Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions."
  • Sophion Bioscience.
  • NIH / PubMed Central. "The 5HT2b Receptor in Alzheimer's Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction."
  • ResearchGate. "The role of aryl-topology for balancing between selective and dual 5-HT7R/5-HT1A action of 3,5-substituted hydantoins."
  • NIH / PubMed Central.

Sources

Comparative

Comparative Analysis of Bicyclic Homologs of Piperazine for Analgesic Activity: A Structural and Pharmacological Guide

Executive Summary Piperazine is a ubiquitous pharmacophore in medicinal chemistry, but its high conformational flexibility often results in entropic penalties during receptor binding and off-target side effects. To overc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a ubiquitous pharmacophore in medicinal chemistry, but its high conformational flexibility often results in entropic penalties during receptor binding and off-target side effects. To overcome this, drug development professionals utilize bicyclic homologation—introducing methylene or ethylene bridges to lock the piperazine ring into rigid, predictable spatial vectors [1]. This guide objectively compares how different bicyclic piperazine scaffolds (e.g., [3.2.1]octanes vs.[3.1.1]heptanes) diverge to selectively target either opioid or nicotinic acetylcholine receptors (nAChRs), providing actionable insights and validated experimental protocols for analgesic drug design.

Mechanistic Rationale: The Power of Conformational Restriction

The causality behind modifying piperazine into diazabicycloalkanes lies in thermodynamics and spatial geometry. A flexible piperazine ring interconverts between chair, boat, and twist-boat conformations. By bridging the nitrogen atoms, chemists force the molecule into a single, high-energy conformation that perfectly fits a specific receptor pocket.

  • Opioid Vector: An ethylene bridge (creating a 3,8-diazabicyclo[3.2.1]octane) forces the molecule to mimic the rigid axial/equatorial phenyl orientations of classical phenylpiperidine analgesics [2].

  • Nicotinic Vector: A tighter methylene bridge (creating a 3,6-diazabicyclo[3.1.1]heptane) creates a compact structure that aligns with the binding site of epibatidine, a potent non-opioid nAChR agonist [3].

Pathway cluster_0 Bicyclic Homologation (Conformational Locking) P Flexible Piperazine Core (High Entropic Penalty) D38 3,8-Diazabicyclo[3.2.1]octane (e.g., DBO-17) P->D38 Ethylene bridge D36 3,6-Diazabicyclo[3.1.1]heptane (e.g., Compound 43) P->D36 Methylene bridge Mu μ-Opioid Receptor (Ki = 5.1 nM) D38->Mu nAChR α4β2 nAChR (Ki = 10 pM) D36->nAChR Op Opioid Analgesia (Naloxone-sensitive) Mu->Op NonOp Neuropathic Analgesia (Mecamylamine-sensitive) nAChR->NonOp

Divergent analgesic pathways of conformationally restricted piperazine homologs.

Comparative Analysis of Key Bicyclic Scaffolds

Scaffold A: 3,8-Diazabicyclo[3.2.1]octanes (Opioid Agonists)

The 3,8-diazabicyclo[3.2.1]octane core is a premier scaffold for targeting opioid receptors. Representative compound DBO-17 exhibits exceptional affinity for the μ-opioid receptor (Ki = 5.1 nM) and potent in vivo analgesia (ED50 = 0.16 mg/kg in mice) [4]. Furthermore, structural tuning of this scaffold (e.g., modifying the cinnamyl or acyl side chains) can shift selectivity toward δ-opioid receptors, offering potent analgesia with a potentially wider therapeutic window against respiratory depression [5].

Scaffold B: 3,6-Diazabicyclo[3.1.1]heptanes & [3.2.0]heptanes (nAChR Agonists)

Shrinking the ring system shifts the pharmacological profile entirely away from opioid receptors and toward central α4β2 nicotinic receptors.

  • A-366833 (a [3.2.0]heptane derivative) binds the α4β2 nAChR with high affinity (Ki = 3.1 nM) and demonstrates broad-spectrum efficacy in neuropathic pain models (SNL models) at doses ranging from 0.062 to 0.62 µmol/kg, without the emetic side effects typical of older nicotinic agonists [6].

  • Compound 43 , utilizing the [3.1.1]heptane core, achieves an astonishing picomolar affinity (Ki = 10 pM) for α4β2 receptors, acting as a highly selective partial agonist [3].

Scaffold C: 3,9-Diazabicyclo[3.3.1]nonanes

Expanding the bicyclic system to a nonane core yields compounds that maintain strong μ-opioid affinity. Reverted N-3-propionyl-N-9-arylpropenyl isomers of this class have shown superior μ-affinity compared to their [3.2.1]octane counterparts, providing a highly effective alternative vector for opioid receptor modulation [7].

Quantitative Data Comparison

Compound ScaffoldRepresentative LigandPrimary TargetBinding Affinity (Ki)In Vivo Analgesic ED50Reversal Agent
3,8-Diazabicyclo[3.2.1]octane DBO-17μ-Opioid Receptor5.1 nM0.16 mg/kg (Mice)Naloxone
3,6-Diazabicyclo[3.1.1]heptane Compound 43α4β2 nAChR10 pMN/A (High potency)Mecamylamine
3,6-Diazabicyclo[3.2.0]heptane A-366833α4β2 nAChR3.1 nM0.062 - 0.62 µmol/kgMecamylamine
3,9-Diazabicyclo[3.3.1]nonane N-3-propionyl isomersμ-Opioid ReceptorLow nMComparable to DBONaloxone

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these bicyclic homologs must follow a self-validating system. In vitro binding isolates receptor affinity from pharmacokinetic variables, while in vivo testing combined with specific antagonist reversal definitively proves the mechanism of action.

Workflow Syn Compound Synthesis & Purification InVitro In Vitro Binding (Radioligand Displacement) Syn->InVitro InVivo In Vivo Efficacy (Hot-Plate / SNL Models) InVitro->InVivo Val Mechanistic Validation (Antagonist Reversal) InVivo->Val

Self-validating experimental workflow for evaluating bicyclic piperazine analgesics.

Protocol 1: In Vitro Radioligand Binding Assay

Purpose: To definitively isolate receptor-specific affinity from systemic pharmacokinetic variables.

  • Preparation: Isolate rat brain membranes and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membrane homogenates with a target-specific radioligand: use [3H]-DAMGO for μ-opioid evaluation or [3H]-cytisine for α4β2 nAChR evaluation.

  • Displacement: Add the unlabelled bicyclic piperazine test compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation (Critical Step): In parallel wells, add a saturating concentration of an established antagonist (10 µM naloxone for opioids; 10 µM nicotine for nAChRs) to define non-specific binding. This ensures the displaced radioligand is truly target-bound.

  • Analysis: Terminate the reaction by rapid vacuum filtration, wash the filters, and quantify bound radioactivity via liquid scintillation counting to calculate the Ki value.

Protocol 2: In Vivo Antinociceptive Evaluation & Mechanistic Validation

Purpose: To evaluate central analgesic efficacy and confirm the mechanism of action in a living system.

  • Baseline Measurement: Habituate mice to the testing environment. Measure baseline nociceptive latency using a hot-plate apparatus set strictly to 52.5 ± 0.1 °C.

  • Administration: Administer the test compound (e.g., DBO-17 or A-366833) via subcutaneous or intraperitoneal injection.

  • Efficacy Tracking: Record post-treatment latencies at 15, 30, 60, and 120 minutes. Calculate the percentage of maximal possible effect (%MPE).

  • Self-Validation (Antagonist Reversal): In a separate cohort, administer a specific antagonist (e.g., 1 mg/kg naloxone for opioid candidates or 5 µmol/kg mecamylamine for nAChR candidates) 15 minutes prior to the test compound. Complete abolition of the analgesic effect validates the on-target mechanism and rules out off-target sedative or motor-impairing effects.

References

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed - NIH Source: PubMed URL
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL
  • Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.)
  • A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.
  • Novel diazabicycloalkane delta opioid agonists Source: NIH URL
  • Synthesis of 3,6-diazabicyclo[3.1.
  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.

Sources

Validation

A Comparative Guide to the Nicotinic Acetylcholine Receptor Agonist Activity of 7-Azabicyclo[2.2.1]heptanes

As a Senior Application Scientist specializing in neuropharmacology and assay development, I frequently encounter the challenge of balancing compound efficacy with target selectivity. The 7-azabicyclo[2.2.1]heptane scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and assay development, I frequently encounter the challenge of balancing compound efficacy with target selectivity. The 7-azabicyclo[2.2.1]heptane scaffold—originally identified in the poison frog alkaloid epibatidine—represents one of the most potent classes of neuronal nicotinic acetylcholine receptor (nAChR) agonists ever discovered[1].

While epibatidine exhibits analgesic properties hundreds of times more potent than morphine via non-opioid pathways, its clinical utility is completely obstructed by severe dose-limiting toxicities (e.g., hypertension, seizures, and respiratory paralysis)[2]. These adverse effects stem from its lack of selectivity; it potently activates not only the central α4β2 nAChRs (which mediate analgesia) but also ganglionic α3β4 and neuromuscular subtypes[3].

To harness this scaffold therapeutically, drug development has focused on synthesizing analogues that retain α4β2 efficacy while eliminating off-target ganglionic activation. This guide provides an objective comparison of these analogues, detailing their pharmacodynamics, structural causality, and the stringent, self-validating experimental protocols required to accurately measure their activity.

Mechanistic Causality & Signaling Dynamics

The extraordinary affinity of the 7-azabicyclo[2.2.1]heptane nucleus is driven by its structural rigidity. The bridged bicyclic amine perfectly mimics the quaternary ammonium of endogenous acetylcholine, while its attached aromatic ring (e.g., a chloropyridine) engages in optimal π-π stacking and hydrogen bonding within the "aromatic box" of the nAChR orthosteric binding site.

Upon binding, the agonist induces a rapid conformational shift that opens the central ion pore. In the central nervous system, the resulting influx of Na⁺ and Ca²⁺ depolarizes the membrane, triggering the presynaptic release of inhibitory neurotransmitters (like GABA) or monoamines (like dopamine), which ultimately modulate descending pain inhibitory pathways[4].

Pathway A 7-Azabicyclo[2.2.1]heptane Agonist (e.g., Epibatidine, ABT-594) B Orthosteric Binding (α4β2 / α7 nAChR) A->B C Conformational Shift (Ion Channel Opening) B->C D Cation Influx (Na+, Ca2+) C->D E Membrane Depolarization D->E F Neurotransmitter Release (Pain Modulation / Analgesia) E->F

nAChR activation pathway by 7-azabicyclo[2.2.1]heptane agonists.

Comparative Pharmacodynamics

To objectively evaluate these compounds, we must compare their binding affinity (


) and functional potency (

). The table below synthesizes findings from competitive radioligand displacement and functional electrophysiology assays.
CompoundTarget SubtypeBinding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Functional Potency (

)
Selectivity Profile & Notes
(±)-Epibatidine α4β2~0.045 nM~1.5 nMNon-selective; highly toxic due to potent α3β4 (ganglionic) and α7 activation,[3].
ABT-594 (Tebanicline) α4β2~0.037 nM140 nM>900-fold selectivity for α4β2 over other nAChRs; improved therapeutic window[5],[4].
RTI-36 α4β2~0.037 nM~1.2 nMHigh α4β2 affinity; retains moderate α7 activity but exhibits longer duration of action[6],[7].
Pyridazine Analogue 24 α4β2~0.15 nM~8.5 nMBioisosteric replacement yields a substantially improved α4β2 / α3β4 safety ratio[8].

Structural Causality & Assay Insights: Why does ABT-594 succeed where epibatidine fails? Epibatidine's compact 2-chloro-5-pyridyl group fits indiscriminately into multiple nAChR subtype pockets. By replacing this ring with a bulkier 2-chloro-5-azetidinylmethoxy-pyridine (ABT-594), researchers introduced steric bulk[4]. From a structural biology perspective, this bulk clashes with the narrower binding interface of the α3β4 ganglionic receptor, but is well-tolerated by the more accommodating α4β2 subtype. This single modification is the direct cause of ABT-594's >900-fold selectivity[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, evaluating 7-azabicyclo[2.2.1]heptane derivatives requires a two-tiered approach: radioligand binding to establish affinity, followed by electrophysiology to determine intrinsic efficacy. The following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol 1: Competitive Radioligand Binding Assay

Rationale: We utilize [³H]epibatidine rather than [³H]nicotine because its sub-nanomolar affinity and slower dissociation rate provide a highly stable equilibrium and a much wider dynamic range for competitive displacement by test compounds[9].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat cerebral cortex (rich in α4β2) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Wash the pellet twice to completely remove endogenous acetylcholine, which would otherwise skew baseline binding.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [³H]epibatidine (final concentration 0.5 nM), 50 µL of the test analogue (serial dilutions from

    
     to 
    
    
    
    M), and 100 µL of membrane suspension (~200 µg protein/well).
  • Self-Validation (Controls):

    • Negative Control (Total Binding): Wells with buffer only.

    • Positive Control (Non-Specific Binding): Wells containing 10 µM (-)-nicotine to saturate all specific nAChR sites. The remaining signal defines the non-specific background noise.

  • Incubation: Incubate plates at 22°C for 2 hours to ensure steady-state equilibrium is reached.

  • Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: 7-azabicyclo[2.2.1]heptanes are highly lipophilic and basic, readily adhering to glass. PEI coats the fibers with positive charges, repelling the ligand and drastically reducing non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: Functional Electrophysiology (Two-Electrode Voltage Clamp)

Rationale:Xenopus laevis oocytes are the gold standard here because they lack endogenous nAChRs (providing a null background) and allow researchers to explicitly control the α:β subunit stoichiometry by adjusting the injected cRNA ratios—a feat impossible in native mammalian cell lines[3],[7].

Step-by-Step Methodology:

  • Expression: Microinject defolliculated Xenopus oocytes with 1-5 ng of cRNA encoding specific human α and β subunits (e.g., 1:1 ratio for α4β2). Incubate at 18°C for 2-5 days in ND96 medium to allow for protein translation and membrane trafficking.

  • Setup: Place a single oocyte in a perfusion chamber and impale with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3M KCl. Voltage-clamp the cell at -70 mV.

  • Self-Validation (Baseline & Blockade):

    • Perfuse with ND96 buffer to establish a stable baseline.

    • Apply a sub-maximal reference dose of acetylcholine (ACh, 10 µM) to verify successful receptor expression.

    • Crucial Control: Apply 10 µM mecamylamine (a non-competitive nAChR channel blocker) prior to the test agonist. This proves that any subsequent inward currents are strictly nAChR-mediated and not artifacts of mechanosensitive or endogenous leak currents[10],[3].

  • Agonist Application: Perfuse the test analogue for 10-20 seconds. Record the peak inward current. Enforce a strict washout period of 3-5 minutes between applications to prevent receptor desensitization.

  • Data Analysis: Normalize the peak currents to the maximal ACh response. Plot concentration-response curves to derive the

    
     and intrinsic activity (
    
    
    
    ).

Electrophysiology N1 cRNA Microinjection (Xenopus oocytes) N2 Incubation (2-5 days) (Receptor Translation) N1->N2 N3 Two-Electrode Voltage Clamp (-70mV) N2->N3 N4 Agonist Perfusion (Dose-Response) N3->N4 N5 Current Measurement (EC50 & Emax) N4->N5

Two-electrode voltage clamp workflow for functional nAChR assays.

References

  • ABT 594 hydrochloride | Nicotinic (α4β2) Receptors - Tocris Bioscience - 5

  • ABT-594[(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed (NIH) - 4

  • 7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine - ACS Publications - 8

  • ABT-594 (a nicotinic acetylcholine agonist): anti-allodynia in a rat chemotherapy-induced pain model - PubMed (NIH) - 10

  • Epibatidine, a potent analgetic and nicotinic agonist - PubMed (NIH) - 1

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction - Semantic Scholar - 6

  • Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed (NIH) - 3

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - ASPET (DOI) - 7

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - ACS Publications - 9

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update - ResearchGate -2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Executive Summary & Chemical Profile Effective disposal of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine requires a distinct departure from standard "organic waste" protocols.[1] As a piperazine derivative attached to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective disposal of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine requires a distinct departure from standard "organic waste" protocols.[1] As a piperazine derivative attached to a lipophilic norbornane (bicyclo[2.2.1]heptane) scaffold, this compound presents a dual hazard profile: corrosivity (due to the secondary/tertiary amine functions) and environmental persistence (due to the stable bicyclic ring).

Improper commingling of this substance with acidic waste streams is the most common laboratory error, leading to rapid exothermic neutralization and potential container failure. This guide outlines a self-validating disposal workflow ensuring compliance with RCRA standards and personnel safety.

Physicochemical Hazard Data

Data estimated based on structure-activity relationships (SAR) for N-alkyl piperazines.

PropertyValue / CharacteristicOperational Implication
Chemical Class Bicyclic Organic AmineAlkaline/Basic .[1][2] Must be segregated from acids.[1][2][3][4]
Physical State Solid (low MP) or Viscous LiquidMay require dissolution in combustible solvent for incineration.[1]
Basicity (pKa) ~9.8 (Piperazine nitrogen)Strong enough to cause chemical burns; corrosive to mucous membranes.[1]
Flash Point >110°C (Estimated)Combustible but not highly flammable unless in solvent.[1]
RCRA Status Characteristic WasteD002 (Corrosive) if pH ≥ 12.5; D001 (Ignitable) if in solvent.[1][5]

Pre-Disposal Risk Assessment

Before removing the vessel from the fume hood, you must validate the waste stream compatibility. This is the "Stop and Check" phase.

The Incompatibility Rule

CRITICAL SAFETY WARNING: Never dispose of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine in the general "Acidic Organic" waste stream.

  • Mechanism: The basic piperazine nitrogens will react violently with strong acids (e.g., Nitric, Sulfuric), generating heat and potentially aerosolizing the toxic bicyclic component.

  • Oxidizer Hazard: Incompatible with peroxides and nitrates.[1] Piperazines can form explosive N-nitroso compounds when mixed with nitrosating agents.[1]

Diagram 1: Waste Segregation Decision Matrix

This logic flow ensures the compound enters the correct destruction path without creating a reactive hazard.[1]

SegregationLogic cluster_warning RESTRICTIONS Start Waste Identification: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag & Tag SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck StreamB Stream B: Non-Halogenated Organic Base SolventCheck->StreamB No (e.g., MeOH, EtOH) StreamC Stream C: Halogenated Organic Base SolventCheck->StreamC Yes (e.g., DCM, Chloroform) Warn1 NO ACIDS StreamB->Warn1 StreamC->Warn1 Warn2 NO OXIDIZERS

Figure 1: Decision matrix for segregating piperazine-based waste. Note the strict prohibition of acidic streams.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound)

If the material is a solid (pure synthesis output or expired shelf stock):

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk during compaction.[1]

  • Bagging: Place the solid inside a clear polyethylene bag before placing it in the jar. This prevents dust generation when the waste contractor opens the container.[1]

  • Labeling:

    • Primary Name: "1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine"

    • Hazard Checkbox: Toxic , Corrosive .[1]

    • Add Note: "Basic Organic Solid – Do Not Mix with Acids."

Phase B: Liquid Waste (Mother Liquors/Solutions)

Most disposal occurs as solutions in organic solvents (Methanol, DMSO, DCM).

  • pH Validation: Using a pH strip, confirm the solution is pH > 8 .[1] If acidic (due to workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste container to prevent downstream reactions.

  • Solvent Segregation:

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol/Ethanol/DMSO -> High BTU Organic Waste (Base) .[1]

    • Scenario 2 (Halogenated): If dissolved in DCM/Chloroform -> Halogenated Organic Waste (Base) .[1]

  • Venting: Use a vented cap (Eco-Funnel) for the first 24 hours if any neutralization was performed, to allow CO2 escape.[1]

Phase C: Contaminated Debris (Sharps/Gloves)
  • Syringes/Needles: Must go into a hard-walled Sharps container. The residual chemical is destroyed via the medical waste incineration path.[1]

  • Gloves/Wipes: Double-bag in clear plastic. Label as "Debris contaminated with Basic Amines."[1]

Emergency Contingencies: Spill Response

In the event of a benchtop spill or container rupture, immediate action determines safety. The bicyclic nature makes this compound oily and potentially difficult to clean with water alone.[1]

Diagram 2: Spill Response Workflow

SpillResponse Event Spill Detected Assess Assess Volume & Location Event->Assess Minor Minor (<100mL) Inside Hood Assess->Minor Major Major (>100mL) Or Outside Hood Assess->Major PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Absorb Absorb with Vermiculite or Amine-Safe Pads PPE->Absorb Clean Wipe with Weak Acid (Dilute Citric) then Soap/Water Absorb->Clean Dispose Bag Waste as Solid Hazardous Clean->Dispose

Figure 2: Operational workflow for spill containment. Note that for major spills, evacuation is required due to potential respiratory irritation from amine vapors.

Regulatory Compliance (RCRA)

In the United States, this compound falls under 40 CFR 261 regulations. While not explicitly listed (P or U list), it is regulated by Characteristic :

  • D002 (Corrosivity): If the waste is aqueous and pH is ≥ 12.[1]5. Even if non-aqueous, many disposal facilities classify amines as D002 for safety handling.[1]

  • D001 (Ignitability): Applicable if the disposal solvent has a flash point < 60°C (140°F).[1][5]

Final Disposition: The ultimate fate of this molecule must be Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility. The high combustion temperature ensures the destruction of the stable bicyclic norbornane ring system.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] EPA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Piperazine Derivatives. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

Personal protective equipment for handling 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine

Topic: [1][2][3][4][5][6][7][8] Executive Safety Summary Status: Research Chemical (Caution: Substance not fully tested).[3] Core Hazard Classification (Inferred from SAR): Corrosive (Skin/Eye), Sensitizer, Irritant. [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4][5][6][7][8]

Executive Safety Summary

Status: Research Chemical (Caution: Substance not fully tested).[3] Core Hazard Classification (Inferred from SAR): Corrosive (Skin/Eye), Sensitizer, Irritant. [1][3]

Handling 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine requires a safety protocol that respects its dual nature: the piperazine moiety (a known sensitizer and base) and the norbornane (bicyclo[2.2.1]heptane) scaffold (highly lipophilic).[1][2][3] This combination suggests a compound that can readily penetrate the stratum corneum (skin barrier) while delivering a corrosive or sensitizing amine payload.[3]

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Skin Protection: Double-gloving is mandatory.[1][2][3] The lipophilic tail increases permeation rates through standard nitrile.

  • Respiratory: If powder form, use a P100 respirator if outside a hood (emergency only).[3]

Chemical Profile & Risk Assessment

To understand the safety requirements, we must analyze the molecule's physicochemical behavior.

PropertyCharacteristicSafety Implication
Basicity Secondary Amine (

)
Corrosive. Capable of causing chemical burns to mucous membranes and eyes.[1][2][3] Incompatible with strong acids and oxidizers.
Lipophilicity Norbornane ScaffoldEnhanced Permeation. The greasy bicyclic ring facilitates rapid absorption through skin and glove materials, potentially carrying the toxic amine systemically.
Physical State Solid (likely) or Viscous OilSolids pose inhalation dust hazards; oils pose contact/smear hazards.[3]
Sensitization Piperazine DerivativeHigh Risk. Respiratory and skin sensitization (asthma-like symptoms or dermatitis) is a known class effect of piperazines.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational context.[6][9]

Table 1: Task-Based PPE Specifications
Operational ContextHand ProtectionEye & Face ProtectionBody ProtectionRespiratory Protection
Standard Handling (Weighing, Aliquoting)Primary: Nitrile (0.11 mm)Secondary: Nitrile (0.11 mm)Change outer pair every 15 mins.[1][2][3]Chemical Safety Goggles (Indirect Vent)Lab Coat (Cotton/Poly blend), closed-toe shoes.[1][2][3]None (if in Fume Hood).If hood fails: N95/P100 mask.[3]
Synthesis / High Conc. (>100 mg or dissolved in DCM/DMF)Primary: Laminate Film (Silver Shield™)Secondary: Nitrile (for dexterity)Chemical Goggles + Face Shield Chemical-Resistant Apron over Lab Coat.[1][2][3]PAPR or Half-face respirator with Multi-Gas/Vapor cartridges (if outside hood).[1][2][3]
Spill Cleanup (> 5 mL or 5 g)Primary: Butyl Rubber or NeopreneSecondary: NitrileChemical Goggles + Face ShieldTyvek® Coveralls (Type 5/6).[1][3]Full-face respirator with ABEK-P3 cartridges.[1][2][3]

Expert Insight: Why Silver Shield™ for synthesis? Standard nitrile degrades rapidly when exposed to chlorinated solvents (like DCM) often used with amines.[3] The norbornane tail further accelerates this permeation. Laminate film provides the only true barrier for >4 hours.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of amine dust and static-induced scattering.[1][2][3]

  • Engineering Setup:

    • Verify Fume Hood face velocity is 0.3–0.5 m/s.[3]

    • Place an ionizing fan or anti-static gun inside the hood to neutralize static charge on the lipophilic solid.

  • Preparation:

    • Pre-weigh the receiving vial/flask.

    • Place a chemically resistant tray (spill containment) under the balance.[3]

  • Transfer:

    • Use a disposable anti-static spatula.[3]

    • Do not return excess material to the stock container (prevents cross-contamination).[3]

  • Decontamination:

    • Wipe the balance area with a tissue dampened with 1% Acetic Acid (neutralizes the amine), followed by water.

    • Dispose of the tissue as solid hazardous waste.

Protocol B: Solubilization

Objective: Minimize exothermic reaction and vapor release.

  • Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can react violently with secondary amines over time or form carbenes.[3] Prefer Methanol or Ethanol.

  • Addition: Add solvent to the solid slowly.[3]

  • Venting: If using an acid for salt formation, expect heat. Cool the receiving flask in an ice bath before addition.

Emergency Response & Decontamination

Decontamination Logic

Because this compound is a base, water alone may not be sufficient to remove it from surfaces due to the lipophilic norbornane group.

  • Skin Contact:

    • Flush: Immediately rinse with water for 15 minutes.[3]

    • Wash: Use soap and water (surfactants are critical to remove the lipophilic tail).[3]

    • Seek Medical Attention: If redness appears, suspect sensitization.

  • Eye Contact:

    • Irrigate: Use eye wash station for at least 20 minutes .[3]

    • Transport: Go immediately to the ER. Amine burns can cause delayed corneal damage.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid Dust/Powder LargeOrLiq Large (>5g) or Liquid Assess->LargeOrLiq Solution/Oil PPE_Check Don PPE: Double Nitrile + Goggles SmallSolid->PPE_Check PPE_Max Don PPE: Butyl Gloves + Resp + Tyvek LargeOrLiq->PPE_Max Sweep Gently Sweep (Avoid Dust) PPE_Check->Sweep Absorb Absorb with Vermiculite/Sand PPE_Max->Absorb Neutralize Wipe surface with 1% Acetic Acid Sweep->Neutralize Absorb->Neutralize Dispose Dispose as Hazardous Amine Waste Neutralize->Dispose

Caption: Decision logic for spill remediation ensuring neutralization of the basic amine residue.

Waste Disposal Strategy

Proper disposal is critical to prevent environmental contamination and regulatory fines.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, tissues, weighing boats.[1][2][3]Hazardous Solid Incineration. Label as "Basic/Toxic Solid."
Liquid Waste Mother liquors, reaction mixtures.Basic Organic Waste. Do not mix with acids (exotherm risk) or oxidizers.[3][10]
Sharps Needles/Syringes used with the compound.Chemically Contaminated Sharps. Do not recap.[2]

Compliance Note: Ensure the waste container is compatible (HDPE is preferred over glass for amine solutions to prevent etching/breakage).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1609409-52-0, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride. Retrieved from [Link](Note: SAR data extrapolated from unsaturated analog).[1][2][3]

  • European Chemicals Agency (ECHA). Piperazine: Registration Dossier - Hazards. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[3] Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.